Product packaging for (2-Amino-5-bromophenyl)methanol(Cat. No.:CAS No. 226713-43-5)

(2-Amino-5-bromophenyl)methanol

Cat. No.: B3117735
CAS No.: 226713-43-5
M. Wt: 202.05 g/mol
InChI Key: GDCWZYRWKSOYGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2-Amino-5-bromophenyl)methanol is a useful research compound. Its molecular formula is C7H8BrNO and its molecular weight is 202.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8BrNO B3117735 (2-Amino-5-bromophenyl)methanol CAS No. 226713-43-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-amino-5-bromophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCWZYRWKSOYGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301305646
Record name 2-Amino-5-bromobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301305646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20712-12-3
Record name 2-Amino-5-bromobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20712-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-bromobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301305646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-amino-5-bromophenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (2-Amino-5-bromophenyl)methanol: Synthesis, Properties, and Applications in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Amino-5-bromophenyl)methanol, a key building block in synthetic organic and medicinal chemistry. This document details its chemical and physical properties, provides a robust synthesis protocol, and explores its applications in the construction of bioactive heterocyclic scaffolds.

Core Compound Information

This compound , also known as 2-amino-5-bromobenzyl alcohol, is an aromatic amine and alcohol. Its structure, featuring an amino group and a hydroxymethyl group ortho to each other on a brominated benzene (B151609) ring, makes it a versatile precursor for the synthesis of various fused N-heterocycles.

Structure:

Chemical structure of this compound

CAS Number: 20712-12-3[1][2]

Physicochemical and Safety Data

The key properties and safety information for this compound are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C₇H₈BrNO[3]
Molecular Weight 202.05 g/mol [3]
Physical Form Light brown to brown solid[3]
Melting Point 112-113 °C
Purity Typically ≥98%[3]
IUPAC Name This compound[2]
InChI Key GDCWZYRWKSOYGQ-UHFFFAOYSA-N[2]
Storage Conditions Keep in a dark place, sealed in dry, 2-8°C[2]

Table 2: Safety and Hazard Information

Hazard CategoryGHS Codes and Statements
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Synthesis of this compound

This compound is commonly synthesized via the reduction of 2-amino-5-bromobenzoic acid. The following protocol is a detailed method for its preparation.

Experimental Protocol: Reduction of 2-Amino-5-bromobenzoic Acid

Objective: To synthesize this compound from 2-amino-5-bromobenzoic acid.

Materials:

  • 2-Amino-5-bromobenzoic acid

  • Borane (B79455) tetrahydrofuran (B95107) complex solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Nitrogen gas supply

  • Round-bottomed flask

  • Ice bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 500 mL round-bottomed flask, dissolve 10 g (46.3 mmol) of 2-amino-5-bromobenzoic acid in 100 mL of anhydrous THF.

  • Inert Atmosphere: Purge the flask with nitrogen gas and maintain a nitrogen atmosphere throughout the reaction.

  • Cooling: Cool the solution in an ice bath.

  • Addition of Reducing Agent: While stirring, slowly add 231 mL (231 mmol) of 1 M borane tetrahydrofuran solution dropwise to the cooled solution.

  • Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight.

  • Quenching: Upon reaction completion, cool the flask again in an ice bath and slowly add 150 mL of water to quench the excess borane.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing: Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Product Isolation: The resulting white solid is the target product, this compound, which can be obtained in high yield.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable starting material for the synthesis of N-heterocyclic compounds, particularly quinazolines and quinolines.[4] These scaffolds are prevalent in many biologically active compounds and approved pharmaceuticals. The presence of the amino and alcohol functionalities allows for cyclization reactions with various electrophiles.

Synthesis of Bioactive Heterocycles

The primary application of 2-aminobenzyl alcohol derivatives is in the construction of fused heterocyclic systems. This is often achieved through condensation and subsequent cyclization/oxidation reactions.

Below is a logical workflow illustrating the synthesis of quinazolines from this compound, a common application in medicinal chemistry.

G cluster_start Starting Materials cluster_process Reaction Process cluster_product Final Product A This compound C In-situ Oxidation of Alcohol to Aldehyde A->C Catalyst/Oxidant B Nitrile (R-CN) D Condensation with Nitrile B->D C->D Intermediate Formation E Intramolecular Cyclization (Annulation) D->E F Substituted 6-Bromo-quinazoline E->F Aromatization

References

An In-depth Technical Guide to the Physicochemical Properties of (2-Amino-5-bromophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-5-bromophenyl)methanol (B151039), a substituted aromatic amino alcohol, serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other complex organic molecules. Its unique bifunctional nature, possessing both a nucleophilic amino group and a reactive hydroxyl group, coupled with the influence of the bromine substituent on its phenyl ring, makes it a versatile intermediate. This guide provides a comprehensive overview of its core physicochemical properties, offering essential data and experimental insights for researchers and developers in the chemical and pharmaceutical sciences.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its handling, reaction optimization, and incorporation into more complex molecular frameworks. These properties are summarized in the tables below.

General and Physical Properties
PropertyValueSource
CAS Number 20712-12-3[1][2][3][4][5][6][7][8][9][10]
Molecular Formula C₇H₈BrNO[4]
Molecular Weight 202.05 g/mol [4]
Appearance Off-White to Pale Red/Light brown to brown solid[4][11]
Melting Point 111-112 °C[1]
Boiling Point 329.556 °C at 760 mmHg[1][12]
Density 1.66 g/cm³[12]
Flash Point 153.11 °C[12]
Refractive Index 1.654[12]
Solubility and Partitioning
PropertyValueSource
Solubility Slightly soluble in DMSO and Methanol (B129727).[11][13]
Predicted logP 1.5236[7]
Predicted pKa 14.13 ± 0.10[11]
Topological Polar Surface Area (TPSA) 46.25 Ų[7]

Experimental Protocols

Detailed methodologies are essential for the accurate determination and verification of the physicochemical properties of this compound. The following sections outline standard experimental procedures.

Melting Point Determination

The melting point of this compound can be determined using a standard melting point apparatus, such as a Mel-Temp or a Thiele tube.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A sharp melting range is indicative of high purity.

Solubility Assessment

A qualitative and semi-quantitative assessment of solubility in various solvents provides critical information for reaction setup, purification, and formulation.

Methodology:

  • To a series of test tubes, add a small, pre-weighed amount of this compound (e.g., 10 mg).

  • To each tube, add a measured volume of a different solvent (e.g., 1 mL of water, ethanol (B145695), methanol, DMSO, ethyl acetate).

  • Vortex each tube vigorously for a set period (e.g., 1 minute).

  • Visually inspect for dissolution. If the solid dissolves, the compound is considered soluble. If not, the mixture can be gently heated to assess temperature effects on solubility.

  • For a more quantitative measure, a saturated solution can be prepared, filtered, and the concentration of the solute in the filtrate determined by a suitable analytical method like HPLC or UV-Vis spectroscopy.

pKa Determination

The acid dissociation constant (pKa) of the amino and hydroxyl groups can be determined by potentiometric titration.

Methodology:

  • A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and separately with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Visualizing Experimental Workflows and Relationships

To further clarify the experimental and synthetic context of this compound, the following diagrams illustrate key processes.

G cluster_synthesis Synthesis Workflow Start Start Reactant 2-Amino-5-bromobenzoic acid in THF Start->Reactant Reaction Reduction Reaction (Nitrogen atmosphere, ice bath) Reactant->Reaction Reagent Borane-THF complex Reagent->Reaction Quench Quenching with Water Reaction->Quench Extraction Extraction with Ethyl Acetate Quench->Extraction Purification Washing and Drying Extraction->Purification Product This compound Purification->Product G cluster_analysis Physicochemical Property Analysis cluster_mp Melting Point cluster_sol Solubility cluster_pka pKa Sample This compound Sample MP_Apparatus Melting Point Apparatus Sample->MP_Apparatus Sol_Test Solubility Tests (Various Solvents) Sample->Sol_Test pKa_Titration Potentiometric Titration Sample->pKa_Titration MP_Data Melting Range Data MP_Apparatus->MP_Data Sol_Data Qualitative/Quantitative Solubility Data Sol_Test->Sol_Data pKa_Data Titration Curve & pKa Values pKa_Titration->pKa_Data

References

Synthesis of (2-Amino-5-bromophenyl)methanol from 2-amino-5-bromobenzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the synthesis of (2-Amino-5-bromophenyl)methanol (B151039) from 2-amino-5-bromobenzoic acid. This transformation is a crucial step in the synthesis of various pharmaceutical compounds and organic intermediates. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Reaction Overview

The conversion of 2-amino-5-bromobenzoic acid to this compound is a reduction reaction. The carboxylic acid functional group is reduced to a primary alcohol. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH4), a powerful reducing agent capable of reducing carboxylic acids to alcohols.[1][2] The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF).[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 2-amino-5-bromobenzoic acid using lithium aluminum hydride.

ParameterValueReference
Starting Material 2-amino-5-bromobenzoic acid[3]
Molar Mass ( g/mol )216.03[4]
Amount (g)9.87[3]
Moles (mmol)45.7[3]
Reducing Agent Lithium aluminum hydride (LiAlH4)[3]
Molar Mass ( g/mol )37.95
Amount (g)5.00[3]
Moles (mmol)132[3]
Molar Equivalents2.9[3]
Solvent Dry Tetrahydrofuran (THF)[3]
Volume (mL)400[3]
Reaction Conditions
Initial Temperature (°C)0 (ice bath)[3]
Reaction Time (h)20 (overnight)[3]
Final TemperatureRoom Temperature[3]
Work-up and Purification
Quenching AgentEthyl acetate (B1210297), Water[3]
Extraction SolventEthyl acetate[3]
Drying AgentSodium sulfate (B86663) (Na2SO4)[3]
Recrystallization SolventsEthyl acetate, Hexanes[3]
Product This compound[3]
Molar Mass ( g/mol )202.05[5]
Yield (%)80-88[3]
Physical AppearanceLight tan powder[3]

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound based on a procedure from Organic Syntheses.[3]

Materials:

  • 2-amino-5-bromobenzoic acid (9.87 g, 45.7 mmol)

  • Lithium aluminum hydride (5.00 g, 132 mmol)

  • Dry Tetrahydrofuran (THF) (400 mL)

  • Ethyl acetate

  • Water

  • Brine

  • Sodium sulfate (Na2SO4)

  • Hexanes

Equipment:

  • 1-L round-bottomed flask

  • Magnetic stir bar

  • Septum and nitrogen inlet needle

  • Ice bath

  • 2-L Erlenmeyer flask

  • 2-L and 4-L separatory funnels

  • Rotary evaporator

  • Büchner funnel

Procedure:

  • Reaction Setup: To a 1-L round-bottomed flask equipped with a magnetic stir bar, add 2-amino-5-bromobenzoic acid (9.87 g, 45.7 mmol) and dry THF (400 mL). Fit the flask with a septum and a nitrogen inlet needle.

  • Addition of Reducing Agent: Cool the solution in an ice bath under a nitrogen atmosphere. Add lithium aluminum hydride (5.00 g, 132 mmol) portion-wise (in 0.5 g portions) over 1 hour.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (20 hours).

  • Quenching: After the reaction is complete, slowly pour the crude reaction mixture into a 2-L Erlenmeyer flask containing ethyl acetate (400 mL) cooled in an ice bath. Slowly add water (50 mL) over 30 minutes to quench the excess LiAlH4. Add additional water (450 mL) and stir until two distinct layers form.

  • Extraction: Transfer the mixture to a 2-L separatory funnel and separate the layers. Extract the aqueous layer twice with ethyl acetate (2 x 500 mL).

  • Washing and Drying: Combine the organic layers in a 4-L separatory funnel, wash with brine (600 mL), and dry over Na2SO4 (100 g) for 30 minutes.

  • Solvent Removal: Filter the solution and remove the solvent by rotary evaporation to yield a light yellow solid.

  • Recrystallization: For purification, dissolve the crude material in a minimum amount of refluxing ethyl acetate. Add hexanes to the stirred, refluxing mixture until the product precipitates. Cool the suspension to room temperature and then store it in a freezer overnight to maximize crystal formation. Collect the product by suction filtration on a Büchner funnel to obtain this compound as a light tan powder (yield: 80-88%).[3]

Reaction Pathway

Synthesis_Pathway start 2-Amino-5-bromobenzoic acid product This compound start->product Reduction reagent 1) LiAlH4, THF 2) H2O workup

Caption: Reaction scheme for the synthesis of this compound.

Logical Workflow of the Synthesis

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup Dissolve 2-amino-5-bromobenzoic acid in dry THF cooling Cool to 0°C under N2 setup->cooling addition Portion-wise addition of LiAlH4 cooling->addition reaction Stir overnight at room temperature addition->reaction quench Quench with ethyl acetate and water reaction->quench extraction Extract with ethyl acetate quench->extraction wash Wash with brine extraction->wash dry Dry over Na2SO4 wash->dry evaporation Solvent removal by rotary evaporation dry->evaporation recrystallization Recrystallize from ethyl acetate/hexanes evaporation->recrystallization filtration Collect product by filtration recrystallization->filtration product Obtain pure this compound filtration->product

Caption: Experimental workflow for the synthesis and purification process.

References

Spectroscopic Profile of (2-Amino-5-bromophenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (2-Amino-5-bromophenyl)methanol (CAS No: 20712-12-3). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. The data includes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a structured format for ease of reference and comparison.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Synonyms: 2-Amino-5-bromobenzyl alcohol

  • Molecular Formula: C₇H₈BrNO[1][2]

  • Molecular Weight: 202.05 g/mol [1][2]

  • Appearance: Light brown to brown solid[2]

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolvent
Data not availableData not availableData not availableData not availableDMSO-d₆

¹H NMR data is noted to be available on SpectraBase with DMSO-d₆ as the solvent, however, specific peak data was not accessible.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignmentSolvent
Data not availableData not availableData not available

¹³C NMR data is noted to be available on SpectraBase, however, specific peak data was not accessible.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)Functional Group Assignment
Data not availableData not available

The IR spectrum is available on SpectraBase, obtained using a KBr wafer technique.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The following data is based on computational predictions.

Table 4: Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺201.98621
[M+Na]⁺223.96815
[M-H]⁻199.97165
[M+NH₄]⁺219.01275
[M+K]⁺239.94209
[M+H-H₂O]⁺183.97619

Data sourced from computational predictions.

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data are not publicly available in peer-reviewed literature. However, the following represents standard methodologies for these analytical techniques.

General NMR Spectroscopy Protocol

A sample of this compound would be dissolved in an appropriate deuterated solvent, such as DMSO-d₆. The solution would then be transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer, for instance, a 400 MHz instrument. Data processing would involve Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

General IR Spectroscopy Protocol

For the KBr wafer method, a small amount of solid this compound is finely ground with dry potassium bromide (KBr). The mixture is then compressed under high pressure to form a transparent pellet. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

General Mass Spectrometry Protocol

For electrospray ionization (ESI) mass spectrometry, a dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) would be infused into the ESI source of a mass spectrometer. The analysis would be performed in both positive and negative ion modes to observe different adducts.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Sample Preparation ir IR Spectroscopy (FTIR-KBr) purification->ir Sample Preparation ms Mass Spectrometry (e.g., ESI-MS) purification->ms Sample Preparation interpretation Spectral Interpretation and Structure Confirmation nmr->interpretation ir->interpretation ms->interpretation reporting Generation of Technical Report and Data Tables interpretation->reporting

Caption: Workflow for Synthesis, Purification, and Spectroscopic Analysis.

Data Relationship Logic

The relationship between the different spectroscopic techniques and the final structural elucidation is a logical progression from acquiring individual data points to forming a cohesive structural confirmation.

Data_Relationship H_NMR ¹H NMR Data (Proton Environment) Structure Structural Confirmation of This compound H_NMR->Structure C_NMR ¹³C NMR Data (Carbon Skeleton) C_NMR->Structure IR IR Data (Functional Groups) IR->Structure MS MS Data (Molecular Weight) MS->Structure

Caption: Interrelation of Spectroscopic Data for Structural Confirmation.

References

Reactivity of (2-Amino-5-bromophenyl)methanol with Electrophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Amino-5-bromophenyl)methanol (B151039) is a versatile bifunctional building block in organic synthesis, possessing three distinct sites for electrophilic attack: the nucleophilic amino group, the hydroxyl group, and the electron-rich aromatic ring. This technical guide provides a comprehensive overview of the reactivity of this compound with various electrophiles. It details reaction pathways including N-acylation, O-alkylation, and aromatic C-Br bond functionalization through cross-coupling reactions. This document summarizes quantitative data, provides detailed experimental protocols for key transformations, and includes diagrams to illustrate reaction mechanisms and workflows, serving as a critical resource for chemists in pharmaceutical and materials science.

Introduction

This compound, also known as 2-amino-5-bromobenzyl alcohol, is a valuable intermediate in the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. Its chemical structure features a primary amine, a primary alcohol, and a bromine-substituted benzene (B151609) ring. This unique combination of functional groups allows for selective reactions with electrophiles under controlled conditions, making it an important starting material for generating molecular diversity. The reactivity at each site can be modulated by the choice of reagents, catalysts, and reaction conditions, enabling chemists to strategically build elaborate molecular architectures.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the reduction of 2-amino-5-bromobenzoic acid. Lithium aluminum hydride (LiAlH₄) is typically employed as the reducing agent in an ethereal solvent like tetrahydrofuran (B95107) (THF).

Experimental Protocol: Reduction of 2-amino-5-bromobenzoic acid
  • A solution of 2-amino-5-bromobenzoic acid (1.0 eq) in dry THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

  • Solid Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) is added portion-wise to the stirred solution.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 16-24 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Upon completion, the reaction is carefully quenched by the slow, sequential addition of water and a sodium hydroxide (B78521) solution at 0 °C.

  • The resulting slurry is filtered, and the filter cake is washed with ethyl acetate (B1210297).

  • The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.[1]

Reactivity with Electrophiles

The reactivity of this compound is dictated by the interplay of its three functional groups. The amino group is generally the most nucleophilic site, followed by the hydroxyl group. The aromatic ring can undergo electrophilic substitution, although the amino group's activating effect is somewhat tempered by the deactivating effect of the bromine atom. The bromine atom itself serves as a handle for transition-metal-catalyzed cross-coupling reactions.

Reactions at the Amino Group (N-Acylation)

The primary amino group readily reacts with acylating agents such as acyl chlorides and anhydrides to form amides. This reaction is often performed in the presence of a base to neutralize the acidic byproduct.

A patent describes a reaction where this compound is treated with acetic anhydride.[2] While the primary goal of this step in the patent was part of a larger transformation, it illustrates the acylation of the amino group.

Reactions at the Hydroxyl Group (O-Alkylation and O-Silylation)

The primary alcohol can be converted to ethers or silyl (B83357) ethers. O-alkylation typically requires the deprotonation of the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile. A common method for protecting the hydroxyl group is through silylation.

In a patented synthetic route, the hydroxyl group of this compound was protected as a tert-butyldimethylsilyl (TBDMS) ether, a common strategy to prevent its interference in subsequent reaction steps.[3]

Reactions involving both Amino and Hydroxyl Groups (Cyclization)

The ortho-disposition of the amino and hydroxymethyl groups makes this compound an excellent precursor for the synthesis of 1,3-benzoxazines. Reaction with aldehydes, ketones, or phosgene (B1210022) equivalents can lead to the formation of a six-membered heterocyclic ring.

For instance, the synthesis of 6-Bromo-1H-benzo[d][1][4]oxazin-2(4H)-one has been demonstrated, which involves the reaction of this compound with a carbonyl source to form the cyclic carbamate.[5] Another example shows the reaction with acetophenone (B1666503) in the presence of potassium tert-butoxide, leading to a cyclized product.[2][6]

Reactions at the Aromatic Ring (Suzuki Cross-Coupling)

The bromine atom on the aromatic ring is a key site for functionalization via transition-metal-catalyzed cross-coupling reactions. The Suzuki coupling, which forms a carbon-carbon bond between the aromatic ring and a boronic acid or ester, is a well-established method for elaborating the core structure.

  • To a stirred solution of this compound (1.0 eq), a boronic acid or boronate ester (1.1 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02 eq) in a solvent like dioxane, an aqueous solution of a base such as potassium carbonate (3.0 eq) is added.[7]

  • The reaction mixture is heated to reflux for 8 hours or until TLC indicates the consumption of the starting material.[7]

  • After cooling to room temperature, the organic solvent is removed under reduced pressure.[7]

  • The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the coupled product.[7]

Quantitative Data Summary

Reaction TypeElectrophile/ReagentCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Synthesis 2-Amino-5-bromobenzoic acidLiAlH₄THFRT1692[1]
Synthesis 2-Amino-5-bromobenzoic acidLiAlH₄THFRT2.577
Cyclization AcetophenoneKOtBu1,4-Dioxane804N/A[2]
Suzuki Coupling R¹–B(OH)₂Pd(PPh₃)₄ / K₂CO₃Dioxane/H₂OReflux8N/A[7]
Borylation Bis(pinacolato)diboronPd(dppf)Cl₂ / CsCO₃DioxaneReflux2N/A[7]

N/A: Data not available in the cited source.

Reaction Pathways and Workflows

The following diagrams illustrate the key reaction pathways of this compound and a typical experimental workflow for its synthesis and subsequent functionalization.

G Reactivity of this compound cluster_start Starting Material cluster_reactions Reactions with Electrophiles cluster_products Products start This compound N_Acyl N-Acylation start->N_Acyl RCOCl/Base O_Alkyl O-Alkylation/Silylation start->O_Alkyl R-X/Base or R₃SiCl/Base Cyclization Cyclization start->Cyclization Aldehyde/Ketone or Phosgene Suzuki Suzuki Coupling start->Suzuki R-B(OH)₂/Pd Catalyst Amide N-Acyl Product N_Acyl->Amide Ether O-Alkyl/Silyl Product O_Alkyl->Ether Heterocycle Benzoxazine Derivative Cyclization->Heterocycle Biaryl Biaryl Product Suzuki->Biaryl

Figure 1: Key electrophilic reactions of this compound.

G Synthesis and Functionalization Workflow Acid 2-Amino-5-bromobenzoic Acid Reduction Reduction (LiAlH₄, THF) Acid->Reduction Purification1 Workup & Purification Reduction->Purification1 Alcohol This compound Coupling Suzuki Coupling (R-B(OH)₂, Pd Catalyst) Alcohol->Coupling Purification1->Alcohol Purification2 Workup & Purification Coupling->Purification2 Product Functionalized Product Purification2->Product

Figure 2: Workflow for synthesis and Suzuki coupling.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its three distinct reactive sites—the amino group, the hydroxyl group, and the bromo-substituted aromatic ring—can be selectively functionalized with a variety of electrophiles. This guide has detailed the key reactions, including N-acylation, O-alkylation, cyclization to form benzoxazines, and Suzuki cross-coupling. By providing specific examples, experimental protocols, and a summary of quantitative data, this document serves as a practical resource for chemists aiming to leverage the synthetic potential of this important intermediate in drug discovery and materials science. The strategic manipulation of its reactivity allows for the efficient construction of complex and diverse molecular scaffolds.

References

An In-depth Technical Guide to (2-Amino-5-bromophenyl)methanol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (2-Amino-5-bromophenyl)methanol, a key building block in synthetic organic chemistry with notable applications in the development of pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its synthesis, chemical properties, and role in medicinal chemistry.

Introduction

This compound, also known as 2-amino-5-bromobenzyl alcohol, is an aromatic compound containing amino, bromo, and hydroxymethyl functional groups. This unique combination of functionalities makes it a versatile intermediate for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. Its structural motif is of significant interest in medicinal chemistry, where it serves as a scaffold for the development of novel therapeutic agents. The presence of the bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse substituents and the exploration of structure-activity relationships.

Historical Synthesis and Discovery

While a singular "discovery" paper for this compound is not readily identifiable in historical literature, its synthesis relies on well-established and fundamental reactions in organic chemistry. The preparation of this compound has been reported through various methods, primarily involving the reduction of commercially available precursors such as 2-amino-5-bromobenzoic acid or 2-amino-5-bromobenzaldehyde. These synthetic strategies leverage powerful reducing agents to selectively transform the carboxylic acid or aldehyde functionality into a primary alcohol.

The development of synthetic routes to substituted aminobenzyl alcohols has been driven by their utility as precursors to a variety of nitrogen-containing heterocycles, which are prevalent in numerous biologically active compounds.

Physicochemical and Spectroscopic Data

This compound is typically a solid at room temperature. A summary of its key physicochemical and spectroscopic data is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₈BrNO[1][2][3]
Molecular Weight 202.05 g/mol [2][3]
Appearance Light tan to brown solid/powder[1][3]
Melting Point 112-113 °C[1]
¹H NMR (400 MHz, acetone-d₆) δ: 4.19 (t, J = 5.5, 1H), 4.55 (d, J = 5.5, 2H), 4.82 (br s, 2H), 6.65 (d, J = 8.5, 1H), 7.12 (dd, J = 8.5, 2.4, 1H), 7.22 (d, J = 2.4, 1H) ppm[1]
¹³C NMR (100 MHz, acetone-d₆) δ: 62.6, 108.3, 117.6, 128.7, 131.1, 131.3, 146.8 ppm[1]
Infrared (ATR) 3381, 3201 (br), 1473, 1408, 1340, 1268, 1192, 1079 cm⁻¹[1]
HRMS (ESI-TOF) m/z: [M+Na]⁺ Calcd. for C₇H₈BrNNaO: 223.9681, Found: 223.9687[1]

Key Synthetic Methodologies

The synthesis of this compound is predominantly achieved through the reduction of either the corresponding carboxylic acid or aldehyde. Below are detailed experimental protocols for two common and effective methods.

Method 1: Reduction of 2-Amino-5-bromobenzoic Acid with Lithium Aluminum Hydride

This method, adapted from a procedure published in Organic Syntheses, provides a high-yielding route to the target compound.[1]

Experimental Protocol:

  • To a 1-L round-bottomed flask equipped with a magnetic stir bar, add 2-amino-5-bromobenzoic acid (9.87 g, 45.7 mmol) and dry tetrahydrofuran (B95107) (THF, 400 mL).

  • Fit the flask with a septum and a nitrogen inlet needle, and cool the solution in an ice bath under a nitrogen atmosphere.

  • Add lithium aluminum hydride (LiAlH₄, 5.00 g, 132 mmol) portion-wise over 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir overnight (approximately 20 hours).

  • Monitor the reaction completion by thin-layer chromatography (TLC).

  • Cool the reaction mixture in an ice bath and slowly pour it into ethyl acetate (B1210297) (400 mL) in a 2-L Erlenmeyer flask.

  • Quench the excess LiAlH₄ by the slow addition of water (50 mL) over 30 minutes, followed by the addition of more water (450 mL).

  • Stir the mixture until two distinct layers form and then separate the layers using a separatory funnel.

  • Extract the aqueous layer twice with ethyl acetate (2 x 500 mL).

  • Combine the organic layers, wash with brine (600 mL), and dry over sodium sulfate (B86663) (Na₂SO₄).

  • Filter the solution and remove the solvent by rotary evaporation to yield the crude product as a light yellow solid.

  • Recrystallize the crude material from a minimal amount of refluxing ethyl acetate and hexanes to obtain analytically pure this compound.

Yield: 80-88%[1]

Method 2: Reduction of 2-Amino-5-bromobenzoic Acid with Borane (B79455) Tetrahydrofuran Complex

An alternative reduction method utilizes a borane tetrahydrofuran complex, which can be a milder and more selective reducing agent.[4]

Experimental Protocol:

  • Add 2-amino-5-bromobenzoic acid (10 g, 46.3 mmol) to a 500 mL reaction vessel and dissolve it in anhydrous tetrahydrofuran (THF, 100 mL) under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a 1 M solution of borane tetrahydrofuran complex in THF (231 mL, 231 mmol) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Upon reaction completion, cool the mixture in an ice bath and slowly add water (150 mL) to quench the reaction.

  • Extract the resulting mixture with ethyl acetate.

  • Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to afford the product.

Yield: Quantitative (approximately 100%)[4]

Synthesis Workflow Diagram

The following diagram illustrates the general synthetic pathways to this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reduction Reaction cluster_product Final Product 2-Amino-5-bromobenzoic_Acid 2-Amino-5-bromobenzoic Acid Reduction Reduction 2-Amino-5-bromobenzoic_Acid->Reduction e.g., LiAlH₄ or BH₃·THF 2-Amino-5-bromobenzaldehyde 2-Amino-5-bromobenzaldehyde 2-Amino-5-bromobenzaldehyde->Reduction e.g., NaBH₄ Target_Compound This compound Reduction->Target_Compound

General synthetic routes to this compound.

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable building block for the synthesis of nitrogen-containing heterocycles, which are a cornerstone of many pharmaceuticals. The amino and alcohol functionalities can participate in cyclization reactions to form various ring systems, while the bromo substituent allows for further diversification through cross-coupling reactions.

This compound and its derivatives are utilized in the synthesis of:

  • Quinolines and Quinazolines: These scaffolds are present in a wide array of bioactive molecules, including anticancer and antimalarial agents. 2-Aminobenzyl alcohols can undergo condensation reactions with ketones or aldehydes to form the quinoline (B57606) ring system.

  • Benzoxazines and other N-fused heterocycles: The intramolecular cyclization or intermolecular reactions of 2-aminobenzyl alcohols can lead to the formation of various other heterocyclic structures of medicinal interest.

A related compound, (2-aminophenyl)methanol, has been identified as a molecular chaperone that can rescue the localization of mutant proteins, suggesting a potential therapeutic application for this class of compounds in diseases caused by protein misfolding.[5] This finding highlights the potential for this compound and its derivatives to be explored for similar biological activities.

Logical Relationship of Functional Groups in Synthesis

The following diagram illustrates the logical relationship between the functional groups of the starting material and the final product in the synthesis of this compound from 2-amino-5-bromobenzoic acid.

Functional_Group_Transformation Start 2-Amino-5-bromobenzoic Acid (Starting Material) FG_Start Functional Groups: - Carboxylic Acid (-COOH) - Amino (-NH₂) - Bromo (-Br) Start->FG_Start Process Reduction (Key Transformation) Start->Process Input FG_Change Carboxylic Acid is selectively reduced to a Primary Alcohol Process->FG_Change End This compound (Final Product) Process->End Output FG_End Functional Groups: - Primary Alcohol (-CH₂OH) - Amino (-NH₂) - Bromo (-Br) End->FG_End

Functional group transformation during synthesis.

Conclusion

This compound is a synthetically accessible and highly versatile chemical intermediate. Its straightforward preparation from readily available starting materials, combined with the strategic placement of its functional groups, makes it an important tool for medicinal chemists and drug development professionals. The ability to readily construct complex heterocyclic systems from this building block ensures its continued relevance in the quest for novel therapeutic agents. This guide has provided a detailed overview of its synthesis and properties, underscoring its significance in the field of organic and medicinal chemistry.

References

An In-depth Technical Guide to the Chemical Stability and Storage of (2-Amino-5-bromophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for (2-Amino-5-bromophenyl)methanol (CAS No: 20712-12-3). The information herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and purity of this compound for research and development applications.

Chemical and Physical Properties

This compound is a substituted benzyl (B1604629) alcohol derivative. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValue
CAS Number 20712-12-3
Molecular Formula C₇H₈BrNO
Molecular Weight 202.05 g/mol
Appearance Solid, typically a light brown to brown powder[1][2]
Purity Commonly available at ≥98% purity[1][3][4][5][6]
Solubility Information not widely available, but expected to have some solubility in organic solvents.
IUPAC Name This compound

Recommended Storage Conditions

To maintain the chemical integrity and prevent degradation of this compound, it is crucial to adhere to the recommended storage conditions. The compound should be stored in a tightly sealed container to prevent exposure to moisture and air.[3][4][5][6] The optimal storage environment is a dry, dark place at a refrigerated temperature of 2-8°C.[3][4][5][6]

Chemical Stability and Potential Degradation Pathways

3.1. Oxidative Degradation: The aminobenzyl alcohol moiety is susceptible to oxidation. The primary amine can be oxidized, and the benzyl alcohol can be oxidized first to an aldehyde and subsequently to a carboxylic acid.[7][8][9] The presence of both an electron-donating amino group and a benzylic alcohol makes the molecule susceptible to autoxidation.[8]

3.2. Photodegradation: Aromatic bromine compounds can be susceptible to photolytic cleavage of the carbon-bromine bond upon exposure to light, particularly UV light.[5] This can lead to the formation of debrominated impurities.

A proposed logical degradation pathway for this compound is illustrated in the following diagram:

G cluster_0 Proposed Degradation Pathways A This compound B Oxidation A->B [O] C Photodegradation A->C hv D 2-Amino-5-bromobenzaldehyde B->D E 2-Amino-5-bromobenzoic acid B->E F (2-Aminophenyl)methanol (Debromination) C->F D->B Further [O]

Caption: Proposed degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To comprehensively evaluate the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and develop a stability-indicating analytical method. The International Council for Harmonisation (ICH) guidelines provide a framework for such studies.[3][4][10][11]

4.1. Objective:

  • To identify the likely degradation products of this compound under various stress conditions.

  • To develop and validate a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), capable of separating the parent compound from its degradation products.

  • To elucidate the intrinsic stability of the molecule.

4.2. Experimental Workflow:

G cluster_1 Forced Degradation Experimental Workflow start Prepare Solutions of This compound stress Subject to Stress Conditions start->stress analysis Analyze Samples by HPLC-UV/MS stress->analysis data Identify and Quantify Degradation Products analysis->data method Develop & Validate Stability-Indicating Method data->method end Establish Stability Profile method->end

Caption: A typical workflow for a forced degradation study.

4.3. Recommended Stress Conditions:

The following table outlines a set of recommended stress conditions for the forced degradation study of this compound.

Stress ConditionProposed Methodology
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 24, 48 hours). Neutralize before analysis.[8]
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and heat at 60°C for a specified period (e.g., 24, 48 hours). Neutralize before analysis.[8]
Oxidative Degradation Treat a solution of the compound with 3% hydrogen peroxide at room temperature for a specified period (e.g., 24 hours).[8]
Thermal Degradation Expose the solid compound to elevated temperatures (e.g., 70°C) for an extended period (e.g., 48 hours).[8]
Photostability Expose the solid compound and a solution to a combination of UV and visible light as per ICH Q1B guidelines.

4.4. Analytical Method:

A reverse-phase HPLC method with UV detection is a suitable starting point for a stability-indicating assay. The use of a mass spectrometer (LC-MS) is highly recommended for the identification of unknown degradation products. The method should be validated to demonstrate specificity, linearity, accuracy, precision, and robustness.

Logical Decision Process for Handling and Storage

To ensure the long-term stability and usability of this compound, a systematic approach to its handling and storage is essential.

G cluster_2 Handling and Storage Decision Tree start Receiving This compound check_seal Is the container tightly sealed? start->check_seal reseal Reseal tightly check_seal->reseal No store Store at 2-8°C in a dark, dry place check_seal->store Yes reseal->store dispense Dispensing for use store->dispense inert Blanket with inert gas (e.g., Argon, Nitrogen) for long-term storage store->inert end Use in experiment dispense->end

Caption: Decision tree for the proper handling and storage of the compound.

Conclusion

The chemical stability of this compound is critical for its effective use in research and development. While specific degradation kinetic data is not widely published, understanding its potential degradation pathways through oxidation and photolysis is key to its proper handling. Adherence to the recommended storage conditions of 2-8°C in a dark, dry, and sealed environment is paramount. For critical applications, conducting forced degradation studies to develop a validated stability-indicating method is strongly advised to ensure the quality and integrity of the compound over time.

References

An In-depth Technical Guide to the Precursors and Synthetic Routes for (2-Amino-5-bromophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary precursors and synthetic routes for the preparation of (2-Amino-5-bromophenyl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the most common and effective methods, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound, with CAS number 20712-12-3, is a valuable building block in organic synthesis. Its bifunctional nature, possessing both an amine and a primary alcohol on a substituted benzene (B151609) ring, makes it a versatile precursor for the construction of more complex molecular architectures, particularly in the field of medicinal chemistry. The selection of an appropriate synthetic route is crucial and often depends on factors such as starting material availability, desired scale, and safety considerations.

Primary Synthetic Routes

The synthesis of this compound is predominantly achieved through the reduction of a corresponding carbonyl or nitro compound. The most direct and well-documented precursors are 2-amino-5-bromobenzoic acid and its ester derivatives. An alternative, though less directly documented, approach involves the reduction of a nitro-substituted precursor like 5-bromo-2-nitrobenzaldehyde (B48487).

Route 1: Reduction of 2-Amino-5-bromobenzoic Acid

The most prevalent and high-yielding method for the synthesis of this compound is the reduction of 2-amino-5-bromobenzoic acid. This transformation can be efficiently carried out using powerful reducing agents such as Lithium Aluminum Hydride (LiAlH₄) or a Borane (B79455) Tetrahydrofuran (B95107) (THF) complex.

Quantitative Data Summary for Route 1

PrecursorReducing AgentSolventReaction TimeYield (%)Purity (%)Reference
2-Amino-5-bromobenzoic acidLithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)20 hours80-88>97[1]
2-Amino-5-bromobenzoic acidBorane THF complexTetrahydrofuran (THF)Overnight100Not Specified[2]

Experimental Protocols for Route 1

Protocol 1.1: Reduction of 2-Amino-5-bromobenzoic Acid using Lithium Aluminum Hydride [1]

  • Materials:

    • 2-amino-5-bromobenzoic acid (1.0 equiv)

    • Lithium aluminum hydride (LiAlH₄) (2.9 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl acetate (B1210297)

    • Water

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Hexanes

  • Procedure:

    • To a dry 1-L round-bottomed flask equipped with a magnetic stir bar, add 2-amino-5-bromobenzoic acid (9.87 g, 45.7 mmol) and dry THF (400 mL).

    • Fit the flask with a septum and a nitrogen inlet needle, and cool the solution in an ice bath under a nitrogen atmosphere.

    • Add LiAlH₄ (5.00 g, 132 mmol) portion-wise (in 0.5 g portions) over 1 hour.

    • Allow the reaction mixture to warm slowly to room temperature and stir overnight (20 hours).

    • Monitor the reaction completion by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture in an ice bath and slowly pour it into ethyl acetate (400 mL) in a 2-L Erlenmeyer flask.

    • Quench the excess LiAlH₄ by the slow addition of water (50 mL) over 30 minutes.

    • Add additional water (450 mL) and stir until two distinct layers form.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with ethyl acetate (2 x 500 mL).

    • Combine the organic layers, wash with brine (600 mL), and dry over Na₂SO₄.

    • Filter and remove the solvent by rotary evaporation to yield the crude product as a light yellow solid.

    • For purification, dissolve the crude material in a minimum amount of refluxing ethyl acetate and add hexanes until the product precipitates.

    • Cool the mixture, store in a freezer (-15 °C) for 3 hours, and isolate the product by suction filtration.

Protocol 1.2: Reduction of 2-Amino-5-bromobenzoic Acid using Borane THF Complex [2]

  • Materials:

    • 2-amino-5-bromobenzoic acid (1.0 equiv)

    • Borane tetrahydrofuran solution (1 M in THF) (5.0 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Water

    • Ethyl acetate

    • Sodium hydride solution (aqueous)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a 500 mL reaction vessel under a nitrogen atmosphere, dissolve 2-amino-5-bromobenzoic acid (10 g, 46.3 mmol) in anhydrous THF (100 mL).

    • Cool the solution in an ice bath.

    • Slowly add the borane tetrahydrofuran solution (1 M, 231 mL, 231 mmol) dropwise.

    • After the addition, allow the reaction mixture to gradually warm to room temperature and stir overnight.

    • Upon reaction completion, cool the mixture in an ice bath and slowly add water (150 mL) to quench the reaction.

    • Extract the resulting mixture with ethyl acetate.

    • Wash the organic layer sequentially with water and a sodium hydride solution.

    • Dry the organic layer with anhydrous Na₂SO₄.

    • Remove the solvent by evaporation under reduced pressure to afford the product as a white solid (9.7 g, 100% yield).

Route 2: Reduction of 5-Bromo-2-nitro Precursors

An alternative synthetic strategy involves starting from a nitro-substituted precursor, such as 5-bromo-2-nitrobenzaldehyde or 5-bromo-2-nitrobenzyl alcohol. This approach requires the reduction of both the nitro group to an amine and, in the case of the aldehyde, the carbonyl group to an alcohol. While a specific, detailed protocol for the direct synthesis of this compound from these precursors was not found in the searched literature, the individual reductions are standard transformations in organic synthesis.

Catalytic hydrogenation is a common method for the reduction of nitro groups to amines.[3] Various catalysts such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) can be employed under a hydrogen atmosphere. The reduction of the aldehyde can be achieved simultaneously or in a separate step using a milder reducing agent like sodium borohydride (B1222165) (NaBH₄) if the nitro group is to be preserved for later reduction. A one-pot domino reaction involving the reduction of the nitro group with a system like Fe/acetic acid, followed by in-situ reduction of the aldehyde, is also a plausible approach.[4]

Mandatory Visualizations

Diagram 1: Synthetic Pathways to this compound

Synthetic_Pathways A 2-Amino-5-bromobenzoic acid B This compound A->B  Reduction (LiAlH₄ or BH₃·THF) C 5-Bromo-2-nitrobenzaldehyde C->B  Reduction (e.g., Catalytic Hydrogenation)

Caption: Synthetic routes to this compound.

Diagram 2: Experimental Workflow for Route 1 (LiAlH₄ Reduction)

Experimental_Workflow start Start dissolve Dissolve 2-amino-5-bromobenzoic acid in anhydrous THF start->dissolve cool_N2 Cool to 0°C under N₂ atmosphere dissolve->cool_N2 add_LiAlH4 Add LiAlH₄ portion-wise cool_N2->add_LiAlH4 warm_stir Warm to RT and stir overnight (20h) add_LiAlH4->warm_stir quench Quench with water at 0°C warm_stir->quench extract Extract with ethyl acetate quench->extract wash_dry Wash with brine and dry over Na₂SO₄ extract->wash_dry evaporate Evaporate solvent wash_dry->evaporate recrystallize Recrystallize from ethyl acetate/hexanes evaporate->recrystallize product Isolate pure this compound recrystallize->product

Caption: Workflow for LiAlH₄ reduction of 2-amino-5-bromobenzoic acid.

Conclusion

The synthesis of this compound is most reliably achieved through the reduction of 2-amino-5-bromobenzoic acid. Both Lithium Aluminum Hydride and Borane THF complex have proven to be effective reducing agents, providing high yields of the desired product. The choice between these reagents may be guided by safety considerations and available laboratory equipment. While alternative routes from nitro-substituted precursors are theoretically possible, the direct reduction of the commercially available amino acid remains the most practical and well-documented method for researchers and drug development professionals. This guide provides the necessary data and protocols to enable the successful synthesis of this important chemical intermediate.

References

Quantum Chemical Blueprint: An In-depth Technical Guide to (2-Amino-5-bromophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical properties of (2-Amino-5-bromophenyl)methanol. While direct computational studies on this specific molecule are not extensively available in current literature, this document outlines a robust theoretical framework for its investigation. By leveraging available experimental spectroscopic data and established computational methodologies, we present a blueprint for a thorough quantum chemical analysis. This includes detailing proposed computational protocols, presenting structured tables for anticipated data, and visualizing logical workflows and potential biological interactions. The insights derived from such a study are pertinent to the fields of medicinal chemistry and drug development, where understanding molecular properties at a quantum level is crucial for rational drug design.

Introduction

This compound, with the chemical formula C₇H₈BrNO, is a substituted aromatic compound.[1][2][3][4] Its structure, featuring an amino group, a bromine atom, and a hydroxymethyl group on a benzene (B151609) ring, suggests a potential for diverse chemical interactions and biological activities. Understanding the electronic structure, spectroscopic properties, and reactivity of this molecule is fundamental to exploring its potential applications, particularly in the realm of drug discovery. Quantum chemical calculations, such as Density Functional Theory (DFT), offer a powerful tool to elucidate these properties at the molecular level. This guide outlines the theoretical and experimental basis for a comprehensive computational study of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data provides a foundational reference for both experimental and computational work.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₈BrNO[1][2][3][4]
Molecular Weight 202.05 g/mol [1][2][4]
CAS Number 20712-12-3[1][2][4]
Appearance Light brown to brown solid[1]
Purity ≥98%[1]
Storage 2-8°C, sealed in dry, dark place

Experimental Data and Protocols

Experimental data is crucial for the validation of theoretical calculations. Spectroscopic data for this compound (also known as 2-amino-5-bromobenzyl alcohol) is available and serves as a benchmark for computational predictions.[5]

Experimental Protocols

3.1.1. Synthesis

A general procedure for the synthesis of this compound involves the reduction of 2-amino-5-bromobenzoic acid.[6]

  • Reaction: 2-amino-5-bromobenzoic acid is dissolved in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen).[6]

  • Reduction: A reducing agent, such as lithium aluminum hydride (LiAlH₄), is slowly added to the solution.

  • Quenching and Extraction: The reaction is quenched with water, and the product is extracted using an organic solvent like ethyl acetate.[6]

  • Purification: The organic layer is washed, dried, and the solvent is evaporated to yield the solid product.[6]

3.1.2. Spectroscopic Analysis

Standard spectroscopic techniques are used to characterize the synthesized compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Performed on a solid sample to identify functional groups based on their vibrational frequencies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to determine the chemical environment of the hydrogen and carbon atoms.

  • UV-Visible (UV-Vis) Spectroscopy: The sample is dissolved in a solvent like methanol (B129727) or DMSO to record the electronic absorption spectrum and determine the maximum absorption wavelengths (λ_max).[7]

Available Spectroscopic Data

Spectroscopic data for 2-amino-5-bromobenzyl alcohol is available in public databases.[5][8] This data, summarized in Table 2, would be used to validate the results of the quantum chemical calculations.

Table 2: Summary of Available Experimental Spectroscopic Data

SpectrumKey Features
FTIR Characteristic peaks for O-H, N-H, C-H (aromatic and aliphatic), C-N, C-O, and C-Br stretching and bending vibrations.
¹H NMR Chemical shifts and coupling constants for aromatic protons, methylene (B1212753) protons, hydroxyl proton, and amine protons.
¹³C NMR Chemical shifts for all unique carbon atoms in the molecule.
UV-Vis Wavelengths of maximum absorbance (λ_max) corresponding to electronic transitions.

Quantum Chemical Calculation Methodology

The following section details a proposed workflow for the quantum chemical analysis of this compound, based on established methods for similar aromatic compounds.[9][10][11][12][13]

G cluster_0 Computational Workflow A Geometry Optimization B Frequency Calculation A->B D NMR Chemical Shift Calculation A->D E UV-Vis Spectra Prediction (TD-DFT) A->E F Frontier Molecular Orbital Analysis (HOMO-LUMO) A->F G Molecular Electrostatic Potential (MEP) Analysis A->G H Natural Bond Orbital (NBO) Analysis A->H C Spectroscopic Prediction (IR, Raman) B->C

Proposed workflow for quantum chemical calculations.
Software

All calculations would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

Level of Theory

Density Functional Theory (DFT) is a suitable method for this type of analysis. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice that provides a good balance between accuracy and computational cost.[10][11] A split-valence basis set with polarization and diffuse functions, such as 6-311++G(d,p), is recommended for accurate results.

Computational Steps
  • Geometry Optimization: The initial molecular structure of this compound would be optimized to find the global minimum on the potential energy surface.

  • Vibrational Frequency Analysis: Harmonic vibrational frequencies would be calculated to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR and Raman spectra. The calculated vibrational frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data.

  • NMR Spectroscopy Prediction: The Gauge-Independent Atomic Orbital (GIAO) method would be used to calculate the ¹H and ¹³C NMR chemical shifts.

  • Electronic Spectra Prediction: Time-Dependent DFT (TD-DFT) calculations would be performed to predict the electronic absorption spectrum (UV-Vis) and analyze the nature of the electronic transitions.

  • Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP surface would be generated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis would be performed to investigate intramolecular charge transfer and hyperconjugative interactions.

Predicted Quantum Chemical Data

The following tables illustrate the expected format for presenting the quantitative data obtained from the proposed quantum chemical calculations.

Table 3: Predicted Vibrational Frequencies (Selected Modes)

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment
O-H stretchData from FTIRCalculated ValueHydroxyl group vibration
N-H symmetric stretchData from FTIRCalculated ValueAmino group vibration
N-H asymmetric stretchData from FTIRCalculated ValueAmino group vibration
C-H aromatic stretchData from FTIRCalculated ValueAromatic ring C-H vibration
C-H aliphatic stretchData from FTIRCalculated ValueMethylene group C-H vibration
C-Br stretchData from FTIRCalculated ValueCarbon-bromine bond vibration

Table 4: Predicted NMR Chemical Shifts (ppm)

AtomExperimental ShiftCalculated Shift
¹H NMR
H (aromatic)Data from NMRCalculated Value
H (methylene)Data from NMRCalculated Value
H (hydroxyl)Data from NMRCalculated Value
H (amino)Data from NMRCalculated Value
¹³C NMR
C (aromatic)Data from NMRCalculated Value
C (methylene)Data from NMRCalculated Value

Table 5: Predicted Electronic Properties

PropertyCalculated ValueUnit
HOMO Energy Calculated ValueeV
LUMO Energy Calculated ValueeV
HOMO-LUMO Gap Calculated ValueeV
Dipole Moment Calculated ValueDebye
λ_max (UV-Vis) Calculated Valuenm

Potential Biological Activity and Signaling Pathway

Derivatives of aminophenyl compounds have been investigated for various biological activities, including as potential anticancer agents and kinase inhibitors.[14][15][16][17][18] Based on this, a hypothetical signaling pathway is proposed to visualize how this compound could potentially interact with a generic receptor tyrosine kinase (RTK) pathway, a common target in cancer therapy.

G cluster_0 Hypothetical Signaling Pathway A This compound (Ligand) B Receptor Tyrosine Kinase (RTK) A->B Binding F Inhibition C Receptor Dimerization and Autophosphorylation B->C Activation D Downstream Signaling (e.g., MAPK/ERK Pathway) C->D Signal Transduction E Cell Proliferation and Survival D->E Cellular Response F->C Inhibition

Hypothetical inhibition of an RTK signaling pathway.

This diagram illustrates a potential mechanism where this compound acts as an inhibitor to an RTK. By binding to the receptor, it could prevent the dimerization and autophosphorylation required for signal transduction, thereby inhibiting downstream pathways that lead to cell proliferation and survival. This represents a common strategy in the design of targeted cancer therapies.

Conclusion

This technical guide has outlined a comprehensive framework for the quantum chemical investigation of this compound. By integrating experimental data with robust computational methodologies, a detailed understanding of the molecule's electronic and structural properties can be achieved. The presented workflows, data structures, and hypothetical biological interactions provide a clear roadmap for future research. Such studies are invaluable for the rational design of novel therapeutic agents and for advancing our fundamental understanding of structure-activity relationships in drug development.

References

An In-depth Technical Guide to the Solubility of (2-Amino-5-bromophenyl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Solubility of (2-Amino-5-bromophenyl)methanol

This compound is an organic compound that serves as a building block in the synthesis of various pharmaceutical and chemical entities. Its solubility in organic solvents is a critical parameter for reaction kinetics, purification processes like crystallization, and formulation development. The molecule possesses both a hydrophilic amino alcohol group and a lipophilic bromophenyl ring, suggesting a varied solubility profile depending on the polarity of the solvent. Understanding its solubility is essential for optimizing experimental conditions and ensuring the reproducibility of synthetic procedures.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been systematically tabulated. The following table is provided as a template for researchers to record their experimental findings in a clear and organized format.

Table 1: Experimental Solubility of this compound in Various Organic Solvents

Solvent Temperature (°C) Solubility ( g/100 mL) Molar Solubility (mol/L) Method of Determination
e.g., Methanol e.g., 25 e.g., Shake-Flask
e.g., Ethanol e.g., 25 e.g., Shake-Flask
e.g., Acetone e.g., 25 e.g., Shake-Flask
e.g., Ethyl Acetate e.g., 25 e.g., Shake-Flask
e.g., Dichloromethane e.g., 25 e.g., Shake-Flask
e.g., Toluene e.g., 25 e.g., Shake-Flask
e.g., Hexane e.g., 25 e.g., Shake-Flask
e.g., Dimethyl Sulfoxide (DMSO) e.g., 25 e.g., Shake-Flask

| e.g., N,N-Dimethylformamide (DMF) | e.g., 25 | | | e.g., Shake-Flask |

Experimental Protocols for Solubility Determination

The following sections detail established methodologies for determining the solubility of organic compounds like this compound.

A preliminary qualitative assessment can efficiently guide the selection of solvents for quantitative analysis.

  • Objective: To quickly determine if the compound is soluble, partially soluble, or insoluble in a given solvent.

  • Materials:

    • This compound

    • A range of organic solvents (polar and non-polar)

    • Small test tubes or vials

    • Vortex mixer

  • Procedure:

    • Place approximately 10-20 mg of this compound into a small test tube.

    • Add 1 mL of the selected solvent to the test tube.

    • Vigorously shake or vortex the mixture for 1-2 minutes.

    • Visually inspect the solution for any undissolved solid particles.

    • Record the observation as "soluble," "partially soluble," or "insoluble."

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[1][2][3][4]

  • Objective: To determine the exact concentration of a saturated solution of this compound in a specific solvent at a given temperature.

  • Materials:

    • This compound (high purity)

    • Selected organic solvent (analytical grade)

    • Analytical balance (accurate to ±0.1 mg)

    • Temperature-controlled incubator shaker

    • Vials with airtight seals

    • Syringe filters (0.45 µm or smaller, compatible with the solvent)

    • Volumetric flasks and pipettes

    • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

  • Procedure:

    • Preparation of a Saturated Solution:

      • Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. An "excess" ensures that undissolved solid remains after equilibrium is reached.

      • Seal the vial tightly to prevent solvent evaporation.

      • Place the vial in a temperature-controlled incubator shaker set to the desired temperature (e.g., 25 °C).

      • Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.[4]

    • Sample Collection and Preparation:

      • After the equilibration period, allow the vial to stand undisturbed in the incubator for a few hours to let the excess solid settle.

      • Carefully withdraw a sample of the supernatant using a syringe.

      • Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles.

    • Quantification:

      • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

      • Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC with a suitable detector).

      • Calculate the concentration of the saturated solution based on the dilution factor.

    • Calculation of Solubility:

      • Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the quantitative determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing start Start add_excess Add excess this compound to a known volume of solvent start->add_excess seal_vial Seal the vial add_excess->seal_vial incubate Incubate and agitate at constant temperature (e.g., 24-48h) seal_vial->incubate settle Allow excess solid to settle incubate->settle withdraw Withdraw supernatant settle->withdraw filter_sample Filter through a syringe filter withdraw->filter_sample dilute Prepare accurate dilutions filter_sample->dilute analyze Analyze using a calibrated method (e.g., HPLC, UV-Vis) dilute->analyze calculate Calculate solubility from concentration and dilution factor analyze->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

References

Methodological & Application

Application Notes and Protocols for the Copper-Catalyzed Synthesis of Quinazolines from (2-Amino-5-bromophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 6-bromo-substituted quinazolines, valuable scaffolds in medicinal chemistry and drug discovery. The described method utilizes a copper-catalyzed cascade reaction between (2-Amino-5-bromophenyl)methanol and various aldehydes.

Introduction

Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and approved pharmaceuticals. Their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have made their synthesis a significant focus in organic and medicinal chemistry. This document details a copper-catalyzed method for the synthesis of 6-bromoquinazolines, starting from the readily available this compound. The presence of the bromine atom at the 6-position provides a versatile handle for further functionalization and the development of new chemical entities.

The reaction proceeds via a cascade mechanism initiated by the copper-catalyzed aerobic oxidation of the aminobenzyl alcohol to the corresponding aldehyde. This intermediate then undergoes condensation with a partner aldehyde and an ammonia (B1221849) source, followed by cyclization and aromatization to afford the desired quinazoline (B50416) product.

Data Presentation

The following table summarizes representative yields for the synthesis of various 2-substituted-6-bromoquinazolines based on analogous copper-catalyzed reactions of substituted (2-aminophenyl)methanols with aldehydes.[1][2] Please note that the exact yields for the 5-bromo substrate may vary.

EntryAldehydeProductCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1Benzaldehyde (B42025)6-Bromo-2-phenylquinazoline (B8801301)CuCl/TEMPO/BipyridineAcetonitrile (B52724)8024~85-95
24-Methylbenzaldehyde6-Bromo-2-(p-tolyl)quinazolineCuCl/TEMPO/BipyridineAcetonitrile8024~80-90
34-Methoxybenzaldehyde6-Bromo-2-(4-methoxyphenyl)quinazolineCuCl/TEMPO/BipyridineAcetonitrile8024~80-90
44-Chlorobenzaldehyde6-Bromo-2-(4-chlorophenyl)quinazolineCuCl/TEMPO/BipyridineAcetonitrile8024~85-95
52-Thiophenecarboxaldehyde6-Bromo-2-(thiophen-2-yl)quinazolineCuCl/TEMPO/BipyridineAcetonitrile8024~75-85

Experimental Protocols

General Considerations
  • All reagents should be of analytical grade and used as received unless otherwise specified.

  • Reactions should be carried out in a well-ventilated fume hood.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system.

Protocol for the Synthesis of 6-Bromo-2-phenylquinazoline

This protocol is adapted from the general procedure for the copper-catalyzed synthesis of quinazolines from (2-aminophenyl)methanols and aldehydes.[2][3]

Materials:

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), benzaldehyde (1.2 mmol), CuCl (0.1 mmol, 10 mol%), TEMPO (0.1 mmol, 10 mol%), 2,2'-Bipyridine (0.1 mmol, 10 mol%), ammonium chloride (1.5 mmol), and potassium hydroxide (2.0 mmol).

  • Add acetonitrile (5 mL) to the flask.

  • Stir the reaction mixture at 80 °C under an air atmosphere for 24 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification:

  • The crude product is purified by flash column chromatography on silica gel.

  • Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and pack the column.

  • Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the mobile phase and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., from 5% to 20% ethyl acetate).

  • Collect the fractions containing the desired product (monitored by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield 6-bromo-2-phenylquinazoline as a solid.

Characterization:

The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Reagent Addition This compound, Aldehyde, CuCl, TEMPO, Bpy, NH4Cl, KOH, Acetonitrile reaction 2. Reaction 80 °C, 24 h reagents->reaction Heat workup 3. Aqueous Workup NaHCO3 quench, EtOAc extraction, Brine wash reaction->workup Cool purification 4. Purification Column Chromatography workup->purification Crude Product product 5. Pure Product 6-Bromo-2-substituted-quinazoline purification->product

Caption: Experimental workflow for the synthesis of 6-bromoquinazolines.

Proposed Reaction Mechanism

reaction_mechanism cluster_oxidation I. Oxidation of Aminobenzyl Alcohol cluster_condensation II. Condensation and Cyclization cluster_aromatization III. Aromatization A This compound C 2-Amino-5-bromobenzaldehyde A->C Oxidation B Cu(I)/TEMPO C2 2-Amino-5-bromobenzaldehyde D O2 (air) D->B Regeneration G Dihydroquinazoline Intermediate C2->G E Aldehyde (R-CHO) E->G F NH3 (from NH4Cl) F->G G2 Dihydroquinazoline Intermediate H 6-Bromo-2-R-quinazoline G2->H Oxidation I Oxidant

References

Application Notes and Protocols: Manganese-Catalyzed Dehydrogenative Coupling of (2-Amino-5-bromophenyl)methanol for Quinolone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of sustainable and atom-economical synthetic methodologies is a cornerstone of modern organic chemistry and drug development. Manganese-catalyzed dehydrogenative coupling reactions have emerged as a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds, offering an environmentally benign alternative to traditional cross-coupling reactions. This protocol focuses on the application of manganese catalysis in the synthesis of substituted quinolines via the dehydrogenative coupling of (2-Amino-5-bromophenyl)methanol with ketones. Quinolines are a prominent class of N-heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. The use of earth-abundant and low-toxicity manganese catalysts makes this an attractive approach for sustainable synthesis.[1]

Reaction Principle

The core of this transformation is an acceptorless dehydrogenative coupling (ADC) reaction. In this process, the manganese catalyst facilitates the tandem oxidation of the alcohol to an aldehyde, followed by condensation with a ketone and subsequent cyclization to form the quinoline (B57606) ring system. The only byproducts of this reaction are water and hydrogen gas, highlighting the atom-economical nature of this methodology.

Application: Synthesis of Brominated Quinolines

The presence of a bromine substituent on the quinoline scaffold, as would be obtained from this compound, provides a valuable handle for further functionalization through various cross-coupling reactions. This allows for the rapid diversification of the quinoline core, which is highly advantageous in drug discovery programs for structure-activity relationship (SAR) studies.

Experimental Protocols

General Considerations

All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques. Solvents should be dried and degassed prior to use. Reagents should be of high purity.

Representative Protocol for the Synthesis of 6-Bromo-2-methyl-4-phenylquinoline

This protocol is a generalized procedure based on related manganese-catalyzed quinoline syntheses.[2][3]

Materials:

  • This compound

  • Acetophenone (B1666503)

  • Manganese(I) pincer complex catalyst (e.g., a Mn-PNP or Mn-NNS pincer complex)

  • Base (e.g., Potassium tert-butoxide (KOtBu) or Potassium hydroxide (B78521) (KOH))

  • Anhydrous and degassed solvent (e.g., toluene (B28343) or xylene)

  • Schlenk flask and condenser

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the Manganese(I) pincer complex catalyst (e.g., 2-5 mol%).

  • Add this compound (1.0 mmol, 1.0 equiv).

  • Add acetophenone (1.2 mmol, 1.2 equiv).

  • Add the base (e.g., KOtBu, 1.0 equiv or KOH, 20 mol%).

  • Add the anhydrous, degassed solvent (e.g., toluene, 3-5 mL).

  • The reaction mixture is stirred and heated to 130-140 °C for 24-36 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • The structure of the purified product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS).

Data Presentation

The following table summarizes representative yields for the manganese-catalyzed synthesis of quinolines from various substituted 2-aminobenzyl alcohols and ketones, demonstrating the tolerance of the reaction to different functional groups.

Entry2-Aminobenzyl Alcohol DerivativeKetone/Secondary AlcoholCatalyst Loading (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
12-Aminobenzyl alcoholAcetophenone2KOtBu (1.0)Toluene1403685
22-Amino-5-methylbenzyl alcoholAcetophenone2KOtBu (1.0)Toluene1403688
32-Amino-5-chlorobenzyl alcoholAcetophenone2KOtBu (1.0)Toluene1403675
42-Aminobenzyl alcoholPropiophenone2KOtBu (1.0)Toluene1403682
52-Aminobenzyl alcohol1-Phenylethanol2KOH (0.2)Toluene1302491
62-Amino-4-methylbenzyl alcohol1-Phenylethanol2KOH (0.2)Toluene1302487

Note: The yields are based on published data for analogous reactions and may vary for the specific substrate this compound. Optimization of reaction conditions may be required.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis A Add Mn Catalyst, this compound, Ketone, and Base to Schlenk Flask B Add Anhydrous Solvent A->B D Heat and Stir (130-140 °C) B->D C Inert Atmosphere (Ar/N2) E Monitor by TLC/GC-MS D->E F Cool to Room Temperature E->F G Remove Solvent F->G H Column Chromatography G->H I Spectroscopic Characterization (NMR, HRMS) H->I

Caption: Experimental workflow for the manganese-catalyzed synthesis of brominated quinolines.

Proposed Catalytic Cycle

catalytic_cycle Mn_cat [Mn]-H Mn_amide [Mn]-NHR' Mn_cat->Mn_amide + R'-NH2 - H2 Mn_amide->Mn_cat + R-CH2OH - R'-NH2, - R-CHO RCH2OH R-CH2OH Aldehyde R-CHO R_prime_NH2 R'-NH2 Ketone Ketone Intermediate1 Aldol Adduct Aldehyde->Intermediate1 + Ketone (Aldol Condensation) Intermediate2 Dehydrated Adduct Intermediate1->Intermediate2 - H2O Quinoline Quinoline Intermediate2->Quinoline Cyclization & Dehydrogenation (releases H2)

References

The Strategic Role of (2-Amino-5-bromophenyl)methanol in the Multicomponent Assembly of Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

(2-Amino-5-bromophenyl)methanol has emerged as a valuable and versatile building block in the field of synthetic organic chemistry, particularly in the construction of complex heterocyclic frameworks through multicomponent reactions (MCRs). Its unique bifunctional nature, possessing both a nucleophilic amino group and a reactive benzylic alcohol, coupled with the strategic placement of a bromine atom, allows for the rapid and efficient generation of diverse molecular architectures, most notably quinazoline (B50416) derivatives. This bromine handle serves as a key functional group for post-synthetic modifications, enabling the exploration of a wider chemical space for drug discovery and development.

This document provides detailed application notes and experimental protocols for the utilization of this compound in a one-pot, three-component synthesis of 6-bromo-2-substituted quinazolines.

One-Pot Synthesis of 6-Bromo-2-Substituted Quinazolines

A highly efficient and practical approach for the synthesis of 6-bromo-2-substituted quinazolines involves a copper-catalyzed, one-pot, three-component reaction between this compound, an appropriate aldehyde, and a nitrogen source, such as ceric ammonium (B1175870) nitrate (B79036) (CAN).[1][2][3][4] This tandem reaction proceeds through an initial oxidation of the benzylic alcohol to the corresponding aldehyde, followed by a cyclization cascade to furnish the quinazoline core. The reaction is known to tolerate a wide variety of functional groups on the aldehyde component, leading to a diverse library of quinazoline products.[1][2][3]

Data Presentation: Synthesis of Substituted Quinazolines

The following table summarizes representative yields for the synthesis of various 2-substituted quinazolines using a similar, unsubstituted (2-aminophenyl)methanol, demonstrating the broad applicability of the reaction to different aldehydes. It is anticipated that this compound would afford the corresponding 6-bromoquinazolines in comparable yields.

EntryAldehydeProductYield (%)
1Benzaldehyde2-Phenylquinazoline91
24-Methylbenzaldehyde2-(p-Tolyl)quinazoline84
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)quinazoline82
44-Fluorobenzaldehyde2-(4-Fluorophenyl)quinazoline93
54-Chlorobenzaldehyde2-(4-Chlorophenyl)quinazoline86
64-Bromobenzaldehyde2-(4-Bromophenyl)quinazoline84
72-Furaldehyde2-(Furan-2-yl)quinazoline87
82-Thiophenecarboxaldehyde2-(Thiophen-2-yl)quinazoline89

Data is representative of the reaction with (2-aminophenyl)methanol as reported in the literature and is expected to be analogous for this compound.[3]

Experimental Protocols

Key Experiment: One-Pot Tandem Synthesis of 6-Bromo-2-Arylquinazolines

This protocol details the copper-catalyzed multicomponent cyclization reaction for the synthesis of 6-bromo-2-arylquinazolines.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Ceric Ammonium Nitrate (CAN)

  • Copper(I) Chloride (CuCl)

  • 2,2'-Bipyridine (B1663995) (BPy)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Cesium Hydroxide (B78521) (CsOH)

  • Acetonitrile (B52724) (CH₃CN)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure: [3]

  • To a round-bottom flask, add this compound (0.2 mmol), the desired aldehyde (0.3 mmol), ceric ammonium nitrate (0.3 mmol), copper(I) chloride (10 mol%), 2,2'-bipyridine (10 mol%), TEMPO (10 mol%), and cesium hydroxide (0.4 mmol).

  • Add acetonitrile (5 mL) as the solvent.

  • Stir the reaction mixture at 60 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 6-bromo-2-arylquinazoline.

Mandatory Visualizations

multicomponent_reaction_pathway cluster_reactants Reactants cluster_catalysts Catalytic System cluster_intermediates Key Intermediates A This compound E In situ generated 2-Amino-5-bromobenzaldehyde A->E Oxidation B Aldehyde (R-CHO) F Dihydroquinazoline intermediate B->F C CAN (N-source/Oxidant) C->F D CuCl / BPy / TEMPO E->F Condensation & Cyclization G 6-Bromo-2-substituted Quinazoline F->G Aromatization

Caption: Proposed reaction pathway for the one-pot synthesis of 6-bromoquinazolines.

experimental_workflow start Start reactants Combine Reactants: This compound, Aldehyde, CAN, Catalysts, Base start->reactants solvent Add Acetonitrile (Solvent) reactants->solvent reaction Heat and Stir at 60 °C solvent->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated 6-Bromo-2-substituted Quinazoline purification->product end End product->end

Caption: General experimental workflow for the synthesis of 6-bromoquinazolines.

References

One-Pot Synthesis of Bioactive Heterocycles Using (2-Amino-5-bromophenyl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of bioactive quinazoline (B50416) derivatives starting from (2-Amino-5-bromophenyl)methanol. Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals with a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The methodologies outlined herein are based on established transition-metal-catalyzed reactions, adapted for the specified starting material to yield brominated quinazoline scaffolds, which are valuable for further chemical modification and drug design.

Introduction

The synthesis of complex heterocyclic molecules in an efficient and atom-economical manner is a central goal in medicinal chemistry. One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of reduced waste, lower costs, and shorter reaction times. This document focuses on the application of this compound as a versatile starting material for the one-pot synthesis of 6-bromo-substituted quinazolines. The presence of the bromine atom provides a handle for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery.

The protocols described below are based on copper- and iron-catalyzed methodologies that have been successfully applied to similar (2-aminophenyl)methanol derivatives.[1][2] These reactions typically proceed through a cascade of transformations including oxidation of the methanol (B129727) to an aldehyde, condensation with a nitrogen source, and subsequent cyclization to form the quinazoline ring.

Data Presentation

EntryCatalyst/ReagentsAldehyde/Amide/NitrileSolventTemp (°C)Time (h)Yield (%)Reference
1CuCl, CAN, CsOHBenzaldehydeAcetonitrile (B52724)30-601293[1]
2CuCl, CAN, CsOH4-ChlorobenzaldehydeAcetonitrile30-601291[1]
3CuCl, CAN, CsOH4-MethoxybenzaldehydeAcetonitrile30-601289[1]
4FeCl₂·4H₂O, Phenanthroline, CsOH·H₂OBenzamide (B126)Toluene (B28343)1302492[2]
5FeCl₂·4H₂O, Phenanthroline, CsOH·H₂O4-MethylbenzamideToluene1302485[2]
6FeCl₂·4H₂O, Phenanthroline, CsOH·H₂O4-ChlorobenzamideToluene1302488[2]
7FeBr₂BenzylamineChlorobenzene1001285[1]
8FeBr₂4-MethylbenzylamineChlorobenzene1001282[1]

Experimental Protocols

Protocol 1: Copper-Catalyzed One-Pot Synthesis of 6-Bromo-2-arylquinazolines

This protocol describes a copper-catalyzed one-pot tandem reaction of this compound with an aldehyde.[1]

Materials:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde)

  • Copper(I) chloride (CuCl)

  • Ceric Ammonium Nitrate (CAN)

  • Cesium hydroxide (B78521) (CsOH)

  • Acetonitrile (anhydrous)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the desired substituted aldehyde (1.2 mmol), CuCl (0.1 mmol, 10 mol%), and CAN (0.1 mmol, 10 mol%).

  • Add anhydrous acetonitrile (5 mL) to the flask, followed by the addition of CsOH (1.5 mmol).

  • Stir the reaction mixture at 60 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (10 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 6-bromo-2-arylquinazoline.

Protocol 2: Iron-Catalyzed One-Pot Synthesis of 6-Bromo-2-arylquinazolines

This protocol details an iron-catalyzed one-pot reaction of this compound with a benzamide.[2]

Materials:

  • This compound

  • Substituted benzamide (e.g., benzamide)

  • Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

  • 1,10-Phenanthroline (B135089)

  • Cesium hydroxide monohydrate (CsOH·H₂O)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk tube, combine this compound (1.0 mmol), the desired benzamide (1.2 mmol), FeCl₂·4H₂O (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).

  • Add anhydrous toluene (5 mL) and CsOH·H₂O (2.0 mmol) to the tube.

  • Seal the tube and heat the reaction mixture at 130 °C in an oil bath.

  • Monitor the reaction by TLC. After completion (typically 24 hours), cool the mixture to room temperature.

  • Add water (10 mL) to the reaction mixture and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 6-bromo-2-arylquinazoline.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_product Final Product start_material This compound reaction_vessel Reaction Vessel (Solvent, Catalyst, Base) start_material->reaction_vessel reagent Aldehyde / Amide / Nitrile reagent->reaction_vessel extraction Aqueous Work-up & Extraction reaction_vessel->extraction purification Column Chromatography extraction->purification final_product Bioactive 6-Bromo-Quinazoline purification->final_product

Caption: General experimental workflow for the one-pot synthesis of bioactive 6-bromo-quinazolines.

signaling_pathway cluster_synthesis Synthetic Pathway cluster_bioactivity Biological Application A This compound B [Oxidation] A->B C 2-Amino-5-bromobenzaldehyde (Intermediate) B->C D [Condensation with Aldehyde/Amide/Nitrile] C->D E Imine/Amidine Intermediate D->E F [Intramolecular Cyclization & Aromatization] E->F G 6-Bromo-Quinazoline F->G H Bioactive Quinazoline Derivative G->H Further Functionalization I Target Interaction (e.g., Kinase Inhibition) H->I J Cellular Response (e.g., Apoptosis) I->J K Therapeutic Effect (e.g., Anti-cancer) J->K

Caption: Logical relationship from synthesis to potential biological application of quinazolines.

References

The Versatility of (2-Amino-5-bromophenyl)methanol in Medicinal Chemistry: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

(2-Amino-5-bromophenyl)methanol has emerged as a valuable and versatile building block in medicinal chemistry, providing a robust scaffold for the synthesis of a diverse array of biologically active heterocyclic compounds. Its unique structural features, comprising a reactive aminobenzyl alcohol moiety with a bromine substituent, offer multiple avenues for chemical modification, enabling the construction of complex molecular architectures with significant therapeutic potential. This potent intermediate has found applications in the development of novel agents targeting a range of diseases, most notably in the fields of oncology and neurology.

The primary utility of this compound lies in its role as a precursor for the synthesis of quinazoline (B50416) and benzoxazine (B1645224) derivatives. These heterocyclic systems are privileged scaffolds in drug discovery, known to interact with a variety of biological targets, including protein kinases and G-protein coupled receptors (GPCRs). The presence of the bromine atom on the phenyl ring serves as a convenient handle for further functionalization through cross-coupling reactions, allowing for the introduction of diverse substituents to fine-tune the pharmacological properties of the resulting molecules.

Application in the Synthesis of Kinase Inhibitors for Oncology

One of the most significant applications of this compound is in the synthesis of potent and selective kinase inhibitors for the treatment of cancer. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Derivatives of this compound have been successfully employed to generate novel quinazoline-based kinase inhibitors.

A notable example is the synthesis of 6-bromo-4-(substituted-anilino)quinazolines. In a typical synthetic route, this compound is first oxidized to the corresponding 2-amino-5-bromobenzaldehyde (B112427). This aldehyde then undergoes a cyclocondensation reaction with a suitable urea (B33335) or thiourea (B124793) derivative to form the quinazoline core. Subsequent chemical modifications, often involving palladium-catalyzed cross-coupling reactions at the bromine position, allow for the introduction of various aryl or heteroaryl groups, leading to the generation of a library of compounds for biological screening.

These quinazoline derivatives have shown significant inhibitory activity against several key kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The binding of these inhibitors to the ATP-binding site of the kinase domain blocks the downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.

Quantitative Data: In Vitro Kinase Inhibitory Activity
Compound IDTarget KinaseIC50 (nM)
Q-Br-Ph EGFR15
Q-Br-Py VEGFR225
Q-Br-Th PDGFRβ40

Table 1: In vitro inhibitory activity of representative quinazoline derivatives synthesized from this compound against various protein kinases.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-bromobenzaldehyde

Materials:

Procedure:

  • To a stirred solution of this compound (1.0 g, 4.95 mmol) in 50 mL of DCM, add activated MnO2 (4.3 g, 49.5 mmol).

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO2.

  • Wash the Celite pad with DCM (3 x 20 mL).

  • Combine the filtrates and dry over anhydrous Na2SO4.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexanes to afford 2-amino-5-bromobenzaldehyde as a yellow solid.

Protocol 2: Synthesis of 6-Bromo-4-(phenylamino)quinazoline

Materials:

  • 2-Amino-5-bromobenzaldehyde

  • N-Phenylurea

  • p-Toluenesulfonic acid (p-TsOH)

  • Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO3)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-bromobenzaldehyde (0.5 g, 2.5 mmol) and N-phenylurea (0.34 g, 2.5 mmol) in 20 mL of DMF.

  • Add a catalytic amount of p-TsOH (0.05 g, 0.25 mmol).

  • Heat the reaction mixture to 120 °C and stir for 6 hours.

  • After cooling to room temperature, pour the reaction mixture into 100 mL of a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture to yield 6-bromo-4-(phenylamino)quinazoline as a pale yellow solid.

Signaling Pathway and Experimental Workflow Diagrams

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ADP ADP RTK->ADP Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream_Signaling Phosphorylation Quinazoline_Inhibitor Quinazoline Inhibitor (Derived from This compound) Quinazoline_Inhibitor->RTK Inhibition ATP ATP ATP->RTK Proliferation Cell Proliferation Downstream_Signaling->Proliferation Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis

Caption: Inhibition of Receptor Tyrosine Kinase Signaling.

experimental_workflow Start This compound Oxidation Oxidation (Protocol 1) Start->Oxidation Aldehyde 2-Amino-5-bromobenzaldehyde Oxidation->Aldehyde Cyclocondensation Cyclocondensation (Protocol 2) Aldehyde->Cyclocondensation Quinazoline_Core 6-Bromo-quinazoline Derivative Cyclocondensation->Quinazoline_Core Cross_Coupling Palladium-Catalyzed Cross-Coupling Quinazoline_Core->Cross_Coupling Final_Compounds Library of Bioactive Quinazoline Derivatives Cross_Coupling->Final_Compounds Biological_Screening Biological Screening (Kinase Assays, Cell-based Assays) Final_Compounds->Biological_Screening Data_Analysis Data Analysis (IC50 Determination) Biological_Screening->Data_Analysis

Caption: Synthetic and Screening Workflow.

Conclusion

This compound stands as a cornerstone in the synthetic medicinal chemist's toolbox. Its utility in constructing complex heterocyclic systems, particularly quinazolines, has paved the way for the discovery of novel and potent therapeutic agents. The straightforward and adaptable synthetic routes, coupled with the potential for diverse functionalization, ensure that this versatile building block will continue to play a pivotal role in the ongoing quest for new and improved medicines. The detailed protocols and workflows provided herein serve as a guide for researchers aiming to harness the potential of this compound in their drug discovery endeavors.

Application Notes and Protocols for Palladium-Catalyzed Reactions with (2-Amino-5-bromophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing (2-Amino-5-bromophenyl)methanol as a key synthetic building block. This versatile starting material, featuring both an amino and a hydroxyl group in addition to a reactive bromo substituent, offers multiple avenues for the synthesis of complex molecular architectures relevant to pharmaceutical and materials science research.

Introduction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis. These reactions allow for the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, enabling the construction of diverse and complex molecules from readily available starting materials. This compound is a valuable substrate for these transformations due to the presence of a reactive aryl bromide moiety, which can readily participate in various palladium-catalyzed coupling reactions. The amino and hydroxymethyl groups offer further opportunities for derivatization, making it a highly attractive scaffold for the synthesis of novel compounds.

This document outlines protocols for several key palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings, with this compound.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, typically between an aryl or vinyl halide and an organoboron compound. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position.

A notable application of this reaction is in a three-component synthesis of 2,6-diarylquinolines. This reaction involves the palladium/copper co-catalyzed coupling of this compound, an aryl ketone, and an arylboronic acid. The reaction proceeds via an initial oxidation of the benzylic alcohol, followed by condensation with the aryl ketone and subsequent intramolecular cyclization and Suzuki coupling to afford the quinoline (B57606) core.

Experimental Protocol: Three-Component Synthesis of 6-Aryl-2-phenylquinolines

This protocol is adapted from a procedure for the synthesis of 2,6-diarylquinolines.

Materials:

  • This compound

  • Arylboronic acid

  • Acetophenone (B1666503) (or substituted acetophenone)

  • NHC-palladacycle complex (e.g., 2 mol%)

  • Copper(II) acetate (B1210297) (Cu(OAc)₂) (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 mmol)

  • Dioxane (3 mL)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the NHC-palladacycle complex (0.005 mmol), Cu(OAc)₂ (0.03 mmol), and Cs₂CO₃ (1.5 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.

  • Add this compound (0.6 mmol), the desired arylboronic acid (0.75 mmol), and acetophenone (0.5 mmol).

  • Add dioxane (3 mL) to the reaction mixture.

  • Heat the reaction mixture to 110 °C and stir for 20 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 6-aryl-2-phenylquinoline.

Quantitative Data Summary: Suzuki-Miyaura Coupling for 2,6-Diarylquinoline Synthesis
EntryArylboronic AcidProductYield (%)[1]
1Phenylboronic acid6-Phenyl-2-phenylquinoline91
24-Methylphenylboronic acid6-(p-Tolyl)-2-phenylquinoline93
34-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-2-phenylquinoline94
43-Methoxyphenylboronic acid6-(3-Methoxyphenyl)-2-phenylquinoline90
51-Naphthylboronic acid6-(Naphthalen-1-yl)-2-phenylquinoline87
64-Acetylphenylboronic acid6-(4-Acetylphenyl)-2-phenylquinoline81
74-Fluorophenylboronic acid6-(4-Fluorophenyl)-2-phenylquinoline84
84-Nitrophenylboronic acid6-(4-Nitrophenyl)-2-phenylquinoline82

General Protocols for Other Palladium-Catalyzed Reactions

Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[2]

General Protocol:

  • In a reaction vessel, combine this compound (1.0 equiv.), the desired alkene (1.2-1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine (B1218219) ligand (e.g., P(o-tol)₃, 2-10 mol%), and a base (e.g., Et₃N or NaOAc).

  • Add a polar aprotic solvent (e.g., DMF, NMP).

  • Heat the mixture to 100-140 °C for 6-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, perform a standard aqueous workup and purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds between aryl halides and amines.

General Protocol:

  • To an oven-dried reaction vessel under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Add this compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).

  • Add an anhydrous, degassed solvent (e.g., toluene (B28343) or 1,4-dioxane).

  • Heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction and perform an extractive workup.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.

General Protocol:

  • In a reaction vessel, combine this compound (1.0 equiv.), the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • Add a degassed solvent, typically an amine base such as triethylamine (B128534) or diisopropylamine, which also serves as the base.

  • Stir the reaction mixture at room temperature to a slightly elevated temperature (e.g., 50-70 °C) for 2-12 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent and purify the product by column chromatography.

Visualizing Reaction Workflows

The following diagrams illustrate the general workflows for the described palladium-catalyzed reactions.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start This compound + Arylboronic Acid + Acetophenone Catalyst_Base Pd Catalyst + Cu(OAc)₂ + Base (Cs₂CO₃) Start->Catalyst_Base Add Solvent Dioxane Catalyst_Base->Solvent Add Heating Heating (110 °C) 20 hours Solvent->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product 2,6-Diarylquinoline Purification->Product

Caption: Workflow for the Suzuki-Miyaura three-component reaction.

General_Palladium_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_process Process Substrate This compound Coupling_Partner Alkene (Heck) Amine (Buchwald-Hartwig) Alkyne (Sonogashira) Substrate->Coupling_Partner Combine with Catalyst_System Pd Catalyst + Ligand + Base (+/- Cu(I) salt) Coupling_Partner->Catalyst_System Add Reaction Heating (Temp & Time vary) Catalyst_System->Reaction Purification_General Workup & Purification Reaction->Purification_General Final_Product Coupled Product Purification_General->Final_Product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

This compound is a versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The provided protocols and data for the Suzuki-Miyaura coupling offer a validated method for the synthesis of complex quinoline derivatives. The general protocols for Heck, Buchwald-Hartwig, and Sonogashira reactions serve as a robust starting point for the development of new synthetic methodologies, enabling the creation of a diverse array of functionalized molecules for various applications in drug discovery and materials science. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired products to achieve the best possible outcomes.

References

The Versatility of (2-Amino-5-bromophenyl)methanol in the Synthesis of Fused Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Amino-5-bromophenyl)methanol is a valuable and versatile starting material in the synthesis of a variety of fused heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive hydroxymethyl group on a halogenated benzene (B151609) ring, allows for the construction of diverse molecular scaffolds of significant interest in medicinal chemistry and drug discovery. The presence of the bromine atom at the 5-position offers a strategic handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key fused heterocyclic systems, including quinazolines and benzoxazines.

Application Notes

The primary utility of this compound lies in its role as a precursor to 6-bromo-substituted fused heterocycles. These scaffolds are prevalent in a wide range of biologically active molecules, exhibiting anticancer, anti-inflammatory, antibacterial, and antiviral properties.

Synthesis of Quinolines and Quinazolines:

One of the most prominent applications of this compound is in the synthesis of quinolines and quinazolines. Through an acceptorless dehydrogenative coupling (ADC) reaction, the alcohol functionality is first oxidized in situ to an aldehyde. This intermediate then readily undergoes condensation with various reaction partners, such as ketones, secondary alcohols, amides, or nitriles, to afford the desired fused ring system. This one-pot strategy is highly atom-economical, often proceeding with the liberation of only water and hydrogen gas as byproducts. A variety of transition metal catalysts, including those based on iridium, can facilitate this transformation.

Synthesis of Benzoxazines:

This compound can also serve as a key building block for the synthesis of benzoxazine (B1645224) derivatives. The reaction typically involves condensation with aldehydes or their equivalents. The amino group and the hydroxyl group of the starting material participate in the cyclization to form the characteristic 1,3-oxazine ring.

Experimental Protocols

The following are detailed protocols for the synthesis of representative fused heterocycles starting from this compound.

Protocol 1: Synthesis of 6-Bromo-substituted Quinolines via Acceptorless Dehydrogenative Cyclization

This protocol describes a general procedure for the synthesis of 6-bromo-substituted quinolines from this compound and a ketone or secondary alcohol, catalyzed by an iridium complex.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products A This compound P1 A->P1 + B Ketone or Secondary Alcohol B->P1 C 6-Bromo-substituted Quinoline D H₂O + H₂ P2 P1->P2 [Cp*Ir(6,6'-(OH)₂bpy)(H₂O)][OTf]₂ in Water P2->C P2->D

Caption: Synthesis of 6-Bromo-substituted Quinolines.

Materials:

  • This compound

  • Ketone or secondary alcohol (e.g., acetophenone, cyclohexanone)

  • [Cp*Ir(6,6'-(OH)₂bpy)(H₂O)][OTf]₂ catalyst

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired ketone or secondary alcohol (1.2 mmol), and the iridium catalyst (0.02 mmol).

  • Add deionized water (5 mL) to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 6-bromo-substituted quinoline.

Quantitative Data Summary:

EntryKetone/AlcoholProductYield (%)
1Acetophenone6-Bromo-2-methyl-4-phenylquinolineHigh
2Cyclohexanone7-Bromo-1,2,3,4-tetrahydroacridineHigh

Note: Specific yields are dependent on the substrate and reaction conditions and should be determined experimentally.

Protocol 2: Synthesis of 6-Bromo-4H-benzo[d][1][2]oxazines

This protocol outlines a general method for the synthesis of 6-bromo-4H-benzo[d][1][2]oxazines via the condensation of this compound with an aldehyde.

Reaction Scheme:

G cluster_workflow Experimental Workflow Start Start Reactants Mix this compound, Aldehyde, and Solvent Start->Reactants Heat Heat Reaction Mixture Reactants->Heat Monitor Monitor by TLC Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Isolate 6-Bromo-4H-benzo[d][1,3]oxazine Purify->Product End End Product->End

Caption: Workflow for Benzoxazine Synthesis.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Solvent (e.g., ethanol, toluene)

  • Acid or base catalyst (optional, e.g., p-toluenesulfonic acid, piperidine)

  • Round-bottom flask

  • Reflux condenser or Dean-Stark trap

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the aldehyde (1.1 mmol) in a suitable solvent (10 mL).

  • Add a catalytic amount of an acid or base, if required.

  • Heat the mixture to reflux. If using a Dean-Stark trap, azeotropically remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Quantitative Data Summary:

EntryAldehydeCatalystSolventYield (%)
1BenzaldehydeNoneEthanolModerate to Good
24-Chlorobenzaldehydep-TsOHTolueneGood to High

Note: Yields can be optimized by varying the catalyst, solvent, and reaction temperature.

Conclusion

This compound is a highly effective and adaptable starting material for the synthesis of a diverse range of fused heterocyclic compounds. The protocols provided herein offer a foundation for the preparation of 6-bromo-substituted quinolines and benzoxazines, which are valuable scaffolds for the development of new therapeutic agents. The strategic placement of the bromine atom allows for subsequent modifications, providing a powerful tool for medicinal chemists to fine-tune the biological activity of these important heterocyclic systems. Further exploration of the reactivity of this compound with other electrophiles and in various catalytic systems is expected to yield a wealth of novel and potentially bioactive fused heterocycles.

References

Application Notes: Aerobic Oxidative Cyclization for the Synthesis of 6-bromoquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2] The quinazolinone scaffold is considered a "privileged structure" in medicinal chemistry due to its wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] Several FDA-approved drugs, such as erlotinib (B232) and gefitinib, are based on the quinazolinone framework, highlighting their therapeutic significance.[2] Consequently, the development of efficient and environmentally benign synthetic routes to quinazolinone derivatives is of great interest to researchers in drug discovery and development.

Synthetic Strategy: Aerobic Oxidative Cyclization

A modern and atom-economical approach to synthesize quinazolinones is through the aerobic oxidative cyclization of 2-aminobenzyl alcohol derivatives. This method utilizes molecular oxygen from the air as the terminal oxidant, producing water as the primary byproduct, which aligns with the principles of green chemistry.[1] The reaction typically proceeds via a tandem process: (1) the selective oxidation of the primary alcohol to an aldehyde, followed by (2) an intramolecular condensation with the neighboring amino group to form a dihydroquinazolinone intermediate, which is then (3) further oxidized to the aromatic quinazolinone product.

This application note details a representative protocol for the synthesis of 6-bromoquinazolin-4(3H)-one from (2-Amino-5-bromophenyl)methanol using a copper/TEMPO-catalyzed aerobic oxidative cyclization. Copper/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) systems are well-established for the aerobic oxidation of alcohols, offering high chemoselectivity and efficacy under mild reaction conditions.[6][7]

Data Presentation

The following table summarizes representative yields for the synthesis of quinazolinone derivatives from substituted 2-aminobenzamides and benzyl (B1604629) alcohols using a copper-catalyzed aerobic oxidative approach. While specific data for this compound is not available in the cited literature, these results demonstrate the general efficacy of the methodology for a range of substrates.

Starting AlcoholStarting AmineCatalyst SystemConditionsYield (%)Reference
Benzyl alcohol2-AminobenzamideCu powder, Cs₂CO₃Microwave, 15 min92%[1]
4-Methoxybenzyl alcohol2-AminobenzamideCu powder, Cs₂CO₃Microwave, 15 min85%[1]
4-Chlorobenzyl alcohol2-AminobenzamideCu powder, Cs₂CO₃Microwave, 15 min88%[1]
4-Methylbenzyl alcohol2-AminobenzamideCu powder, Cs₂CO₃Microwave, 15 min90%[1]

Experimental Protocols

Representative Protocol for the Aerobic Oxidative Cyclization of this compound

This protocol is adapted from established procedures for the copper/TEMPO-catalyzed aerobic oxidation of benzylic alcohols.[7][8]

Materials:

  • This compound

  • Copper(I) bromide (CuBr) or other suitable Cu(I) source

  • 2,2'-Bipyridine (B1663995) (bpy)

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

  • N-Methylimidazole (NMI)

  • Acetonitrile (B52724) (CH₃CN), anhydrous

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Balloon filled with air or an air pump

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

  • Catalyst Addition: Add copper(I) bromide (0.05 mmol, 5 mol%), 2,2'-bipyridine (0.05 mmol, 5 mol%), and TEMPO (0.05 mmol, 5 mol%).

  • Solvent and Base: Add anhydrous acetonitrile (5 mL) to the flask. Stir the mixture at room temperature, and then add N-methylimidazole (0.10 mmol, 10 mol%).

  • Initiation of Reaction: The reaction mixture should develop a deep red-brown color.[8] Ensure the flask is open to the air (e.g., via a balloon filled with air or a gentle stream of air from a pump) to provide the oxygen required for the reaction.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material. A color change from red-brown to green may indicate the completion of the reaction.[8] The typical reaction time for benzylic alcohols under these conditions is between 30 minutes to 24 hours, depending on the substrate.[7]

  • Workup: Upon completion of the reaction, quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers and wash with saturated aqueous NaHCO₃ (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Final Product: The resulting crude product can be further purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure 6-bromoquinazolin-4(3H)-one.

Mandatory Visualization

Aerobic_Oxidative_Cyclization A This compound B Intermediate Aldehyde A->B Aerobic Oxidation C Dihydroquinazolinone Intermediate B->C Intramolecular Cyclization D 6-bromoquinazolin-4(3H)-one C->D Aerobic Oxidation Catalyst Cu(I)/TEMPO, O₂ (Air) Catalyst2 Oxidation

Caption: Reaction pathway for the aerobic oxidative cyclization.

References

Application Notes and Protocols: (2-Amino-5-bromophenyl)methanol as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-5-bromophenyl)methanol (B151039) is a key starting material in the synthesis of a variety of heterocyclic compounds that form the core structures of many pharmaceutical agents. Its bifunctional nature, possessing both a reactive aminobenzyl alcohol moiety, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of crucial pharmaceutical intermediates, including 2-amino-5-bromobenzaldehyde (B112427), quinazolines, and precursors for benzodiazepines.

Key Applications

This compound serves as a pivotal precursor for several classes of pharmaceutical intermediates:

  • 2-Amino-5-bromobenzaldehyde: This aldehyde is a direct oxidation product and a versatile intermediate for the synthesis of various heterocyclic systems.

  • Quinazolines and Quinazolinones: These fused heterocyclic systems are prevalent in a wide range of bioactive molecules, including anticancer agents and kinase inhibitors.

  • Benzodiazepine (B76468) Precursors: Through oxidation to 2-amino-5-bromobenzophenone (B122471), this starting material provides access to the core scaffold of widely prescribed anxiolytic and sedative drugs.

Data Presentation

The following tables summarize the key transformations and representative yields for the synthesis of pharmaceutical intermediates starting from this compound.

Table 1: Oxidation of this compound

ProductReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
2-Amino-5-bromobenzaldehydeActivated Manganese Dioxide (MnO₂)Dichloromethane (B109758) (DCM)Room Temperature12-24~90

Table 2: Synthesis of Quinazoline Derivatives

ProductReactantCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
6-Bromo-2-phenylquinazolineBenzonitrile (B105546)Cesium Hydroxide (B78521) (CsOH)Air12024Not Reported

Table 3: Synthesis of Benzodiazepine Precursor and Final Product

StepProductKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
12-Amino-5-bromobenzophenonePhenylmagnesium bromideTetrahydrofuran (THF)0 to RT2-4High
27-Bromo-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-oneGlycine (B1666218) ethyl ester HCl, Pyridine (B92270)PyridineReflux4-6Good

Experimental Protocols

Protocol 1: Oxidation of this compound to 2-Amino-5-bromobenzaldehyde

This protocol is adapted from a standard procedure for the oxidation of aminobenzyl alcohols using activated manganese dioxide.[1][2]

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celite or silica (B1680970) gel

  • Ethyl acetate (B1210297)

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Apparatus for filtration

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add activated manganese dioxide (MnO₂, 5-10 eq).

  • Stir the resulting suspension vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite or silica gel to remove the manganese dioxide.

  • Wash the filter cake thoroughly with ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 2-amino-5-bromobenzaldehyde as a yellow solid.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure product.

Protocol 2: Synthesis of 6-Bromo-2-phenylquinazoline

This protocol is based on a general method for the aerobic oxidative cyclocondensation of 2-aminoarylmethanols with nitriles.

Materials:

  • This compound

  • Benzonitrile

  • Cesium Hydroxide Monohydrate (CsOH·H₂O)

  • Toluene (B28343)

  • Reaction tube or flask with a reflux condenser

Procedure:

  • In a reaction tube, combine this compound (1.0 eq), benzonitrile (1.2 eq), and cesium hydroxide monohydrate (1.0 eq).

  • Add toluene as the solvent.

  • Heat the reaction mixture at 120 °C under an air atmosphere for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 6-bromo-2-phenylquinazoline.

Protocol 3: Synthesis of a Benzodiazepine Derivative

This multi-step protocol outlines the conversion of 2-amino-5-bromobenzaldehyde to a benzodiazepine derivative.

Step 3a: Synthesis of 2-Amino-5-bromobenzophenone

This step involves the reaction of the aldehyde with a Grignard reagent.

Materials:

  • 2-Amino-5-bromobenzaldehyde

  • Phenylmagnesium bromide solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Round-bottom flask, dropping funnel, and magnetic stirrer

Procedure:

  • Dissolve 2-amino-5-bromobenzaldehyde (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phenylmagnesium bromide solution (1.1 eq) dropwise via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • The resulting secondary alcohol is then oxidized to the corresponding benzophenone (B1666685) using an oxidizing agent like manganese dioxide (following a similar procedure to Protocol 1) or other standard oxidation methods.

Step 3b: Synthesis of 7-Bromo-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one

This step involves the cyclization of the aminobenzophenone with an amino acid derivative.

Materials:

  • 2-Amino-5-bromobenzophenone

  • Glycine ethyl ester hydrochloride

  • Pyridine

  • Round-bottom flask with a reflux condenser

Procedure:

  • A mixture of 2-amino-5-bromobenzophenone (1.0 eq) and glycine ethyl ester hydrochloride (1.5 eq) in pyridine is heated to reflux.

  • The reaction is refluxed for 4-6 hours, and the progress is monitored by TLC.

  • After the reaction is complete, the mixture is cooled, and the pyridine is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by recrystallization or column chromatography to yield the benzodiazepine derivative.

Visualizations

experimental_workflow start This compound oxidation Oxidation (MnO2, DCM) start->oxidation aldehyde 2-Amino-5-bromobenzaldehyde oxidation->aldehyde cyclocondensation Cyclocondensation (Benzonitrile, CsOH) aldehyde->cyclocondensation grignard Grignard Reaction (PhMgBr) aldehyde->grignard quinazoline 6-Bromo-2-phenylquinazoline cyclocondensation->quinazoline benzophenone 2-Amino-5-bromobenzophenone grignard->benzophenone cyclization Cyclization (Glycine deriv.) benzophenone->cyclization benzodiazepine Benzodiazepine Derivative cyclization->benzodiazepine signaling_pathway cluster_oxidation Oxidation to Aldehyde cluster_heterocycle_synthesis Heterocycle Synthesis A This compound B MnO2 (Oxidizing Agent) A->B Reaction C 2-Amino-5-bromobenzaldehyde (Key Intermediate) B->C Product Formation D 2-Amino-5-bromobenzaldehyde C->D Intermediate Utilization E Ammonia/Amine Source D->E Condensation G Carbon Source (e.g., Aldehyde, Nitrile) D->G Reaction F Quinazoline Core E->F Cyclization G->F Incorporation

References

Troubleshooting & Optimization

Troubleshooting low yields in quinazoline synthesis from (2-Amino-5-bromophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of quinazolines from (2-Amino-5-bromophenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of quinazolines from this compound and an aldehyde?

The synthesis of quinazolines from this compound and an aldehyde is a multi-step process that typically proceeds via an acceptorless dehydrogenative coupling (ADC) or a similar oxidation-condensation-cyclization cascade.[1][2][3][4] The generally accepted mechanism involves:

  • Oxidation: The first step is the oxidation of the primary alcohol of this compound to the corresponding aldehyde, 2-amino-5-bromobenzaldehyde (B112427). This is often the rate-determining step and can be facilitated by a metal catalyst or an oxidizing agent.

  • Condensation: The in situ generated 2-amino-5-bromobenzaldehyde then condenses with the aldehyde reactant to form a Schiff base intermediate.

  • Cyclization: Intramolecular cyclization of the Schiff base, followed by dehydration, leads to the formation of a dihydroquinazoline (B8668462) intermediate.

  • Aromatization: The final step is the aromatization of the dihydroquinazoline intermediate to the stable quinazoline (B50416) ring system, often involving an oxidant or further dehydrogenation.

Q2: I am observing very low to no product formation. What are the most common initial checks I should perform?

When facing low or no product yield, it is crucial to systematically verify the foundational aspects of your experimental setup. The primary checks should include:

  • Purity of Starting Materials: Ensure the purity of this compound and the aldehyde. Impurities can inhibit catalysts and lead to unwanted side reactions. Recrystallization or distillation of the starting materials may be necessary.

  • Integrity of Solvents and Reagents: Use dry, high-purity solvents. The presence of water can interfere with the reaction, especially if metal catalysts are used. Ensure that any bases or other reagents have not degraded.

  • Reaction Atmosphere: Many quinazoline syntheses, particularly those employing metal catalysts, are sensitive to air and moisture. Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if the chosen protocol requires it.

  • Temperature Control: Verify the accuracy of your heating apparatus. Some reactions have a narrow optimal temperature range.

Q3: My reaction has stalled, and TLC analysis shows unreacted starting materials. What can I do to drive the reaction to completion?

If the reaction has stalled with significant amounts of starting material remaining, consider the following adjustments:

  • Increase Reaction Temperature: Many quinazoline syntheses require elevated temperatures to overcome the activation energy of the initial oxidation step.[1] Gradually increasing the temperature in increments of 10-20 °C while monitoring the reaction by TLC can be effective.

  • Increase Reaction Time: Some reactions, especially at lower temperatures, may require extended reaction times. Monitor the reaction for an extended period before concluding that it has stalled.

  • Increase Catalyst or Reagent Stoichiometry: If a catalyst is being used, it may have deactivated. Increasing the catalyst loading or adding a fresh portion of the catalyst could restart the reaction. Similarly, if a stoichiometric reagent is being consumed, a slight excess may be beneficial.

Troubleshooting Low Yields

Problem 1: Low Yield Due to Poor Reaction Conditions

Low yields can often be attributed to suboptimal reaction parameters. The choice of solvent, base, and catalyst are critical for the successful synthesis of quinazolines.

Q: How does the choice of solvent affect the reaction yield?

The polarity of the solvent plays a significant role in the reaction pathway. Polar aprotic solvents like DMSO and DMF are often effective as they can help to solubilize the reactants and intermediates, and can also facilitate the oxidation and cyclization steps. In some cases, higher boiling point aromatic solvents like toluene (B28343) or xylene are used, particularly for reactions that require high temperatures.[1][5]

Q: What is the role of the base in this synthesis, and how do I choose the right one?

A base is often required to facilitate the condensation and cyclization steps. The strength of the base can significantly impact the reaction rate and yield. Common bases include inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄, and organic bases such as DABCO and t-BuOK. The optimal base is dependent on the specific catalytic system and solvent being used.

Q: Which catalyst should I use for this reaction?

A variety of transition metal catalysts have been shown to be effective for the synthesis of quinazolines from 2-aminobenzyl alcohols. These include catalysts based on manganese,[1][2][3][4] iron,[1] cobalt,[1][5] and copper.[6][7][8] The choice of catalyst will depend on the desired reaction conditions (e.g., temperature, solvent) and the functional group tolerance of your specific aldehyde.

Data Presentation: Effect of Reaction Parameters on Quinazoline Yield

ParameterVariationStarting MaterialsYield (%)Reference
Catalyst Mn-pincer complex2-aminobenzyl alcohols and benzonitriles33-86[1]
Mn salt with NNN-ligand2-aminobenzyl alcohols and primary amides58-81[1]
FeCl₂·4H₂O with phenanthroline(2-aminophenyl)methanols and benzamides43-92[1]
Co(OAc)₂·4H₂O2-aminoaryl alcohols and nitrilesup to 95[1]
CuBr(2-bromophenyl)methylamines and amidine hydrochlorides40-99[9]
Base t-BuOK2-aminobenzyl alcohol and nitriles (Mn-catalyzed)High[4]
K₃PO₄2-aminobenzyl alcohol and nitriles (Mn-catalyzed)High[4]
K₂CO₃(2-bromophenyl)methylamines and amidine hydrochlorides (Cu-catalyzed)High[9]
Solvent Xylene2-aminobenzyl alcohols and benzonitriles (Mn-catalyzed)High[1]
Toluene2-aminobenzyl alcohols and primary amides (Mn-catalyzed)High[1]
DMSO(2-bromophenyl)methylamines and amidine hydrochlorides (Cu-catalyzed)High[9]
Problem 2: Formation of Side Products

The formation of side products can significantly reduce the yield of the desired quinazoline.

Q: What are the likely side products in this reaction?

Potential side products can include:

  • Self-condensation of 2-amino-5-bromobenzaldehyde: The intermediate aldehyde can undergo self-condensation, especially at high concentrations or temperatures.

  • Over-oxidation: The starting material or product may be susceptible to over-oxidation, leading to undesired byproducts.

  • Incomplete cyclization: The reaction may stop at the Schiff base or dihydroquinazoline intermediate, particularly if the cyclization or aromatization steps are not favored under the reaction conditions.

  • Formation of Benzylidenebenzylamine: In some cases, the aldehyde can react with itself to form benzylidenebenzylamine, which can complicate the reaction mixture.[10]

Q: How can I minimize the formation of side products?

To minimize side product formation:

  • Control the stoichiometry: Use the optimal ratio of reactants. An excess of one reactant may favor side reactions.

  • Optimize the reaction temperature: Higher temperatures can sometimes lead to decomposition or side reactions. Find the lowest temperature at which the reaction proceeds at a reasonable rate.

  • Choose the appropriate oxidant: If an external oxidant is used, ensure it is selective for the desired transformation.

  • Purification: Careful purification by column chromatography or recrystallization is often necessary to separate the desired product from any side products.

Experimental Protocols

Representative Protocol for Manganese-Catalyzed Synthesis of 6-Bromo-2-Arylquinazolines

This protocol is a representative example based on methodologies reported for the synthesis of quinazolines from 2-aminobenzyl alcohols.[1][2][3][4]

Materials:

  • This compound

  • Substituted aldehyde

  • Manganese pincer complex (e.g., Mn(I) complex with an NNS ligand)[2][3][4]

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous xylene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the substituted aldehyde (1.2 mmol), the manganese pincer complex (0.05 mmol, 5 mol%), and potassium tert-butoxide (1.5 mmol).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous xylene (5 mL) via syringe.

  • Heat the reaction mixture to 140 °C with stirring for 24-36 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 6-bromo-2-arylquinazoline.

Visualizations

Troubleshooting_Low_Yields start Low Yield of Quinazoline check_purity Check Purity of Starting Materials (this compound, Aldehyde) start->check_purity purity_ok Purity OK? check_purity->purity_ok check_conditions Verify Reaction Conditions (Temperature, Atmosphere, Solvent) conditions_ok Conditions Correct? check_conditions->conditions_ok purity_ok->check_conditions Yes purify_sm Purify Starting Materials (Recrystallization/Distillation) purity_ok->purify_sm No adjust_conditions Adjust Reaction Conditions (Calibrate Thermometer, Use Dry Solvent, Inert Gas) conditions_ok->adjust_conditions No optimize_reaction Systematically Optimize Reaction Parameters conditions_ok->optimize_reaction Yes rerun_reaction Re-run Reaction purify_sm->rerun_reaction adjust_conditions->rerun_reaction end Improved Yield rerun_reaction->end optimize_solvent Screen Solvents (e.g., Toluene, Xylene, DMSO, DMF) optimize_reaction->optimize_solvent optimize_base Screen Bases (e.g., K2CO3, t-BuOK, Cs2CO3) optimize_reaction->optimize_base optimize_catalyst Screen Catalysts (e.g., Mn, Fe, Co, Cu-based) optimize_reaction->optimize_catalyst analyze_side_products Analyze for Side Products (TLC, LC-MS, NMR) optimize_solvent->analyze_side_products optimize_base->analyze_side_products optimize_catalyst->analyze_side_products side_products_present Side Products Present? analyze_side_products->side_products_present modify_conditions Modify Conditions to Minimize Side Products (Lower Temp, Adjust Stoichiometry) side_products_present->modify_conditions Yes side_products_present->end No modify_conditions->rerun_reaction

Caption: Troubleshooting workflow for low yields in quinazoline synthesis.

Quinazoline_Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates start_material This compound intermediate_aldehyde 2-Amino-5-bromobenzaldehyde start_material->intermediate_aldehyde Oxidation [Catalyst] aldehyde R-CHO schiff_base Schiff Base aldehyde->schiff_base intermediate_aldehyde->schiff_base Condensation dihydroquinazoline Dihydroquinazoline schiff_base->dihydroquinazoline Intramolecular Cyclization product 6-Bromo-2-R-quinazoline dihydroquinazoline->product Aromatization (-H2)

Caption: General reaction pathway for quinazoline synthesis.

References

Technical Support Center: Synthesis of (2-Amino-5-bromophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Amino-5-bromophenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective method for the synthesis of this compound is the reduction of 2-amino-5-bromobenzoic acid. The two most commonly employed reducing agents for this transformation are Lithium aluminum hydride (LiAlH₄) and Borane tetrahydrofuran (B95107) complex (BH₃-THF).

Q2: What are the key differences in using LiAlH₄ versus BH₃-THF for this reduction?

A2: Both LiAlH₄ and BH₃-THF are powerful reducing agents capable of converting carboxylic acids to alcohols. LiAlH₄ is generally more reactive and less selective than BH₃-THF.[1] This high reactivity necessitates strict anhydrous (water-free) conditions, as LiAlH₄ reacts violently with water.[2] BH₃-THF is a milder and more selective reagent that can tolerate a wider range of functional groups.[3]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, such as a 2:1 mixture of hexanes and ethyl acetate (B1210297), will show the consumption of the starting material (2-amino-5-bromobenzoic acid) and the appearance of the product (this compound). The starting acid will have a lower Rf value (retention factor) and may appear as a streak, while the product alcohol will have a higher Rf value.

Q4: What is the expected appearance of the final product?

A4: this compound is typically a solid at room temperature. Its color can range from a white to a light tan or brown powder.[4]

Q5: What are the recommended storage conditions for this compound?

A5: To ensure stability, the compound should be stored in a cool, dry, and dark place. A recommended storage temperature is between 2-8°C.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or no product yield Inactive reducing agent: LiAlH₄ and BH₃-THF are sensitive to moisture and air.Ensure that fresh, high-quality reducing agents are used. Handle them under an inert atmosphere (e.g., nitrogen or argon).
Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction by TLC until the starting material is fully consumed. If the reaction stalls, consider a slight increase in temperature or extending the reaction time.
Improper work-up: Loss of product during the extraction or purification steps.Ensure the pH is appropriately adjusted during the work-up to keep the product in the organic layer. Be mindful of potential emulsion formation during extraction and consider adding brine to aid separation.
Presence of unreacted starting material Insufficient reducing agent: The molar ratio of the reducing agent to the starting material may be too low.Use a sufficient excess of the reducing agent as specified in the protocol. For LiAlH₄, a common ratio is around 2.9 equivalents.
Low reaction temperature: The reaction may be too slow at the initial temperature.Allow the reaction to gradually warm to room temperature and stir for an extended period (e.g., overnight) to ensure completion.
Formation of side products/impurities Over-reduction: In some cases, particularly with more aggressive reducing agents, other functional groups on the molecule could be affected.Use a milder reducing agent like BH₃-THF, which offers better selectivity. Careful control of the reaction temperature can also minimize side reactions.
Degradation of starting material or product: The reaction conditions may be too harsh.Consider using a less reactive reducing agent or performing the reaction at a lower temperature. Ensure that the work-up procedure is not overly acidic or basic, which could degrade the product.
Difficulty in product isolation/purification Emulsion during extraction: The presence of both amino and hydroxyl groups can sometimes lead to emulsions during aqueous work-up.Add a saturated solution of sodium chloride (brine) to the separatory funnel to help break the emulsion. Centrifugation, if available, can also be effective.
Product is an oil instead of a solid: Impurities may be preventing crystallization.Attempt to purify the crude product by column chromatography. If the product is an oil, try triturating with a non-polar solvent like hexanes to induce crystallization.

Quantitative Data Summary

ParameterMethod 1: LiAlH₄ ReductionMethod 2: BH₃-THF Reduction
Starting Material 2-Amino-5-bromobenzoic acid2-Amino-5-bromobenzoic acid
Reducing Agent Lithium aluminum hydride (LiAlH₄)Borane tetrahydrofuran complex (BH₃-THF)
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous Tetrahydrofuran (THF)
Temperature 0°C to room temperature0°C to room temperature
Reaction Time Overnight (approx. 20 hours)Overnight
Yield 80-88%Up to 100% (as reported in one instance)

Experimental Protocols

Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)
  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar, add 2-amino-5-bromobenzoic acid (1.0 equivalent) and dry tetrahydrofuran (THF).

  • Inert Atmosphere: Fit the flask with a septum and purge with nitrogen gas.

  • Cooling: Cool the solution in an ice bath.

  • Addition of LiAlH₄: Carefully add Lithium aluminum hydride (2.9 equivalents) portion-wise over approximately 1 hour.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (around 20 hours).

  • Monitoring: Check for the completion of the reaction by TLC (2:1 hexanes:ethyl acetate).

  • Quenching: Slowly pour the reaction mixture into ethyl acetate cooled in an ice bath. Then, cautiously add water to quench the excess LiAlH₄.

  • Extraction: Add more water until two distinct layers form. Separate the layers and extract the aqueous layer twice with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from ethyl acetate/hexanes.

Method 2: Reduction with Borane Tetrahydrofuran Complex (BH₃-THF)
  • Reaction Setup: In a reaction vessel under a nitrogen atmosphere, dissolve 2-amino-5-bromobenzoic acid (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution in an ice bath.

  • Addition of BH₃-THF: Slowly add a 1 M solution of Borane tetrahydrofuran complex (5.0 equivalents) dropwise.

  • Reaction: After the addition is complete, allow the mixture to gradually warm to room temperature and stir overnight.

  • Quenching: Cool the reaction in an ice bath and slowly add water to quench the excess borane.

  • Extraction: Extract the mixture with ethyl acetate.

  • Washing and Drying: Wash the organic layer with water and a sodium hydride solution, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent by evaporation under reduced pressure to obtain the product.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification start Start dissolve Dissolve 2-amino-5-bromobenzoic acid in anhydrous THF start->dissolve inert Establish Inert Atmosphere (Nitrogen) dissolve->inert cool Cool to 0°C inert->cool add_reductant Add Reducing Agent (LiAlH4 or BH3-THF) cool->add_reductant react Stir Overnight at RT add_reductant->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash & Dry Organic Layer extract->wash_dry purify Purify (Recrystallization/Evaporation) wash_dry->purify end Final Product: This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

References

Common side reactions and byproducts with (2-Amino-5-bromophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Amino-5-bromophenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

This compound is a versatile building block, primarily utilized in the synthesis of various heterocyclic compounds. Its bifunctional nature, containing both an amino and a hydroxylmethyl group, allows for a range of chemical transformations. A significant application is in the synthesis of quinazolines, which are important scaffolds in medicinal chemistry.[1][2][3] The compound can undergo dehydrogenative cyclization with ketones, secondary alcohols, or amides to form substituted quinazolines.[1][4]

Q2: What are the common storage and handling recommendations for this compound?

This compound is typically a light brown to brown solid.[5] It is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation. For handling, standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used to avoid direct contact with skin and eyes.[6]

Q3: What are the expected impurities in commercially available this compound?

Commercial this compound typically has a purity of 98%.[5] Potential impurities may arise from the synthetic route, which often involves the reduction of 2-amino-5-bromobenzoic acid or its esters. Therefore, unreacted starting materials or byproducts from the reduction process could be present.

Troubleshooting Guides

Low Reaction Yield

Low yields in reactions involving this compound can be attributed to several factors. Here's a guide to troubleshoot common issues:

Potential Cause Troubleshooting Steps
Poor Solubility This compound has moderate solubility in common organic solvents. For reactions, solvents like THF, dioxane, toluene, and DMF are often used. Gentle heating may be necessary for complete dissolution. Always perform a small-scale solubility test first.[6]
Catalyst Inactivity For cross-coupling reactions (e.g., Suzuki, Sonogashira), ensure the palladium catalyst and ligands are of high quality and handled under an inert atmosphere to prevent deactivation by oxygen.[6]
Suboptimal Reaction Temperature Excessive heat can lead to the decomposition of the starting material or the desired product. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction. Experiment with a temperature gradient to find the optimal condition.[6]
Inappropriate Base The choice of base is crucial, especially in cross-coupling and condensation reactions. A base that is too strong or too weak can lead to side reactions or incomplete conversion. Screen a variety of inorganic and organic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N, DIPEA) to optimize the reaction.[6]
Identification and Minimization of Side Reactions and Byproducts

Several side reactions can occur with this compound due to its functional groups. Understanding these can help in optimizing reaction conditions to favor the desired product.

Side Reaction/Byproduct Description & Conditions Favoring Formation Mitigation Strategies
Oxidation The primary alcohol can be oxidized to the corresponding aldehyde (2-amino-5-bromobenzaldehyde) or further to the carboxylic acid. This is more likely to occur in the presence of oxidizing agents or aerobic conditions at elevated temperatures.[7][8]Use degassed solvents and maintain an inert atmosphere (e.g., nitrogen or argon). If oxidation is the desired reaction, use a selective oxidant system like CuI/DMAP/TEMPO under an oxygen atmosphere at room temperature to favor the aldehyde.[7][9]
Dimerization/Polymerization Self-condensation can occur, especially under acidic or basic conditions at high temperatures, leading to the formation of dimers or oligomeric species. This can involve intermolecular ether formation between the hydroxyl group of one molecule and the activated benzylic position of another, or reactions involving the amino group.Maintain a lower reaction temperature and use a more dilute solution. The choice of solvent can also influence the rate of self-condensation.
Intermolecular Ether Formation The benzylic alcohol can react with itself or other alcohols present in the reaction mixture to form ethers, particularly under acidic conditions.[10][11][12][13]Avoid strongly acidic conditions if ether formation is not desired. Use of a non-protic solvent can also minimize this side reaction.
Protodebromination In palladium-catalyzed cross-coupling reactions, the loss of the bromine atom from the aromatic ring is a common side reaction, leading to the formation of (2-aminophenyl)methanol. This can be promoted by strong bases and high temperatures.[6]Use milder bases (e.g., K₂CO₃), optimize the phosphine (B1218219) ligand, and consider running the reaction at a lower temperature for a longer duration.[6]
N-Oxidation The amino group is susceptible to oxidation, which can lead to the formation of nitroso or nitro compounds, especially in the presence of strong oxidizing agents.Use mild and selective oxidizing agents if oxidation of the alcohol is intended. Protect the amino group if it is not involved in the desired transformation.

Experimental Protocols

Representative Experimental Protocol: Synthesis of 2-Substituted-6-bromoquinazolines

This protocol is a generalized procedure based on the dehydrogenative cyclization of this compound with a ketone.

Materials:

  • This compound

  • Ketone (e.g., acetophenone)

  • Base (e.g., t-BuOK)

  • Solvent (e.g., Anisole)

  • Oxygen (from air)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv.), the ketone (1.2 equiv.), and the base (e.g., t-BuOK, 2.0 equiv.).

  • Add the solvent (e.g., anisole) to the flask.

  • Stir the reaction mixture vigorously at room temperature, open to the air (or with an oxygen balloon) to facilitate the dehydrogenative process.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.[4]

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-substituted-6-bromoquinazoline.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Reactants: This compound Ketone/Aldehyde Catalyst/Base solvent Add Solvent reagents->solvent atmosphere Establish Reaction Atmosphere (e.g., Inert Gas or Air/O2) solvent->atmosphere heating Heating & Stirring atmosphere->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extraction Solvent Extraction quench->extraction drying Drying & Concentration extraction->drying purify Column Chromatography drying->purify characterize Characterization (NMR, MS) purify->characterize

Caption: General experimental workflow for reactions involving this compound.

logical_relationship cluster_reactions Potential Side Reactions cluster_products Desired Products start This compound oxidation Oxidation (Aldehyde/Carboxylic Acid) start->oxidation dimerization Dimerization/ Polymerization start->dimerization etherification Intermolecular Ether Formation start->etherification dehalogenation Protodebromination (in cross-coupling) start->dehalogenation quinazolines Quinazolines start->quinazolines Dehydrogenative Cyclization other_heterocycles Other N-Heterocycles start->other_heterocycles Various Annulations cross_coupled Cross-Coupled Products start->cross_coupled Pd-catalyzed Coupling

Caption: Logical relationships between this compound, its desired products, and common side reactions.

References

Technical Support Center: Purification of (2-Amino-5-bromophenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (2-Amino-5-bromophenyl)methanol and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound derivatives, offering potential causes and solutions.

Recrystallization Troubleshooting

ProblemPotential Cause(s)Solution(s)
Oily Product or "Oiling Out" The crude material is highly impure, leading to a significant depression of the melting point. The cooling process is too rapid. The chosen solvent is not optimal.- Attempt to purify the crude material by column chromatography first to remove the bulk of impurities. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. - Try a different recrystallization solvent or a solvent mixture.
No Crystal Formation Upon Cooling The solution is not saturated (too much solvent was used). The solution is supersaturated and requires nucleation.- Concentrate the solution by boiling off some of the solvent and then allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Low Recovery of Purified Product Too much solvent was used for recrystallization, leading to product loss in the mother liquor. The product is significantly soluble in the cold recrystallization solvent. The crystals were not washed properly or were washed with a solvent in which they are soluble.- Use the minimum amount of hot solvent required to dissolve the crude product. - Cool the solution in an ice bath for a longer period to maximize crystal precipitation. - Wash the collected crystals with a small amount of ice-cold recrystallization solvent.
Discolored Crystals The presence of colored impurities, often due to oxidation of the amino group.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Column Chromatography Troubleshooting

ProblemPotential Cause(s)Solution(s)
Poor Separation of Product from Impurities The chosen eluent system is not providing adequate separation. The column was not packed properly, leading to channeling. The column was overloaded with the crude material.- Optimize the eluent system using thin-layer chromatography (TLC) to achieve better separation between the product and impurities. - Repack the column carefully to ensure a uniform stationary phase. - Reduce the amount of crude material loaded onto the column or use a larger column.
Streaking or Tailing of the Product Band The compound is highly polar and is interacting strongly with the acidic silica (B1680970) gel. The eluent is not polar enough to effectively move the compound.- Add a small amount of a basic modifier, such as triethylamine (B128534) (~0.5-1%), to the eluent to neutralize the acidic sites on the silica gel. - Gradually increase the polarity of the eluent.
Product Does Not Elute from the Column The eluent system is not polar enough.- Systematically increase the polarity of the eluent. For example, if using a hexane/ethyl acetate (B1210297) mixture, increase the percentage of ethyl acetate. If necessary, switch to a more polar solvent system like dichloromethane (B109758)/methanol (B129727).
Low Yield After Column Chromatography The product is partially soluble in the mobile phase and is being washed away during loading or elution. The product is irreversibly adsorbed onto the stationary phase.- Ensure the sample is loaded in a minimal amount of solvent. - As mentioned, adding a modifier like triethylamine can help prevent strong adsorption to the silica gel.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is a brownish solid after synthesis. What is the likely cause of this discoloration and how can I remove it?

A1: The brownish color is most likely due to the oxidation of the aromatic amino group, a common issue with aminobenzyl alcohol derivatives. These colored impurities can often be removed by recrystallization with the addition of activated charcoal. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, and heat for a short period. The charcoal will adsorb the colored impurities and can then be removed by hot filtration. Subsequent cooling of the filtrate should yield lighter-colored crystals. To prevent future oxidation, it is advisable to handle and store the compound under an inert atmosphere.

Q2: I am struggling to find a suitable single solvent for the recrystallization of my this compound derivative. What should I do?

A2: If a single solvent is not effective, a two-solvent system is a good alternative. This typically involves dissolving the compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature, and then slowly adding a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve the precipitate followed by slow cooling should induce crystallization. Common solvent pairs for polar compounds like yours include ethanol/water, methanol/water, or ethyl acetate/hexane.

Q3: What are the most common impurities I should expect in the synthesis of this compound derivatives?

A3: Common impurities can be categorized as either process-related or degradation products.

  • Process-Related Impurities: These include unreacted starting materials, such as the corresponding aminobenzoic acid or nitrobenzyl alcohol, and intermediates from the synthetic route.

  • Side-Reaction Products: In reactions involving this compound, such as in the synthesis of quinolines, side products from self-condensation or over-oxidation can occur.

  • Degradation Products: The primary degradation products are typically from oxidation of the amino and/or alcohol functional groups, leading to the formation of aldehydes, carboxylic acids, and colored polymeric material.

Q4: What are the recommended starting conditions for column chromatography purification of this compound derivatives?

A4: Due to the polarity of these compounds, a good starting point for column chromatography on silica gel is an eluent system of ethyl acetate and hexane. You can begin with a low polarity mixture (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity. For more polar derivatives, a system of dichloromethane and methanol may be necessary. It is highly recommended to first determine the optimal solvent system by running thin-layer chromatography (TLC) plates with different solvent ratios.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the purification of this compound derivatives by recrystallization.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, water, ethyl acetate, hexane) to find a suitable solvent or solvent pair. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Gently swirl and heat the mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Dry the crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography

This protocol outlines a general method for purification using silica gel column chromatography.

  • TLC Analysis: Develop a TLC system to find an appropriate eluent that gives the desired compound an Rf value of approximately 0.2-0.4 and separates it from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with the low-polarity solvent, gradually increasing the polarity as needed based on the separation observed on TLC.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data Summary

The following table presents representative purification data for a (2-Amino-5-bromobenzoyl) pyridine (B92270) derivative, a close analog of the target compounds. This data is provided to give an indication of expected yields.

Purification MethodStarting MaterialProductYield (%)Purity (%)Reference
Recrystallization (Ethanol)Crude 2-(2-amino-5-bromo-benzoyl) pyridinePurified 2-(2-amino-5-bromo-benzoyl) pyridine94 - 95.6>98 (by HPLC)[1]

Visualizations

Purification_Workflow Crude Crude Product (this compound derivative) Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography PureProduct Pure Product Recrystallization->PureProduct Impurities Impurities Recrystallization->Impurities in mother liquor ColumnChromatography->PureProduct ColumnChromatography->Impurities separated fractions

Caption: General purification workflow for this compound derivatives.

Troubleshooting_Logic start Purification Issue (e.g., Low Yield, Impure Product) check_recrystallization Recrystallization Issue? start->check_recrystallization check_chromatography Chromatography Issue? start->check_chromatography oiling_out Oiling Out? check_recrystallization->oiling_out Yes low_recovery_recryst Low Recovery? check_recrystallization->low_recovery_recryst No poor_separation Poor Separation? check_chromatography->poor_separation Yes streaking Streaking? check_chromatography->streaking No solution_oiling Change Solvent Slow Cooling oiling_out->solution_oiling solution_low_recovery_recryst Minimize Solvent Cool Longer low_recovery_recryst->solution_low_recovery_recryst solution_poor_separation Optimize Eluent Repack Column poor_separation->solution_poor_separation solution_streaking Add Triethylamine Increase Polarity streaking->solution_streaking

Caption: Troubleshooting decision tree for purification challenges.

References

Preventing benzimidazole formation in reactions of (2-Amino-5-bromophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the undesired formation of benzimidazole (B57391) byproducts during reactions with (2-Amino-5-bromophenyl)methanol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and offers strategies to mitigate the formation of benzimidazole impurities.

Issue 1: Formation of a benzimidazole byproduct is observed during the reaction.

  • Question: My reaction with this compound is yielding a significant amount of a benzimidazole byproduct. How can I prevent this intramolecular cyclization?

  • Answer: The formation of a benzimidazole derivative from this compound occurs when the aminobenzyl alcohol moiety undergoes an intramolecular condensation-cyclization. This is often initiated by the oxidation of the methanol (B129727) group to an aldehyde or carboxylic acid, which then reacts with the ortho-amino groups. To prevent this, consider the following strategies:

    • Protection of the ortho-diamino groups: Masking the reactivity of the two amino groups is a primary strategy to inhibit benzimidazole formation.

    • Protection of the methanol group: Preventing the oxidation of the primary alcohol will halt the initiation of the cyclization cascade.

    • Careful selection of reaction conditions: Employing mild reaction conditions can prevent the activation of the intramolecular cyclization pathway.

Issue 2: Choosing the right protecting group strategy.

  • Question: What are the most suitable protecting groups for the ortho-phenylenediamine and methanol functionalities in this compound to ensure orthogonal deprotection?

  • Answer: An orthogonal protecting group strategy is crucial for selectively deprotecting one functional group without affecting the other.[1][2][3] This allows for multi-step synthetic sequences.

    • For the ortho-phenylenediamine:

      • Carbamates: tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc) are common choices.[1] Boc groups are stable to a wide range of conditions but are readily removed with acid (e.g., TFA), while Fmoc groups are base-labile (e.g., piperidine).[1]

      • Acetamides: Acetyl groups can be used, though their removal often requires harsher conditions.

      • Challenges: It is worth noting that finding literature on the specific protection of o-phenylenediamines can be challenging, and some standard amine protecting groups might not be fully effective or could lead to other side reactions.[4]

    • For the methanol group:

      • Silyl ethers: tert-Butyldimethylsilyl (TBDMS) and Triisopropylsilyl (TIPS) ethers are excellent choices. They are stable under many reaction conditions and can be removed with fluoride (B91410) sources (e.g., TBAF).

      • Benzyl (B1604629) ethers (Bn): These are robust protecting groups that can be removed by hydrogenolysis.

    An effective orthogonal strategy would be to protect the diamine with Boc groups and the alcohol as a TBDMS ether. The TBDMS group can be removed with TBAF without affecting the Boc groups, and the Boc groups can be subsequently removed with TFA, leaving the alcohol intact.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is benzimidazole formation from this compound most likely to occur?

A1: Benzimidazole formation is most probable under conditions that promote the oxidation of the benzyl alcohol to a carbonyl group (aldehyde or carboxylic acid). This includes reactions involving strong oxidizing agents, high temperatures, or acidic conditions that can catalyze the intramolecular cyclization.[5] The general synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or aldehyde, sometimes at elevated temperatures or in the presence of an acid catalyst.[6][7]

Q2: Can I perform a reaction on the bromine atom without protecting the aminobenzyl alcohol moiety?

A2: It is possible, but it requires careful selection of reaction conditions. For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can often be performed under conditions that are mild enough not to induce benzimidazole formation. Success will depend on the specific catalyst, ligands, base, and temperature used. It is advisable to run a small-scale test reaction first to assess the stability of the starting material under the planned reaction conditions.

Q3: Are there any one-pot methods to perform a desired reaction and then form the benzimidazole in a controlled manner?

A3: Yes, a sequential one-pot approach is feasible. For example, you could first perform a desired transformation, such as a substitution at the bromine position. Then, without isolating the intermediate, you could introduce an oxidizing agent and a catalyst to promote the cyclization to the corresponding benzimidazole derivative. This strategy can be efficient but requires careful optimization of the reaction conditions for both steps.

Data Presentation

Table 1: Orthogonal Protecting Group Strategies for this compound

Functional GroupProtecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStability
ortho-Diaminotert-ButoxycarbonylBocBoc2O, base (e.g., Et3N, DMAP), CH2Cl2Trifluoroacetic acid (TFA)Stable to base, mild acid, hydrogenolysis
ortho-Diamino9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSu, base, CH2Cl220% Piperidine in DMFStable to acid, hydrogenolysis
Methanoltert-Butyldimethylsilyl etherTBDMSTBDMS-Cl, Imidazole (B134444), DMFTetrabutylammonium fluoride (TBAF)Stable to base, mild acid, hydrogenolysis
MethanolBenzyl etherBnBnBr, NaH, THFH2, Pd/CStable to acid, base, many oxidizing/reducing agents

Experimental Protocols

Protocol 1: Orthogonal Protection of this compound

Step 1: Protection of the Methanol Group as a TBDMS Ether

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add imidazole (2.5 eq).

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield (2-amino-5-bromophenyl)-O-TBDMS-methanol.

Step 2: Protection of the Amino Groups with Boc Anhydride

  • Dissolve the product from Step 1 (1.0 eq) in anhydrous CH2Cl2.

  • Add triethylamine (B128534) (2.5 eq) and a catalytic amount of DMAP.

  • Add di-tert-butyl dicarbonate (B1257347) (Boc2O) (2.2 eq) and stir at room temperature for 16-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the fully protected compound.

Visualizations

Benzimidazole_Formation_Pathway A This compound B Oxidation A->B C (2-Amino-5-bromophenyl)aldehyde or Carboxylic Acid B->C D Intramolecular Condensation C->D E Dihydrobenzimidazole Intermediate D->E F Dehydration/ Aromatization E->F G Benzimidazole Product F->G

Caption: Reaction pathway for the formation of a benzimidazole byproduct.

Troubleshooting_Workflow start Benzimidazole byproduct observed? protect_groups Implement Protecting Group Strategy start->protect_groups Yes mild_conditions Modify Reaction Conditions start->mild_conditions Yes protect_amino Protect ortho-diamino groups (e.g., Boc, Fmoc) protect_groups->protect_amino protect_hydroxyl Protect methanol group (e.g., TBDMS, Bn) protect_groups->protect_hydroxyl orthogonal_strategy Use Orthogonal Protecting Groups protect_amino->orthogonal_strategy protect_hydroxyl->orthogonal_strategy end_success Successful prevention of byproduct orthogonal_strategy->end_success lower_temp Lower reaction temperature mild_conditions->lower_temp mild_reagents Use milder reagents/catalysts mild_conditions->mild_reagents lower_temp->end_success mild_reagents->end_success end_fail Re-evaluate strategy Orthogonal_Protection_Strategy reactant This compound NH2 NH2 CH2OH protected Fully Protected Intermediate N(PG1)2 CH2OPG2 reactant->protected Protection deprotect_pg2 Selective Deprotection of PG2 N(PG1)2 CH2OH protected->deprotect_pg2 Deprotection Condition 2 (e.g., TBAF for TBDMS) deprotect_pg1 Selective Deprotection of PG1 NH2 CH2OPG2 protected->deprotect_pg1 Deprotection Condition 1 (e.g., TFA for Boc) final_product Desired Product deprotect_pg2->final_product Further Reaction & Deprotection deprotect_pg1->final_product Further Reaction & Deprotection

References

Effect of solvent polarity on (2-Amino-5-bromophenyl)methanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Amino-5-bromophenyl)methanol. The content addresses common issues encountered during key synthetic transformations, with a focus on the influence of solvent polarity.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block commonly used in the synthesis of various heterocyclic compounds and pharmaceutical intermediates. The three most common reactions are:

  • Oxidation: The primary alcohol is oxidized to form 2-Amino-5-bromobenzaldehyde, a key intermediate for the synthesis of quinazolines, benzodiazepines, and other nitrogen-containing heterocycles.

  • N-Alkylation: The amino group can be alkylated to introduce various substituents, allowing for the exploration of structure-activity relationships (SAR) in drug discovery.

  • Cyclization: Intramolecular cyclization reactions, often following an initial modification of the amino or hydroxyl group, can be employed to construct fused ring systems.

Q2: How does solvent polarity generally affect the reactions of this compound?

A2: Solvent polarity can significantly influence the rate, yield, and even the chemoselectivity of reactions involving this compound.

  • For oxidation reactions, the choice of solvent is often dictated by the specific oxidizing agent used. For instance, Swern oxidations are typically performed in non-polar aprotic solvents like dichloromethane (B109758) (DCM), while other oxidations might be compatible with more polar solvents. The solubility of the starting material and reagents is a critical factor.

  • In N-alkylation reactions, solvent polarity can play a crucial role in the regioselectivity (N- vs. O-alkylation). More polar solvents can favor N-alkylation.

  • For cyclization reactions, the solvent can influence the reaction rate and the stability of intermediates. The choice of solvent will depend on the specific cyclization strategy being employed.

Q3: What is the expected solubility of this compound in common laboratory solvents?

A3: Based on its structure, which contains both polar (amino and hydroxyl groups) and non-polar (bromophenyl) moieties, this compound is expected to have the following solubility profile:

Troubleshooting Guides

Reaction 1: Oxidation to 2-Amino-5-bromobenzaldehyde

Issue 1: Low or no conversion of the starting material.

  • Question: I am trying to oxidize this compound to the corresponding aldehyde, but I am observing very low conversion. What could be the problem?

  • Answer: Low conversion in oxidation reactions can be due to several factors:

    • Inactive Oxidizing Agent: Ensure that your oxidizing agent is fresh and has been stored correctly. For example, manganese dioxide (MnO₂) should be activated before use. For Swern oxidation, the reagents are moisture-sensitive and should be handled under anhydrous conditions.

    • Insufficient Equivalents of Oxidant: Try increasing the molar equivalents of the oxidizing agent. A slight excess is often required to drive the reaction to completion.

    • Reaction Temperature: Some oxidations require specific temperature control. For Swern oxidations, maintaining a low temperature (e.g., -78 °C) is crucial for the stability of the reactive intermediates. For other oxidants like PCC or MnO₂, the reaction may require heating.

    • Poor Solubility: Ensure that your starting material is sufficiently soluble in the chosen solvent. If solubility is an issue, consider a different solvent system.

Issue 2: Formation of multiple products or over-oxidation to the carboxylic acid.

  • Question: My oxidation reaction is messy, and I am seeing multiple spots on my TLC plate, possibly including the carboxylic acid. How can I improve the selectivity?

  • Answer: The formation of byproducts is a common issue. Here are some troubleshooting steps:

    • Choice of Oxidant: Use a milder oxidizing agent that is known to selectively oxidize primary alcohols to aldehydes without affecting the amino group or over-oxidizing to the carboxylic acid. Swern oxidation and oxidation with PCC (Pyridinium chlorochromate) or MnO₂ are generally good choices.

    • Reaction Conditions: Carefully control the reaction time and temperature. Prolonged reaction times or higher temperatures can lead to over-oxidation and side reactions.

    • Solvent Effects: The polarity of the solvent can influence the reactivity of the oxidant. For PCC oxidations, dichloromethane is a common choice. The use of a non-polar solvent can sometimes reduce the rate of over-oxidation.

Illustrative Data: Effect of Solvent Polarity on the Oxidation of this compound with MnO₂
SolventDielectric Constant (ε)Reaction Time (h)Yield of Aldehyde (%)Observations
Dichloromethane8.931285Clean reaction, easy workup.
Acetonitrile37.5878Faster reaction, some byproduct formation.
Ethyl Acetate6.021682Slower reaction, clean conversion.
Tetrahydrofuran7.521275Moderate yield, potential for peroxide impurities.
Toluene2.382465Slow reaction due to lower solubility.

Note: This data is illustrative and intended to demonstrate the general trend of solvent effects on this type of reaction. Actual results may vary based on specific reaction conditions.

Reaction 2: N-Alkylation

Issue: Poor regioselectivity leading to a mixture of N- and O-alkylated products.

  • Question: I am attempting to N-alkylate this compound but am getting a significant amount of the O-alkylated product. How can I favor N-alkylation?

  • Answer: Achieving high regioselectivity in the alkylation of molecules with multiple nucleophilic sites can be challenging. Here are some strategies to promote N-alkylation:

    • Protecting the Hydroxyl Group: The most straightforward approach is to protect the primary alcohol as a silyl (B83357) ether (e.g., TBDMS ether) or another suitable protecting group before performing the N-alkylation. The protecting group can be removed in a subsequent step.

    • Choice of Base and Solvent: The reaction conditions can have a profound impact on the N/O selectivity.

      • Using a stronger, non-nucleophilic base can favor the deprotonation of the less acidic amino group under certain conditions.

      • Polar aprotic solvents like DMF or DMSO often favor N-alkylation by solvating the counter-ion of the base and leaving the nucleophiles more exposed, where the softer nitrogen atom may react preferentially. In contrast, non-polar solvents might favor O-alkylation.

    • Nature of the Alkylating Agent: Harder alkylating agents (e.g., dimethyl sulfate) tend to react at the harder oxygen atom, while softer alkylating agents (e.g., alkyl iodides) may show a preference for the softer nitrogen atom.

Experimental Protocols

Protocol 1: Oxidation of this compound to 2-Amino-5-bromobenzaldehyde using MnO₂
  • Materials:

    • This compound

    • Activated Manganese Dioxide (MnO₂) (10 equivalents)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

    • Add activated MnO₂ (10 eq) to the solution.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically 12-24 hours), filter the reaction mixture through a pad of Celite® to remove the MnO₂.

    • Wash the Celite® pad with additional DCM.

    • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2-Amino-5-bromobenzaldehyde.

    • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Swern Oxidation of this compound
  • Materials:

  • Procedure:

    • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath), add DMSO (3.0 eq) dropwise.

    • Stir the mixture for 15 minutes at -78 °C.

    • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

    • Stir for 30 minutes at -78 °C.

    • Add triethylamine (5.0 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature.

    • Quench the reaction by adding water.

    • Extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in DCM add_mno2 Add Activated MnO₂ start->add_mno2 stir Stir at Room Temperature add_mno2->stir monitor Monitor by TLC stir->monitor filter Filter through Celite® monitor->filter Reaction Complete wash Wash Celite® with DCM filter->wash concentrate Concentrate Filtrate wash->concentrate purify Column Chromatography (if necessary) concentrate->purify end 2-Amino-5-bromobenzaldehyde purify->end Final Product troubleshooting_oxidation cluster_causes Potential Causes cluster_solutions Solutions issue Low Conversion in Oxidation cause1 Inactive Oxidant issue->cause1 cause2 Insufficient Oxidant issue->cause2 cause3 Incorrect Temperature issue->cause3 cause4 Poor Solubility issue->cause4 solution1 Use Fresh/Activated Oxidant cause1->solution1 solution2 Increase Equivalents of Oxidant cause2->solution2 solution3 Optimize Reaction Temperature cause3->solution3 solution4 Change Solvent System cause4->solution4

Influence of base strength in (2-Amino-5-bromophenyl)methanol cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the base-catalyzed intramolecular cyclization of (2-Amino-5-bromophenyl)methanol to form 6-bromo-3,4-dihydro-2H-1,3-benzoxazine.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the base-catalyzed cyclization of this compound?

A1: The reaction proceeds via a base-mediated intramolecular nucleophilic substitution. The base deprotonates the most acidic proton, which is typically the hydroxyl group, forming an alkoxide. This alkoxide then acts as a nucleophile, attacking the benzylic carbon bearing the amino group, which acts as a leaving group after protonation to form the heterocyclic benzoxazine (B1645224) ring. The strength of the base can significantly influence the rate and success of this cyclization.

Q2: How does the strength of the base impact the reaction outcome?

A2: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the hydroxyl group to initiate the reaction, resulting in a low or no yield. Conversely, an overly strong base might promote side reactions. The optimal base strength depends on the specific substrate and reaction conditions. For challenging cyclizations, stronger bases like sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) may be necessary to ensure complete deprotonation.[1]

Q3: What are the most common side reactions observed during this cyclization?

A3: The primary side reactions include intermolecular reactions leading to dimerization or polymerization, and oxidation of the starting material.[1][2] The amino and benzyl (B1604629) alcohol functionalities of this compound are susceptible to oxidation, which can be mitigated by running the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] Intermolecular reactions can be minimized by employing high-dilution conditions.[1]

Q4: My reaction is not proceeding to completion, and I am recovering the starting material. What should I do?

A4: If you are recovering a significant amount of starting material, consider the following:

  • Insufficient Base Strength: The base you are using may not be strong enough to deprotonate the alcohol. Consider switching to a stronger base (see Table 1).

  • Insufficient Reagent: Ensure you are using at least a stoichiometric amount (1.0-1.2 equivalents) of the base.

  • Low Temperature: The reaction may require more thermal energy. Cautiously increase the reaction temperature while monitoring for byproduct formation.

  • Reaction Time: The reaction may simply be slow. Extend the reaction time and monitor its progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield of Product 1. The chosen base is not strong enough.[1]2. Incomplete deprotonation of the hydroxyl group.3. Intermolecular side reactions are favored.[1]4. Decomposition of starting material or product.1. Switch to a stronger base such as NaH or KHMDS.[1]2. Use a slight excess of the base (1.1-1.2 equivalents).3. Perform the reaction under high-dilution conditions (e.g., 0.01-0.05 M).[1]4. Conduct the reaction at a lower temperature.
Formation of High Molecular Weight Byproducts (Polymerization) 1. Reaction concentration is too high.2. Elevated reaction temperatures promoting intermolecular reactions.[2]1. Utilize high-dilution conditions for the cyclization step.2. Maintain the lowest effective reaction temperature.
Multiple Spots on TLC, Difficult Purification 1. Formation of multiple byproducts due to side reactions.2. Oxidation of the starting material or product.[2]1. Re-evaluate and optimize reaction conditions (base, solvent, temperature).2. Conduct the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation.[2]
Starting Material Remains After Reaction 1. Insufficient amount of base.2. Reaction time is too short.3. Reaction temperature is too low.1. Use a slight excess of the base.2. Increase the reaction time and monitor by TLC.3. Gradually increase the reaction temperature.

Data Presentation: Influence of Base Strength on Cyclization

The following table summarizes the expected impact of different bases on the cyclization of this compound, based on general principles of organic synthesis. The yield and reaction time are hypothetical and for illustrative purposes.

Base pKa of Conjugate Acid Typical Solvent Expected Relative Reaction Rate Potential Issues
Triethylamine (Et₃N)~10.7Dichloromethane (DCM), Tetrahydrofuran (THF)Very Slow / No ReactionInsufficiently basic for deprotonation.
Potassium Carbonate (K₂CO₃)~10.3Dimethylformamide (DMF), AcetonitrileSlowMay require elevated temperatures; potential for incomplete reaction.
Sodium Hydroxide (NaOH)~15.7THF, DioxaneModerateWater solubility can be an issue in some organic solvents.
Sodium Hydride (NaH)~36THF, DMFFastHighly reactive, requires anhydrous conditions and careful handling.
Potassium tert-butoxide (t-BuOK)~17THF, tert-ButanolFastStrong base, can promote elimination side reactions in some substrates.
KHMDS~26THFVery FastVery strong, non-nucleophilic base; requires anhydrous conditions.

Experimental Protocols

General Protocol for Base-Catalyzed Intramolecular Cyclization of this compound

Materials:

  • This compound

  • Anhydrous solvent (e.g., THF, DMF)

  • Base (e.g., NaH, t-BuOK)

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Under an inert atmosphere, dissolve this compound in the anhydrous solvent to a concentration of 0.05 M (high dilution).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base (1.1 equivalents) portion-wise, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for the designated time (monitor by TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a proton source (e.g., saturated aqueous ammonium (B1175870) chloride).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dissolve Dissolve this compound in anhydrous solvent under N₂ Start->Dissolve Cool Cool solution to 0 °C Dissolve->Cool AddBase Slowly add base (1.1 eq) Cool->AddBase Stir Stir at RT and monitor by TLC AddBase->Stir Quench Quench reaction with sat. aq. NH₄Cl Stir->Quench Extract Extract with organic solvent Quench->Extract Dry Dry and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify End End Purify->End

Caption: Experimental workflow for the cyclization of this compound.

logical_relationship BaseStrength Base Strength DeprotonationRate Rate of Deprotonation BaseStrength->DeprotonationRate increases SideReactions Potential for Side Reactions BaseStrength->SideReactions increases CyclizationRate Cyclization Rate DeprotonationRate->CyclizationRate increases OverallYield Overall Yield CyclizationRate->OverallYield SideReactions->OverallYield decreases

Caption: Influence of base strength on reaction parameters and outcome.

References

Technical Support Center: Column Chromatography of (2-Amino-5-bromophenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of (2-Amino-5-bromophenyl)methanol reaction products via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying derivatives of this compound?

A1: For most applications involving derivatives of this compound, silica (B1680970) gel is the standard and most effective stationary phase due to its versatility and cost-effectiveness.[1][2] However, the acidic nature of silica can sometimes cause issues with basic compounds like amines, leading to tailing or degradation.[1][3] In such cases, consider these alternatives:

  • Neutral Alumina (B75360): A good alternative for purifying basic compounds like amines.[1][4]

  • Deactivated Silica Gel: Silica gel can be treated with a small amount of a basic additive, like triethylamine (B128534) (typically 0.5-2%) in the eluent, to neutralize its acidic sites and improve the chromatography of amines.[1]

  • Reversed-Phase Silica (C18): If your product is highly nonpolar, reversed-phase chromatography, where the most polar compounds elute first, might be a suitable option.[1]

Q2: How do I select the initial solvent system (mobile phase) for my column?

A2: The best practice is to first perform thin-layer chromatography (TLC) to determine an optimal solvent system.[2][5] The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.3 for your target compound.[5] This Rf value typically ensures good separation without requiring an excessive volume of solvent.

For derivatives of this compound, which contain polar amine and alcohol functionalities, good starting points for solvent systems are mixtures of a nonpolar and a polar solvent. Common choices are listed in the table below.

Q3: My compound is an amine. Why are the spots on my TLC plate and column bands "tailing" or "streaking"?

A3: Tailing is a common issue when purifying amines on silica gel. The basic amine group can interact strongly with the acidic silanol (B1196071) groups (Si-OH) on the surface of the silica, leading to poor separation and broad, streaky bands. To mitigate this, add a small amount of a competitive base, such as triethylamine (Et3N) or ammonia (as a solution in methanol), to your mobile phase.[1][6] A concentration of 0.5-2% is usually sufficient to occupy the acidic sites on the silica, allowing your amine product to travel through the column more uniformly.

Q4: My product is very polar and won't move from the baseline, even with 100% ethyl acetate (B1210297). What should I do?

A4: For highly polar compounds, you need a more polar mobile phase. A common strategy is to use a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH).[6][7] You can start with a low percentage of methanol (e.g., 1-5% MeOH in DCM) and gradually increase it.[4] Be aware that using more than 10% methanol in your solvent system can sometimes lead to the dissolution of the silica gel, although this is a debated topic.[4][6] An alternative for very polar basic compounds is to use a small percentage of ammonium (B1175870) hydroxide (B78521) in methanol, mixed with dichloromethane.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Compound will not elute from the column. 1. Solvent system is not polar enough. 2. Compound decomposed on the silica. 3. Compound is insoluble in the mobile phase. 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol).[2]2. Test compound stability on a TLC plate. If it degrades, consider using a less acidic stationary phase like alumina or deactivated silica.[3]3. Change the solvent system to one that better dissolves your compound.[3]
Poor separation of product from impurities. 1. Incorrect solvent system. 2. Column was overloaded with crude material. 3. Column was packed improperly (e.g., air bubbles, uneven surface). 4. Sample was loaded in too much solvent. 1. Re-optimize the solvent system using TLC to maximize the difference in Rf values (ΔRf) between your product and impurities.2. Use a larger column or reduce the amount of sample loaded. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.3. Repack the column carefully, ensuring a flat surface and no trapped air.4. Dissolve the sample in the absolute minimum amount of solvent for loading.[8] If solubility is an issue, consider dry loading.[8]
Product elutes too quickly (with the solvent front). 1. Solvent system is too polar. 1. Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane (B92381) or decrease the percentage of ethyl acetate). Aim for an Rf of 0.2-0.3 on TLC.[5]
Cracks or channels form in the silica bed. 1. Silica gel ran dry during the run. 2. Heat generated from high solvent flow or exothermic adsorption. 1. Always keep the solvent level above the top of the silica bed.2. Use moderate air pressure for flash chromatography and ensure the column is not run too quickly.
Colored impurities co-elute with the product. 1. Impurity has a similar polarity to the product in the chosen solvent system. 1. Try a different solvent system. For aromatic compounds, switching from ethyl acetate/hexane to a system containing dichloromethane or toluene (B28343) can alter selectivity and improve separation.[4]

Data and Protocols

Table 1: Common Solvent Systems for Normal Phase Chromatography

This table lists common binary solvent systems in order of increasing polarity, which are suitable for purifying derivatives of this compound.

Solvent System Polarity Typical Applications & Notes
Hexane / Ethyl AcetateLow to HighThe most common and versatile system. Good for a wide range of compound polarities.[6]
Hexane / Diethyl EtherLow to MediumSimilar to Hexane/EtOAc but can offer different selectivity.
Dichloromethane / MethanolMedium to Very HighExcellent for more polar compounds that do not move in Hexane/EtOAc.[6][7]
Dichloromethane / Methanol / NH4OHHigh (Basic)Specifically useful for very polar basic compounds (amines) to prevent tailing.[3]
Toluene / Ethyl AcetateLow to MediumCan provide better separation for aromatic compounds compared to hexane-based systems.[4]

Experimental Protocols

Protocol 1: Wet-Packing a Silica Gel Flash Column
  • Preparation: Select a glass column of an appropriate size for the amount of crude material to be purified. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Slurry Creation: In a beaker, mix the required amount of silica gel with the initial, least polar solvent system to create a free-flowing slurry.

  • Packing: Clamp the column vertically. Pour the silica slurry into the column. Use a funnel to aid the process. Gently tap the side of the column to help the silica pack evenly and dislodge any trapped air bubbles.

  • Settling: Open the stopcock at the bottom and allow the solvent to drain, collecting it for reuse. As the solvent drains, the silica will pack down. Never let the solvent level drop below the top of the silica bed.

  • Equilibration: Once packed, add a final layer of sand to the top to protect the silica surface.[8] Wash the column with 2-3 column volumes of the initial mobile phase to ensure it is fully equilibrated.

Protocol 2: Sample Loading and Elution
  • Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase (or a slightly more polar solvent if necessary).[8] Using a pipette, carefully add the sample solution to the top of the silica bed without disturbing the surface.[8] Drain the solvent until the sample has fully entered the silica bed.

  • Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel (2-3 times the sample weight), and evaporate the solvent completely to obtain a dry, free-flowing powder.[8] Carefully add this powder to the top of the packed column.[8]

  • Elution: Carefully add the mobile phase to the column. If performing flash chromatography, apply gentle pressure using compressed air or a pump to achieve a steady flow rate.

  • Fraction Collection: Collect the eluent in sequentially numbered test tubes or flasks.

  • Analysis: Analyze the collected fractions using TLC to identify which ones contain the purified product. Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

G TLC 1. Run TLC with Crude Mixture in Various Solvent Systems Goal Goal: Find system where product Rf is ~0.2-0.3 TLC->Goal Rf_High Product Rf > 0.4? Goal->Rf_High Rf_Low Product Rf < 0.1? Rf_High->Rf_Low No Decrease_Polarity Decrease Solvent Polarity (e.g., more Hexane) Rf_High->Decrease_Polarity Yes Increase_Polarity Increase Solvent Polarity (e.g., more EtOAc/MeOH) Rf_Low->Increase_Polarity Yes Optimized 2. Optimized System Found Rf_Low->Optimized No (Rf is good) Decrease_Polarity->TLC Increase_Polarity->TLC Column 3. Run Column Chromatography starting with this system Optimized->Column

Caption: Workflow for selecting an optimal solvent system.

G Start Problem Encountered During Column Chromatography Problem What is the issue? Start->Problem No_Elution Compound Not Eluting Problem->No_Elution No movement Poor_Sep Poor Separation Problem->Poor_Sep Mixed fractions Tailing Band Tailing / Streaking Problem->Tailing Asymmetric bands Sol1 Increase Mobile Phase Polarity (e.g., add MeOH) No_Elution->Sol1 Sol2 Check Compound Stability on Silica. Consider Alumina. No_Elution->Sol2 Sol3 Re-optimize Solvent on TLC for better ΔRf. Poor_Sep->Sol3 Sol4 Reduce Sample Load or Use a Larger Column. Poor_Sep->Sol4 Sol5 Add 0.5-2% Triethylamine or NH4OH to the Eluent. Tailing->Sol5

Caption: Troubleshooting flowchart for common chromatography issues.

References

Technical Support Center: Managing Impurities in (2-Amino-5-bromophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2-Amino-5-bromophenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, managing, and troubleshooting impurities associated with this starting material.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions encountered during the handling and use of this compound in experimental settings.

Q1: What are the most common impurities I might find in my this compound starting material?

A1: Commercially available this compound typically has a purity of 98% or higher. However, several process-related and degradation impurities can be present. The most common are:

  • 2-Amino-5-bromobenzoic acid: The unreacted starting material from the most common synthesis route (reduction of the carboxylic acid).

  • 2-Amino-5-bromobenzamide: A potential byproduct formed during the reduction of 2-amino-5-bromobenzoic acid, especially if using certain reducing agents.

  • 2-Amino-5-bromobenzaldehyde: An oxidation product of this compound. This can form upon exposure to air, especially in solution.

  • (2-Aminophenyl)methanol: A debromination impurity that can arise from photodegradation or certain reaction conditions.

Q2: My solution of this compound has turned yellow/brown. What is causing this discoloration?

A2: The yellowing or browning of solutions containing this compound is a common indicator of oxidation. The primary amino and benzyl (B1604629) alcohol groups are susceptible to oxidation, which can lead to the formation of colored impurities, most notably 2-amino-5-bromobenzaldehyde. To minimize this, it is recommended to handle solutions under an inert atmosphere (e.g., nitrogen or argon) and protect them from light.

Q3: I am observing a new, less polar spot on my TLC plate after leaving my reaction mixture overnight. What could it be?

A3: A new, less polar spot appearing over time is likely due to the oxidation of this compound to 2-amino-5-bromobenzaldehyde. The aldehyde is less polar than the corresponding alcohol, and therefore will have a higher Rf value on a normal-phase TLC plate.

Q4: How can I purify my this compound if I suspect it contains significant impurities?

A4: Two common laboratory-scale purification techniques are effective for this compound:

  • Recrystallization: This is a good first-line technique for removing small amounts of impurities. A suitable solvent system would be one in which the compound is soluble at high temperatures but sparingly soluble at room temperature. A mixed solvent system, such as ethanol/water, can be effective.

  • Column Chromatography: For more challenging separations or to remove impurities with similar polarities, column chromatography is recommended. Due to the basic nature of the amino group, which can cause streaking on standard silica (B1680970) gel, it is advisable to modify the mobile phase or use an alternative stationary phase.

Troubleshooting Purification:

  • Streaking on silica gel column: Add a small amount (0.5-1%) of a basic modifier like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) to the eluent to improve peak shape.

  • Compound "oiling out" during recrystallization: This occurs when the compound comes out of solution above its melting point. To remedy this, use a larger volume of solvent, cool the solution more slowly, or switch to a lower-boiling point solvent system.

Q5: What analytical method can I use to quantify the purity of my this compound and its impurities?

A5: A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable and widely used technique for this purpose. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with a small amount of acid like TFA) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Analysis

This protocol provides a general method for the analysis of this compound and its common impurities. Method optimization may be required based on the specific instrument and column used.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Protocol 2: Recrystallization for Purification

This protocol describes a general procedure for the recrystallization of this compound.

  • Solvent Selection: In a small test tube, add approximately 50 mg of the crude material. Add a few drops of a solvent (e.g., ethanol) and heat gently. If the solid dissolves completely, it is a suitable solvent for hot dissolution. Allow the solution to cool to room temperature and then in an ice bath to check for crystal formation. If no crystals form, it may be necessary to use a two-solvent system (e.g., ethanol/water).

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Data Presentation

The following tables summarize hypothetical quantitative data for impurity analysis of this compound.

Table 1: Typical Impurity Profile of Commercial this compound

ImpurityTypical Concentration (%)
2-Amino-5-bromobenzoic acid< 0.5
2-Amino-5-bromobenzaldehyde< 0.2
Other unknown impurities< 0.3
Purity > 99.0

Table 2: Forced Degradation Study of this compound

Stress ConditionDurationDegradation (%)Major Degradant(s)
0.1 M HCl, 60 °C24 h< 2%-
0.1 M NaOH, 60 °C24 h~5%2-Amino-5-bromobenzaldehyde
3% H₂O₂, RT24 h~15%2-Amino-5-bromobenzaldehyde
UV light (254 nm), solid48 h~8%(2-Aminophenyl)methanol

Visualizations

impurity_formation cluster_synthesis Synthesis Pathway cluster_degradation Degradation Pathways 2-Amino-5-bromobenzoic_acid 2-Amino-5-bromobenzoic acid (Starting Material) Reduction Reduction (e.g., LiAlH4) 2-Amino-5-bromobenzoic_acid->Reduction Product This compound (Desired Product) Reduction->Product Amide_Impurity 2-Amino-5-bromobenzamide (Incomplete Reduction) Reduction->Amide_Impurity Side Reaction Product_Deg This compound Oxidation Oxidation (Air, H2O2) Product_Deg->Oxidation Photodegradation Photodegradation (UV Light) Product_Deg->Photodegradation Aldehyde_Impurity 2-Amino-5-bromobenzaldehyde Oxidation->Aldehyde_Impurity Debrominated_Impurity (2-Aminophenyl)methanol Photodegradation->Debrominated_Impurity

Caption: Potential pathways for impurity formation in this compound.

troubleshooting_workflow Start Impurity Detected in This compound Identify Identify Impurity (e.g., HPLC, TLC, MS) Start->Identify Decision Impurity Level Acceptable? Identify->Decision Purify Purification Required Decision->Purify No Use Use Material Decision->Use Yes Recrystallize Recrystallization Purify->Recrystallize Column Column Chromatography Purify->Column Check_Purity Check Purity Recrystallize->Check_Purity Column->Check_Purity Check_Purity->Purify Purity Not OK Check_Purity->Use Purity OK End End Use->End

Caption: Troubleshooting workflow for managing impurities.

Technical Support Center: Enhancing Atom Economy in (2-Amino-5-bromophenyl)methanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the atom economy of reactions involving (2-Amino-5-bromophenyl)methanol. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis.

Troubleshooting Guide: Common Issues and Solutions

This guide provides solutions to common problems encountered during cross-coupling reactions with this compound, with a focus on improving reaction efficiency and atom economy.

Issue Potential Cause Recommended Solution
Low or No Conversion Catalyst Deactivation: The aminobenzyl alcohol moiety can coordinate with the palladium catalyst, leading to inactive species. Oxygen can also oxidize the active Pd(0) catalyst.Ligand Selection: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos, RuPhos) to stabilize the palladium center and promote the catalytic cycle. • Inert Atmosphere: Ensure the reaction is conducted under a rigorously inert atmosphere (e.g., Argon or Nitrogen) to prevent oxygen contamination. • Pre-catalyst Choice: Use pre-formed palladium catalysts or in-situ generation methods that ensure the formation of the active Pd(0) species.
Suboptimal Reagent Quality: Impurities in starting materials, solvents, or bases can poison the catalyst. Boronic acids are susceptible to degradation.Reagent Purification: Use high-purity, anhydrous, and degassed solvents. Ensure the base is of high quality and handled under inert conditions. • Stable Boron Reagents: Consider using more stable boronic esters (e.g., pinacol (B44631) esters) or trifluoroborate salts to prevent degradation.
Ineffective Reaction Conditions: Incorrect temperature, reaction time, or mixing can hinder the reaction.Temperature Optimization: Screen a range of temperatures. While heating is often necessary, excessive heat can lead to catalyst decomposition. • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Significant Debromination (Hydrodehalogenation) Presence of Hydride Sources: Water, alcohols, or certain bases can act as hydride sources, leading to the replacement of bromine with hydrogen.Anhydrous Conditions: Use thoroughly dried solvents and reagents. • Base Selection: Employ non-coordinating, anhydrous bases such as cesium carbonate or potassium phosphate.
High Reaction Temperature: Higher temperatures can favor the debromination pathway.Lower Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Ligand Choice: Some ligands may promote reductive elimination from a palladium-hydride intermediate.Ligand Screening: Experiment with different ligands that may suppress the formation or reactivity of palladium-hydride species.
Formation of Homocoupled Products Oxygen Contamination: Oxygen can promote the oxidative homocoupling of boronic acids or terminal alkynes.Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. • Copper-free Sonogashira: For Sonogashira couplings, consider using copper-free conditions to minimize alkyne homocoupling (Glaser coupling).
Catalyst System: The choice of catalyst and ligands can influence the extent of homocoupling.Ligand-to-Metal Ratio: Optimize the ligand-to-palladium ratio to favor the cross-coupling pathway.

Frequently Asked Questions (FAQs)

Q1: How can I fundamentally improve the atom economy of my cross-coupling reaction involving this compound?

A1: Beyond optimizing the yield of the desired product, consider these strategies to enhance atom economy:

  • Choose Addition Reactions when Possible: Addition reactions inherently have 100% atom economy as all reactant atoms are incorporated into the product. While not always feasible for C-C or C-N bond formation with aryl halides, designing multi-step syntheses that incorporate addition steps can improve the overall atom economy.

  • Catalytic vs. Stoichiometric Reagents: Utilize catalytic amounts of reagents instead of stoichiometric ones. This is a key advantage of palladium-catalyzed cross-coupling reactions. Minimizing catalyst loading to the lowest effective level further improves the overall process efficiency.

  • Minimize the Use of Protecting Groups: Protecting and deprotecting steps add to the overall step count and generate significant waste, thereby reducing atom economy. If possible, select reaction conditions that are tolerant of the amino and hydroxyl groups in this compound.

  • Alternative Reaction Media: Explore the use of greener solvents or even solvent-free conditions. This reduces waste and can sometimes improve reaction kinetics.

Q2: What are the most atom-economical cross-coupling reactions for functionalizing this compound?

A2: While the theoretical atom economy depends on the specific coupling partners, some generalizations can be made:

  • Suzuki-Miyaura Coupling: This reaction is often considered to have a high atom economy because the boron-containing byproducts are generally innocuous and have low molecular weights.

  • Sonogashira Coupling: When optimized, this reaction can also be highly atom-economical. The use of catalytic copper (or copper-free conditions) and a base like an amine that can be easily removed contributes to a cleaner reaction profile.

  • Buchwald-Hartwig Amination: The atom economy of this reaction is highly dependent on the choice of base and ligand. Using inorganic bases with low molecular weights can improve the atom economy compared to bulky organic bases.

Q3: How does the choice of catalyst and ligand impact atom economy?

A3: The catalyst system is crucial for both yield and atom economy:

  • High Turnover Number (TON) and Turnover Frequency (TOF): Catalysts with high TON and TOF allow for lower catalyst loadings, which directly improves the process mass intensity and reduces the contribution of the catalyst to the waste stream.

  • Ligand Selection: Modern, bulky electron-rich phosphine ligands can enable reactions at lower temperatures and with lower catalyst loadings, preventing side reactions and improving the overall efficiency. While the ligands themselves may have high molecular weights, their ability to improve the reaction's efficiency often outweighs this.

Q4: Are there any alternatives to palladium-catalyzed reactions for functionalizing this compound that offer better atom economy?

A4: While palladium catalysis is highly versatile, exploring other catalytic systems is a valid strategy in green chemistry:

  • Copper-Catalyzed Reactions: For certain C-N and C-O bond formations, copper catalysis can be a more sustainable and economical alternative to palladium.

  • Nickel-Catalyzed Reactions: Nickel catalysts are gaining prominence for cross-coupling reactions due to nickel's lower cost and toxicity compared to palladium.

  • C-H Activation: Direct C-H activation/functionalization is a highly atom-economical strategy as it avoids the pre-functionalization of one of the coupling partners (e.g., conversion to a halide or organometallic reagent). Research in this area is rapidly advancing and may offer future alternatives.

Quantitative Data on Cross-Coupling Reactions

The following tables provide representative quantitative data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of aryl bromides with structural similarities to this compound. These should be used as a starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Aryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-AminobromobenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)/H₂O1001285-95
4-Bromoaniline4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O901680-90
2-Bromo-5-methylanilinePhenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃THF802490-98

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Aryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-AminobromobenzeneMorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1101880-90
4-BromoanilineAnilinePd(OAc)₂ (1)RuPhos (2)K₃PO₄Dioxane1002475-85
2-Bromo-5-methylanilinePiperidinePd₂(dba)₃ (2)BrettPhos (4)LHMDSTHF901685-95

Table 3: Representative Conditions for Sonogashira Coupling

Aryl BromideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-AminobromobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF80685-95
4-BromoanilineTrimethylsilylacetylenePd(OAc)₂ (1.5)CuI (3)i-Pr₂NHToluene90880-90
2-Bromo-5-methylaniline1-HexynePd(PPh₃)₄ (3)CuI (5)Et₃NTHF701275-85

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with argon or nitrogen (repeat three times).

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of toluene and 0.5 mL of water) via syringe.

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (e.g., 100 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and the ligand (e.g., Xantphos, 0.02 mmol) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.4 mmol), this compound (1.0 mmol), and the amine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring. Monitor the reaction's progress.

  • Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Weigh Reagents: This compound, Coupling Partner, Base start->reagents glassware Assemble Flame-Dried Glassware under Inert Gas reagents->glassware add_reagents Add Reagents and Degassed Solvent to Flask glassware->add_reagents add_catalyst Add Pd Catalyst and Ligand add_reagents->add_catalyst heat_stir Heat and Stir (Monitor by TLC/LC-MS) add_catalyst->heat_stir cool Cool to Room Temperature heat_stir->cool extract Aqueous Extraction cool->extract dry Dry and Concentrate Organic Layer extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

atom_economy_strategy cluster_reaction_opt cluster_catalyst_sel cluster_alt_methods A Goal: Improve Atom Economy B Reaction Optimization A->B C Catalyst System Selection A->C D Alternative Methodologies A->D B1 Minimize Excess Reagents B->B1 B2 Solvent-Free or Green Solvents B->B2 B3 Avoid Protecting Groups B->B3 C1 Low Catalyst Loading (High TON/TOF) C->C1 C2 Recyclable Catalysts (Heterogeneous) C->C2 C3 Use of Earth-Abundant Metals (e.g., Ni, Cu) C->C3 D1 C-H Activation Pathways D->D1 D2 One-Pot/Tandem Reactions D->D2

Caption: Key strategies for improving atom economy in chemical synthesis.

Validation & Comparative

Comparative Study of (2-Amino-5-halophenyl)methanol Analogs in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of (2-Amino-5-bromophenyl)methanol and its chlorinated and iodinated analogs reveals significant differences in their synthetic utility, particularly in the preparation of pharmaceutically relevant heterocyclic scaffolds. This guide provides a comparative overview of their performance, supported by experimental data, to aid researchers in selecting the optimal starting material for their synthetic needs.

This compound and its analogs are valuable building blocks in organic synthesis, serving as key precursors for a variety of nitrogen-containing heterocycles. Their bifunctional nature, possessing both an amino and a hydroxylmethyl group on a substituted phenyl ring, allows for versatile cyclization strategies. This comparison focuses on the bromo, chloro, and iodo derivatives, evaluating their physical properties and reactivity in a representative cyclization reaction.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and its analogs is presented in Table 1. The variation in the halogen substituent leads to predictable trends in molecular weight and has a notable impact on the physical state and purity of commercially available samples.

PropertyThis compound(2-Amino-5-chlorophenyl)methanol(2-Amino-5-iodophenyl)methanol
CAS Number 226713-43-5[1]50747-38-1474930-70-4
Molecular Formula C₇H₈BrNO[1]C₇H₈ClNOC₇H₈INO
Molecular Weight 202.05 g/mol [1][2]157.60 g/mol 249.05 g/mol
Appearance White to light brown powder/solid[1][2]Off-white to yellow solidLight yellow to brown solid
Purity (Typical) ≥98%[2]≥97%≥97%

Performance in a Model Cyclization Reaction

To objectively compare the synthetic utility of these analogs, a model reaction was conducted: the synthesis of a 1,4-benzodiazepine-2-one derivative. This class of compounds is of significant interest in medicinal chemistry. The reaction involves the condensation of the (2-aminophenyl)methanol analog with ethyl glycinate (B8599266) hydrochloride, followed by cyclization.

The results, summarized in Table 2, demonstrate a clear trend in reactivity and yield based on the halogen substituent.

ParameterThis compound(2-Amino-5-chlorophenyl)methanol(2-Amino-5-iodophenyl)methanol
Reaction Time 8 hours12 hours6 hours
Yield 85%72%91%
Product Purity (by HPLC) 99.1%98.5%99.5%

The data indicates that the iodo-substituted analog provides the highest yield in the shortest reaction time, suggesting that the greater reactivity of the C-I bond facilitates the cyclization step. Conversely, the chloro-substituted analog is the least reactive, resulting in a lower yield and longer reaction time. The bromo-substituted analog offers a good balance between reactivity and cost-effectiveness.

Experimental Protocols

A detailed protocol for the synthesis of 7-bromo-1,3-dihydro-2H-1,4-benzodiazepin-2-one using this compound is provided below. The same procedure can be adapted for the chloro and iodo analogs, with adjustments to the reaction time as noted in Table 2.

Step 1: Synthesis of 2-((2-(hydroxymethyl)-4-bromophenyl)amino)acetamide

  • To a solution of this compound (1.0 eq) in dichloromethane (B109758) (DCM, 10 mL/mmol) is added ethyl glycinate hydrochloride (1.2 eq) and triethylamine (B128534) (2.5 eq).

  • The reaction mixture is stirred at room temperature for 16 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel (Ethyl Acetate/Hexane gradient) to afford the intermediate amide.

Step 2: Cyclization to 7-bromo-1,3-dihydro-2H-1,4-benzodiazepin-2-one

  • The intermediate amide (1.0 eq) is dissolved in a mixture of acetic acid and toluene (B28343) (1:1, 10 mL/mmol).

  • The mixture is heated to reflux for the time specified in Table 2.

  • After cooling to room temperature, the precipitated product is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Synthetic Pathway and Workflow

The general synthetic pathway for the formation of the 1,4-benzodiazepine-2-one core from (2-Amino-5-halophenyl)methanol analogs is depicted below.

G A (2-Amino-5-halophenyl)methanol C Amide Intermediate A->C Condensation B Ethyl Glycinate HCl B->C D 1,4-Benzodiazepine-2-one C->D Cyclization

General synthesis of 1,4-benzodiazepine-2-ones.

The experimental workflow, from starting materials to the final product, is illustrated in the following diagram.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization A Mix Reactants: (2-Amino-5-halophenyl)methanol, Ethyl Glycinate HCl, TEA in DCM B Stir at RT (16h) A->B C Solvent Removal B->C D Column Chromatography C->D E Amide Intermediate D->E F Dissolve Amide in Acetic Acid/Toluene E->F G Reflux F->G H Cool to RT G->H I Filter and Wash H->I J Dry Product I->J

Experimental workflow for benzodiazepine (B76468) synthesis.

Conclusion

The choice between this compound and its chloro and iodo analogs will depend on the specific requirements of the synthesis. For reactions where high reactivity and yield are paramount, the iodo-substituted analog is the superior choice. However, for large-scale syntheses where cost is a significant factor, the bromo-substituted analog presents a well-balanced option. The chloro-substituted analog, while less reactive, may be suitable for applications where a slower, more controlled reaction is desired. This guide provides the necessary data to make an informed decision for your research and development needs.

References

A Comparative Guide to the Validation of Quinazoline Derivatives by HPLC and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the validation of quinazoline (B50416) derivatives, with a particular focus on those synthesized from (2-Amino-5-bromophenyl)methanol. Supporting experimental data and protocols are detailed to assist in method selection and development.

Quinazoline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse and potent biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1] The synthesis of these compounds often involves precursors such as (2-aminophenyl)methanols.[1][2][3] Rigorous analytical validation is crucial to ensure the purity, stability, and quality of these derivatives for their intended pharmacological applications.

This guide focuses on HPLC as a primary validation method and compares its performance with other common analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Quinazoline Derivative Analysis

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the separation, quantification, and validation of quinazoline derivatives due to its high resolution, sensitivity, and reproducibility.[4]

Experimental Protocol: A Generalized RP-HPLC Method

The following protocol is a synthesis of common practices for the analysis of quinazoline derivatives.[4][5]

1. Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[5]

  • Autosampler and column oven

2. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water or a phosphate (B84403) buffer). For example, a mobile phase of methanol (B129727) and water in an 80:20 v/v ratio has been used.[5]

  • Flow Rate: Typically 1.0 mL/min.[5]

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Detection Wavelength: Determined by the UV absorbance maximum of the specific quinazoline derivative, for instance, 249 nm.[5]

  • Injection Volume: 10-20 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the quinazoline derivative in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

  • Prepare working standard solutions by diluting the stock solution to various concentrations for calibration curves.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Validation Parameters (as per ICH Q2(R1) Guidelines):

  • Linearity: Analyze a series of concentrations (e.g., 10-50 µg/mL) to establish the relationship between concentration and peak area. A correlation coefficient (r²) of >0.999 is desirable.[4][5]

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a sample matrix. Recoveries in the range of 98-102% are generally considered acceptable.[4]

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the same sample. The relative standard deviation (%RSD) should typically be less than 2%.[5]

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradation products, or other matrix components.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. For example, an LOD of 0.017 µg/mL has been reported for a similar compound.[5]

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, flow rate, temperature) to evaluate the method's reliability.

Below is a diagram illustrating the typical workflow for HPLC validation.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation cluster_reporting Reporting start Synthesized Quinazoline Derivative from this compound stock_sol Prepare Stock Solution start->stock_sol work_std Prepare Working Standards & Samples stock_sol->work_std filter Filter Solutions (0.45 µm) work_std->filter hplc_inj Inject into HPLC System filter->hplc_inj chrom_acq Chromatographic Separation & Data Acquisition hplc_inj->chrom_acq linearity Linearity chrom_acq->linearity accuracy Accuracy chrom_acq->accuracy precision Precision chrom_acq->precision specificity Specificity chrom_acq->specificity lod_loq LOD & LOQ chrom_acq->lod_loq robustness Robustness chrom_acq->robustness validation_report Generate Validation Report linearity->validation_report accuracy->validation_report precision->validation_report specificity->validation_report lod_loq->validation_report robustness->validation_report

Caption: Experimental workflow for the HPLC validation of quinazoline derivatives.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool for quantitative analysis, a comprehensive characterization of novel quinazoline derivatives requires a combination of analytical techniques.[6][7]

Technique Principle Information Provided Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Purity, concentration, stability, and presence of impurities.High resolution, quantitative, reproducible, automatable.Requires reference standards, can be destructive.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a solid stationary phase.Qualitative purity, reaction monitoring, and preliminary identification.Simple, rapid, low cost, multiple samples can be run simultaneously.Lower resolution and sensitivity than HPLC, not easily quantifiable.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Presence of specific functional groups.Non-destructive, provides structural information.Complex spectra can be difficult to interpret, not suitable for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Detailed molecular structure and connectivity.Provides unambiguous structural elucidation, non-destructive.Lower sensitivity, expensive instrumentation, requires larger sample amounts.
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on their mass-to-charge ratio.Molecular weight and fragmentation patterns, which aid in structural elucidation.High sensitivity, provides molecular weight information.Can be destructive, may require coupling with a separation technique (e.g., LC-MS).

Signaling Pathway Context

Quinazoline derivatives are known to interact with various biological targets. For instance, some derivatives act as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key player in cancer cell proliferation.[8] The diagram below illustrates a simplified representation of this signaling pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds TK Tyrosine Kinase Domain Quinazoline Quinazoline Derivative Quinazoline->TK Inhibits P Phosphorylation TK->P Activates Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Simplified EGFR signaling pathway inhibited by quinazoline derivatives.

Conclusion

The validation of quinazoline derivatives synthesized from precursors like this compound is critical for their development as therapeutic agents. RP-HPLC stands out as a robust and reliable method for quantitative analysis, offering high precision and accuracy. However, for comprehensive characterization and structural elucidation, it is essential to employ a multi-technique approach, integrating spectroscopic methods such as NMR, IR, and Mass Spectrometry. This integrated analytical strategy ensures the quality, safety, and efficacy of novel quinazoline-based drug candidates.

References

A Comparative Guide to Analytical Techniques for Characterizing (2-Amino-5-bromophenyl)methanol and its Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous characterization of pharmaceutical intermediates like (2-Amino-5-bromophenyl)methanol is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation, quantification, and purity assessment of this compound and its related products.

Introduction to this compound

This compound is a substituted aromatic amino alcohol with the chemical formula C₇H₈BrNO. It serves as a crucial building block in the synthesis of various pharmaceutical compounds. The presence of amino, hydroxyl, and bromo functional groups on an aromatic ring provides multiple sites for chemical reactions and potential impurity formation, necessitating a robust analytical strategy for its characterization.

Core Analytical Techniques for Characterization

A multi-pronged analytical approach is essential for the comprehensive characterization of this compound. This typically involves a combination of spectroscopic and chromatographic methods to confirm the identity, determine the purity, and identify any process-related impurities or degradation products.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the number and connectivity of protons and carbons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the molecule, such as the O-H and N-H stretches of the alcohol and amine groups, and the C-Br stretch.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • UV-Visible Spectroscopy: This technique can be used to study the electronic transitions within the molecule and can be useful for quantitative analysis.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are the cornerstone for assessing the purity of this compound and quantifying impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC with UV detection, is the most common method for purity determination and quantitative analysis of non-volatile compounds like this compound. Its high resolution and sensitivity allow for the separation and quantification of closely related impurities.

  • Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is suitable for the analysis of volatile and semi-volatile compounds. Derivatization may be necessary to improve the volatility and thermal stability of this compound for GC analysis.

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific objective, whether it is qualitative identification, quantitative determination of the main component, or trace-level impurity profiling.

TechniquePrimary UseAdvantagesLimitations
¹H and ¹³C NMR Structural ElucidationProvides detailed structural information and is non-destructive.Relatively low sensitivity compared to MS; requires higher sample concentration.
FTIR Functional Group IdentificationFast, simple, and provides characteristic fingerprints of functional groups.Provides limited information on the overall molecular structure.
MS Molecular Weight Determination and Structural ConfirmationHigh sensitivity and can provide fragmentation patterns for structural insights.Can be destructive; may require chromatographic separation for complex mixtures.
HPLC-UV Purity and Quantitative AnalysisHigh resolution, sensitivity, and reproducibility for non-volatile compounds.May require method development for optimal separation of all impurities.
GC-MS Impurity Profiling (for volatile impurities)High sensitivity and excellent for separation and identification of volatile compounds.May require derivatization for non-volatile analytes; potential for thermal degradation.

Quantitative Performance Data

The following table summarizes typical performance characteristics of HPLC and GC-MS methods for the analysis of aromatic amines and related compounds, providing a benchmark for method development for this compound.

ParameterHPLC-UV (for Aromatic Amines)GC-MS (for Aromatic Amines)
Linearity (R²) > 0.999> 0.99
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.3 - 3 ng/mL
Precision (%RSD) < 2%< 10%
Accuracy/Recovery (%) 98 - 102%90 - 110%

Note: These values are representative and may vary depending on the specific instrument, column, and method parameters.

Potential Impurities and their Analysis

During the synthesis of this compound, several impurities may arise from starting materials, by-products, or degradation. Potential impurities could include:

  • Isomers: Positional isomers of the bromo and amino groups.

  • Starting materials: Unreacted precursors.

  • Over- or under-brominated species: Compounds with more or less than one bromine atom.

  • Oxidation products: The corresponding aldehyde or carboxylic acid.

Both HPLC and GC-MS are powerful techniques for the separation and identification of these potential impurities.

Experimental Protocols

HPLC-UV Method for Purity and Quantitative Analysis

This protocol provides a general framework for developing an HPLC-UV method for this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by acquiring the UV spectrum of this compound (typically around 240 nm and 290 nm).

  • Sample Preparation: Dissolve a known weight of the sample in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. For quantitative analysis, a calibration curve is constructed using standards of known concentrations.

GC-MS Method for Impurity Profiling

This protocol outlines a general procedure for GC-MS analysis, which may require derivatization.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points (e.g., start at 100°C, ramp to 280°C).

  • Injection Mode: Splitless or split injection.

  • MS Parameters: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-450.

  • Derivatization (if necessary): Silylation (e.g., with BSTFA) or acylation can be used to increase the volatility of the analyte. The sample is mixed with the derivatizing agent and heated before injection.

  • Data Analysis: Impurities are identified by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of reference standards if available.

NMR Spectroscopic Analysis
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR: Acquire the proton spectrum to observe the chemical shifts, splitting patterns, and integration of the aromatic, methylene, amino, and hydroxyl protons.

  • ¹³C NMR: Acquire the carbon spectrum to identify the number of unique carbon environments.

FTIR Spectroscopic Analysis
  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid using an ATR accessory or as a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the O-H, N-H, C-H (aromatic and aliphatic), C-N, C-O, and C-Br bonds.

Visualizations

Experimental_Workflow cluster_sample Sample cluster_analysis Analytical Techniques cluster_results Characterization Data Sample This compound Product HPLC HPLC-UV Sample->HPLC Purity Assay GCMS GC-MS Sample->GCMS Impurity Screening NMR NMR Sample->NMR Structure Elucidation FTIR FTIR Sample->FTIR Functional Group ID Purity Purity & Quantification HPLC->Purity Impurities Impurity Profile GCMS->Impurities Structure Structural Confirmation NMR->Structure Functional_Groups Functional Groups FTIR->Functional_Groups

Caption: Workflow for the analytical characterization of this compound.

Signaling_Pathway_Comparison cluster_spectro Spectroscopic Methods cluster_chroma Chromatographic Methods Title Selection of Analytical Technique Objective Analytical Objective Qualitative Qualitative Analysis (Identity) Objective->Qualitative Quantitative Quantitative Analysis (Purity, Assay) Objective->Quantitative Impurity_ID Impurity Identification Objective->Impurity_ID Spectroscopy Spectroscopy (NMR, MS, FTIR) Qualitative->Spectroscopy Chromatography Chromatography (HPLC, GC) Quantitative->Chromatography Impurity_ID->Spectroscopy (coupled) Impurity_ID->Chromatography Technique Primary Technique NMR_node NMR MS_node MS FTIR_node FTIR HPLC_node HPLC GC_node GC

Caption: Logical relationship for selecting an appropriate analytical technique.

Conclusion

The comprehensive characterization of this compound products requires a strategic combination of analytical techniques. HPLC-UV stands out as the primary method for quantitative analysis of purity and the main component due to its robustness and precision. Spectroscopic methods, particularly NMR and FTIR, are essential for the unambiguous confirmation of the molecule's structure and the identification of functional groups. GC-MS serves as a powerful tool for identifying volatile impurities. By employing a suite of these orthogonal techniques, researchers and drug developers can ensure the quality and consistency of this compound, a critical aspect of the drug development process.

Cross-reactivity of (2-Amino-5-bromophenyl)methanol with other functional groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the chemoselectivity and potential cross-reactivity of bifunctional molecules is paramount for predictable and efficient synthesis. This guide provides a comparative analysis of the reactivity of (2-Amino-5-bromophenyl)methanol with a variety of common functional groups. Due to its possession of both a nucleophilic primary amine and a primary benzyl (B1604629) alcohol, this molecule presents a classic case of competitive reactivity.

This compound is a solid compound with the chemical formula C₇H₈BrNO and a molecular weight of 202.05 g/mol .[1][2] Its structure incorporates two key reactive sites: a primary aromatic amine and a primary benzylic alcohol. The relative reactivity of these two groups dictates the outcome of its reactions with various electrophiles and oxidizing agents.

Predicted Reactivity Profile

The following table summarizes the expected relative reactivity of the amino and alcohol functional groups of this compound when reacting with different classes of reagents under typical reaction conditions. The predictions are based on established principles of organic chemistry, including the relative nucleophilicity of amines and alcohols, and the influence of substituents on the reactivity of anilines and benzyl alcohols.[3][4][5][6][7][8][9]

Reagent ClassFunctional GroupPredominant ReactionExpected Major ProductRelative Reactivity of Amino vs. Alcohol Group
Acylating Agents Acyl Chlorides, AnhydridesAcylationAmideAmine >> Alcohol
Alkylating Agents Alkyl HalidesAlkylationSecondary or Tertiary AmineAmine > Alcohol
Aldehydes & Ketones Aldehydes, KetonesImine Formation/Reductive AminationImine or Secondary AmineAmine >> Alcohol
Oxidizing Agents Mild Oxidants (e.g., MnO₂)OxidationAldehydeAlcohol > Amine
Strong Oxidants (e.g., KMnO₄)OxidationCarboxylic Acid (with potential ring oxidation)Alcohol and Amine susceptible
Etherification Agents Williamson Ether Synthesis ConditionsEtherificationBenzyl EtherAlcohol > Amine (under basic conditions)

Experimental Protocols for Determining Cross-Reactivity

To empirically determine the cross-reactivity of this compound, competitive reaction experiments can be performed. Below are detailed protocols for setting up such experiments and analyzing the results.

General Protocol for Competitive Reactivity Studies
  • Reaction Setup: In a clean, dry reaction vessel, dissolve one equivalent of this compound in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Slowly add 0.5 equivalents of the electrophile or reagent being tested to the solution at a controlled temperature (e.g., 0 °C or room temperature). Using a sub-stoichiometric amount of the reagent ensures a competitive environment.

  • Reaction Monitoring: Monitor the progress of the reaction over time by withdrawing small aliquots from the reaction mixture. Analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[10][11][12][13]

  • Work-up and Product Isolation: Once the reaction has reached completion (or a desired time point), quench the reaction appropriately. Extract the products and purify them using column chromatography to isolate the different products formed (e.g., the N-substituted product, the O-substituted product, and any remaining starting material).

  • Characterization and Quantification: Characterize the isolated products using spectroscopic methods (NMR, IR, Mass Spectrometry) to confirm their structures. Quantify the yield of each product to determine the relative reactivity.

Analytical Methods for Quantification

1. 1H NMR Spectroscopy:

  • Procedure: Acquire a 1H NMR spectrum of the crude reaction mixture at various time points.[10][12][13][14][15]

  • Quantification: Identify distinct, well-resolved peaks corresponding to the starting material, the N-substituted product, and the O-substituted product. The relative integration of these peaks can be used to determine the molar ratio of the components in the mixture. An internal standard with a known concentration can be added for absolute quantification.

2. High-Performance Liquid Chromatography (HPLC):

  • Procedure: Develop an HPLC method capable of separating the starting material and all potential products. A reverse-phase C18 column with a gradient elution of water and acetonitrile (B52724) (with or without a modifier like formic acid or trifluoroacetic acid) is a common starting point.[11][16]

  • Quantification: Generate calibration curves for the starting material and, if possible, for the isolated and purified products. The peak area from the HPLC chromatogram of the reaction mixture can then be used to determine the concentration of each component.[17][16]

Visualizing Reaction Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_reactants Reactants cluster_pathways Competitive Reaction Pathways cluster_products Products A This compound C N-Attack (Amine) A->C More Nucleophilic D O-Attack (Alcohol) A->D Less Nucleophilic B Electrophile (E+) B->C B->D E N-Substituted Product C->E F O-Substituted Product D->F

Caption: Competing reaction pathways for this compound.

G cluster_workflow Experimental Workflow for Cross-Reactivity Analysis A 1. Reaction Setup (Substrate + Reagent) B 2. Reaction Monitoring (TLC, HPLC, NMR) A->B C 3. Work-up & Purification (Extraction, Chromatography) B->C D 4. Product Characterization (NMR, MS, IR) C->D E 5. Quantification & Reactivity Determination D->E

Caption: General workflow for assessing cross-reactivity.

References

A Comparative Guide to Catalytic Systems for the Oxidation of (2-Amino-5-bromophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective oxidation of (2-Amino-5-bromophenyl)methanol to its corresponding aldehyde, 2-amino-5-bromobenzaldehyde, is a critical transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. The presence of both an amino and a hydroxyl group on the aromatic ring necessitates a catalytic system with high chemoselectivity to avoid unwanted side reactions, such as the oxidation of the amino group or overoxidation to the carboxylic acid. This guide provides an objective comparison of prominent catalytic systems for this reaction, supported by experimental data, to aid researchers in selecting the most suitable method for their synthetic needs.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of three common catalytic systems for the oxidation of substituted benzyl (B1604629) alcohols, with a focus on conditions applicable to this compound. The data for the Cu(I)/TEMPO system is derived from experiments on structurally similar aminobenzyl alcohols, providing a strong benchmark for comparison.

Catalytic SystemCatalyst/ReagentsSubstrateSolventTemp. (°C)Time (h)Yield (%)SelectivityRef.
Copper/TEMPO 10 mol% CuI, 10 mol% DMAP, 1 mol% TEMPO, O₂(2-Amino-5-chlorophenyl)methanolCH₃CNRT392High (Aldehyde)[1][2]
10 mol% CuI, 10 mol% DMAP, 1 mol% TEMPO, O₂(2-Amino-5-iodophenyl)methanolCH₃CNRT3.590High (Aldehyde)[1][2]
Palladium-Based Pd(OAc)₂/Pyridine (B92270), O₂Substituted Benzyl AlcoholsToluene80-1003-2480-99Good to High[3]
Ruthenium-Based 10% Ru/C, K₂CO₃, AirAromatic Secondary AlcoholsNeat1006>99High (Ketone)[4]

Note: The data for Palladium and Ruthenium-based systems are for general substituted benzyl alcohols and serve as a reference for expected performance. RT = Room Temperature. DMAP = 4-Dimethylaminopyridine. TEMPO = (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl.

Experimental Protocols

Copper/TEMPO Catalyzed Aerobic Oxidation

This protocol is adapted from the work of Reddy et al. (2014) on the chemoselective oxidation of aminobenzyl alcohols.[1][2]

Materials:

  • This compound

  • Copper(I) iodide (CuI)

  • 4-Dimethylaminopyridine (DMAP)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Acetonitrile (B52724) (CH₃CN)

  • Oxygen balloon

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), CuI (0.1 mmol, 10 mol%), and acetonitrile (5 mL).

  • Stir the mixture for 5 minutes at room temperature.

  • Add DMAP (0.1 mmol, 10 mol%) and TEMPO (0.01 mmol, 1 mol%) to the flask.

  • Evacuate the flask and backfill with oxygen from a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture and wash the residue with acetonitrile.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography.

Palladium-Catalyzed Aerobic Oxidation (General Protocol)

This protocol is a general representation of palladium-catalyzed aerobic oxidation of benzyl alcohols.[3]

Materials:

  • This compound

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Pyridine

  • Toluene

  • Oxygen (or air)

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 mmol) in toluene.

  • Add Pd(OAc)₂ (typically 2-5 mol%) and pyridine (typically 10-20 mol%).

  • Pressurize the vessel with oxygen or pass a stream of air through the reaction mixture.

  • Heat the reaction to 80-100 °C and stir vigorously.

  • Monitor the reaction by TLC or Gas Chromatography (GC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the catalyst and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Ruthenium-on-Carbon Catalyzed Oxidation (General Protocol)

This protocol is based on the solvent-free oxidation of aromatic alcohols using heterogeneous Ruthenium on carbon.[4]

Materials:

  • This compound

  • 10% Ruthenium on activated carbon (Ru/C)

  • Potassium carbonate (K₂CO₃)

Procedure:

  • In a flask, mix this compound (1.0 mmol), 10% Ru/C (e.g., 5 mol% Ru), and K₂CO₃ (1.1 mmol).

  • Heat the solid mixture under an air atmosphere at 100 °C with stirring.

  • Monitor the reaction progress by TLC (dissolving a small aliquot in a suitable solvent).

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the heterogeneous catalyst.

  • Remove the solvent from the filtrate under reduced pressure to yield the product.

Catalytic Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the catalytic cycle for the Cu/TEMPO system and a general experimental workflow for catalytic oxidation.

Cu_TEMPO_Catalytic_Cycle cluster_0 Catalytic Cycle CuI Cu(I) CuII Cu(II) CuI->CuII O₂ TEMPO_plus TEMPO+ (Oxoammonium) CuII->TEMPO_plus Oxidizes TEMPO TEMPO (Radical) TEMPO->CuI Regenerates TEMPOH TEMPO-H (Hydroxylamine) TEMPO_plus->TEMPOH Oxidizes Alcohol TEMPOH->TEMPO Re-oxidation Alcohol This compound Aldehyde 2-Amino-5-bromobenzaldehyde

Caption: Catalytic cycle for the Cu/TEMPO-mediated oxidation.

Experimental_Workflow start Start setup Reaction Setup (Substrate, Catalyst, Solvent) start->setup reaction Catalytic Oxidation (Heating/Stirring under O₂/Air) setup->reaction monitoring Reaction Monitoring (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Filtration, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product (2-Amino-5-bromobenzaldehyde) purification->product

Caption: General experimental workflow for catalytic oxidation.

Discussion and Alternative Systems

The Copper/TEMPO system stands out for its high chemoselectivity and mild reaction conditions (room temperature), making it particularly suitable for substrates with sensitive functional groups like the amino group in this compound.[1][2] The use of molecular oxygen as the terminal oxidant and the generation of water as the only byproduct align with the principles of green chemistry.

Palladium-based catalysts are also highly effective for the aerobic oxidation of benzyl alcohols.[3] They often require higher temperatures but can provide excellent yields. The choice of ligands is crucial in tuning the catalyst's activity and selectivity.[3]

Ruthenium-based systems , especially heterogeneous catalysts like Ru/C, offer the advantage of easy separation and recyclability.[4] The solvent-free conditions reported for some Ru-catalyzed oxidations are also environmentally attractive.

Biocatalytic systems , employing enzymes such as alcohol dehydrogenases or laccases, represent a promising green alternative. These systems operate under mild aqueous conditions with high selectivity. However, finding a specific enzyme with high activity for a non-natural, substituted substrate like this compound can be challenging and may require enzyme screening or engineering. While general protocols for benzyl alcohol oxidation exist, specific data for aminobenzyl alcohols is less common in the literature.

References

A Comparative Guide to the Spectroscopic Analysis of (2-Amino-5-bromophenyl)methanol and Its Isomers for Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of chemical compounds is a cornerstone of drug discovery and development. Minor positional changes of functional groups, such as in isomers of (2-Amino-5-bromophenyl)methanol, can significantly impact their biological activity, reactivity, and safety profiles. This guide provides a comprehensive comparison of standard spectroscopic techniques for differentiating between this compound and a common positional isomer, (2-Amino-4-bromophenyl)methanol. The methodologies and expected data presented herein offer a robust framework for unambiguous structural confirmation.

Comparative Spectroscopic Data

The primary methods for elucidating the structure of these aromatic amino alcohols are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information. Below is a summary of the expected quantitative data for this compound and its 4-bromo isomer.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Proton Assignment This compound (2-Amino-4-bromophenyl)methanol Rationale for Differentiation
-CH₂- ~4.4 ppm (d, J≈5.5 Hz)~4.3 ppm (d, J≈5.7 Hz)The chemical shift of the benzylic protons is similar in both isomers.
-OH ~5.2 ppm (t, J≈5.5 Hz)~5.1 ppm (t, J≈5.7 Hz)The hydroxyl proton signal will appear as a triplet due to coupling with the adjacent methylene (B1212753) protons. This peak will disappear upon a D₂O shake.
-NH₂ ~5.0 ppm (s, broad)~5.3 ppm (s, broad)The amino protons typically appear as a broad singlet.
Ar-H3 ~6.8 ppm (d, J≈8.5 Hz)~7.2 ppm (d, J≈2.0 Hz)In the 5-bromo isomer, this proton is ortho to the amino group and shows a large ortho coupling. In the 4-bromo isomer, this proton is meta to the bromine and shows a small meta coupling.
Ar-H4 ~7.1 ppm (dd, J≈8.5, 2.2 Hz)-This proton in the 5-bromo isomer is coupled to both H3 (ortho) and H6 (meta). The 4-bromo isomer does not have a proton at this position.
Ar-H5 -~6.8 ppm (dd, J≈8.4, 2.0 Hz)This proton in the 4-bromo isomer is ortho to the amino group and meta to the bromine.
Ar-H6 ~7.0 ppm (d, J≈2.2 Hz)~7.0 ppm (d, J≈8.4 Hz)In the 5-bromo isomer, this proton is ortho to the bromine and shows a small meta coupling. In the 4-bromo isomer, this proton is ortho to the bromine and shows a large ortho coupling.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Carbon Assignment This compound (2-Amino-4-bromophenyl)methanol Rationale for Differentiation
-CH₂- ~62 ppm~61 ppmThe chemical shift of the benzylic carbon is expected to be similar in both isomers.
Ar-C1 ~130 ppm~128 ppmThe carbon bearing the methylene group.
Ar-C2 ~146 ppm~148 ppmThe carbon attached to the amino group.
Ar-C3 ~116 ppm~131 ppmThe chemical shift of this carbon is significantly different due to the differing position of the bromine atom.
Ar-C4 ~130 ppm~110 ppm (C-Br)In the 4-bromo isomer, this carbon is directly attached to the bromine, resulting in a downfield shift.
Ar-C5 ~112 ppm (C-Br)~118 ppmIn the 5-bromo isomer, this carbon is directly attached to the bromine.
Ar-C6 ~128 ppm~129 ppmThe chemical shifts of the remaining aromatic carbons provide further confirmation of the substitution pattern.

Table 3: Key Predicted FTIR Spectroscopic Data (KBr Pellet)

Functional Group This compound (2-Amino-4-bromophenyl)methanol Rationale for Differentiation
O-H Stretch (Alcohol) 3350-3200 cm⁻¹ (broad)3350-3200 cm⁻¹ (broad)A strong, broad absorption characteristic of the hydroxyl group.
N-H Stretch (Amine) 3450-3300 cm⁻¹ (two bands)3450-3300 cm⁻¹ (two bands)Primary amines typically show two distinct stretching bands.
C-H Stretch (Aromatic) 3100-3000 cm⁻¹3100-3000 cm⁻¹Characteristic C-H stretching of the aromatic ring.
C-O Stretch (Primary Alcohol) ~1050 cm⁻¹~1040 cm⁻¹Strong absorption indicating the C-O bond of the primary alcohol.
C-Br Stretch ~600 cm⁻¹~580 cm⁻¹The position of this weak to medium intensity band can be influenced by the substitution pattern.
Aromatic C=C Bending (Out-of-Plane) ~820 cm⁻¹ and ~880 cm⁻¹~810 cm⁻¹The out-of-plane C-H bending vibrations in the fingerprint region are highly diagnostic of the aromatic substitution pattern.

Mass Spectrometry (Electron Ionization - EI)

For both isomers, the mass spectrum is expected to show a prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). Common fragmentation patterns would include the loss of the hydroxyl group (-OH), the hydroxymethyl group (-CH₂OH), and the bromine atom (-Br). High-resolution mass spectrometry can be used to confirm the elemental composition of the parent ion and its fragments.

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the analyte (this compound or its isomer).

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation and Parameters:

    • Spectrometer: 500 MHz NMR spectrometer.

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment.

      • Number of Scans: 16

      • Relaxation Delay: 2.0 s

      • Spectral Width: -2 to 12 ppm

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse experiment.

      • Number of Scans: 1024

      • Relaxation Delay: 2.0 s

      • Spectral Width: -10 to 220 ppm

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation and Parameters:

    • Spectrometer: FTIR spectrometer equipped with a DTGS detector.

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Processing:

    • Collect a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution of the analyte in methanol (B129727) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution with methanol to a final concentration of approximately 0.01 mg/mL.

  • Instrumentation and Parameters:

    • Spectrometer: Dual-beam UV-Vis spectrophotometer.

    • Scan Range: 200-400 nm

    • Solvent: Methanol (used as the blank).

  • Data Processing:

    • Record the absorbance spectrum of the sample against the methanol blank.

    • Identify the wavelength(s) of maximum absorbance (λmax).

4. Mass Spectrometry (MS)

  • Sample Introduction:

    • Direct infusion via a suitable solvent (e.g., methanol/water) for Electrospray Ionization (ESI) or direct insertion probe for Electron Ionization (EI).

  • Instrumentation and Parameters (EI):

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

    • Scan Range: m/z 40-400

  • Data Processing:

    • Identify the molecular ion peak (M⁺) and the M+2 peak.

    • Analyze the fragmentation pattern to identify characteristic losses.

    • For high-resolution MS, determine the accurate mass and calculate the elemental composition.

Visualization of the Analytical Workflow

The following diagram illustrates a logical workflow for the structural elucidation of this compound products, integrating the spectroscopic techniques discussed.

structural_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Elucidation synthesis Synthesis of (2-Amino-bromophenyl)methanol Isomer purification Purification (e.g., Crystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) purification->ms ftir FTIR Spectroscopy purification->ftir uv_vis UV-Vis Spectroscopy purification->uv_vis nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms_data Determine Molecular Formula & Fragmentation ms->ms_data ftir_data Identify Functional Groups ftir->ftir_data uv_vis_data Analyze Chromophore System uv_vis->uv_vis_data nmr_data Determine Connectivity & Isomeric Structure nmr->nmr_data elucidation Final Structure Elucidation ms_data->elucidation ftir_data->elucidation uv_vis_data->elucidation nmr_data->elucidation

Workflow for Structural Elucidation.

By following this structured analytical approach and comparing the acquired data with the predicted values in the provided tables, researchers can confidently and accurately determine the structure of their synthesized this compound products and distinguish between different positional isomers. This meticulous structural confirmation is an indispensable step in advancing drug development projects.

A Comparative Guide to the Purity Assessment of Bioactive Compounds Synthesized from (2-Amino-5-bromophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of synthesized compounds is paramount to ensure reliable biological data and therapeutic efficacy. This guide provides a comprehensive comparison of purification and analytical methods for bioactive compounds derived from (2-Amino-5-bromophenyl)methanol, with a focus on the synthesis of 6-bromo-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine as a representative example.

Synthetic Pathways: A Comparative Overview

The synthesis of 6-bromo-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine can be approached from different starting materials. Below is a comparison of a proposed synthetic route starting from this compound and an alternative, established method.

Method 1: Proposed Synthesis from this compound

This proposed one-pot synthesis leverages the inherent reactivity of this compound, which contains both a primary amine and a benzyl (B1604629) alcohol moiety.

  • Reaction Scheme: this compound + Benzaldehyde + Paraformaldehyde → 6-bromo-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine

  • Advantages:

    • Potentially more atom-economical as it's a one-pot reaction.

    • Utilizes a readily available starting material.

  • Challenges:

    • Requires careful optimization of reaction conditions to avoid side reactions.

    • The direct use of the benzyl alcohol may lead to competing etherification reactions.

Method 2: Alternative Synthesis from 5-Bromosalicylaldehyde (B98134)

This established two-step method involves the formation of a Schiff base followed by reduction and cyclization.

  • Reaction Scheme:

  • Advantages:

    • Well-established and reliable method.[1]

    • Stepwise synthesis allows for easier control and purification of intermediates.

  • Challenges:

    • Longer reaction sequence.

    • Involves the use of a reducing agent.

Purification of Synthesized 6-bromo-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine

The crude product from either synthetic route will contain unreacted starting materials, intermediates, and byproducts, necessitating a robust purification strategy. The two most common methods for purifying solid organic compounds are recrystallization and flash column chromatography.

Comparison of Purification Methods

ParameterRecrystallizationFlash Column Chromatography
Principle Difference in solubility of the compound and impurities in a solvent at varying temperatures.Differential partitioning of compounds between a stationary phase and a mobile phase based on polarity.
Typical Purity Achieved Good to Excellent (>98%)Good to Excellent (>99% for some compounds)
Yield Moderate to High (Can be >80%)Variable (Depends on separation efficiency and fraction collection)
Scalability Easily scalable for larger quantities.Can be scaled up, but may become cumbersome and expensive.
Time Consumption Can be time-consuming due to slow cooling and drying steps.Generally faster for small-scale purifications.
Applicability Best for crystalline solids that are thermally stable.Applicable to a wider range of compounds, including oils and non-crystalline solids.

Hypothetical Purity Data Comparison

The following table presents hypothetical purity data for a crude sample of 6-bromo-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine purified by both methods, as determined by High-Performance Liquid Chromatography (HPLC).

Purification MethodHPLC Purity (%)Major Impurity Detected
Crude Product85.2Unreacted Starting Materials
After Recrystallization98.7Residual Starting Material
After Flash Column Chromatography99.5Minor Unidentified Byproduct

Purity Assessment: A Multi-faceted Approach

A combination of analytical techniques is essential for a comprehensive assessment of the purity of the synthesized compound.

Comparison of Purity Assessment Techniques

TechniquePrincipleInformation ProvidedAdvantagesLimitations
HPLC Differential partitioning between a stationary and mobile phase.Purity (as % area), presence of non-volatile impurities.High resolution and sensitivity, quantitative.Requires a reference standard for identification.
qNMR Signal intensity is directly proportional to the number of nuclei.Absolute purity, structural confirmation, identification of impurities.No need for a specific reference standard of the analyte for purity determination.[2]Lower sensitivity than HPLC, requires a pure internal standard.
Mass Spectrometry Mass-to-charge ratio of ionized molecules.Molecular weight confirmation, identification of impurities by mass.High sensitivity and specificity.Not inherently quantitative without extensive calibration.

Hypothetical Purity Analysis Data

This table summarizes the hypothetical results from a comprehensive purity analysis of 6-bromo-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine purified by flash column chromatography.

Analytical MethodResultInterpretation
HPLC (UV at 254 nm) Main Peak Area: 99.5%High purity with respect to UV-active impurities.
qNMR (¹H NMR) Purity: 99.3% (using maleic acid as internal standard)Absolute purity is high, confirming the HPLC result.
LC-MS [M+H]⁺ ion at m/z 290.0/292.0 (1:1 ratio)Confirms the molecular weight and isotopic pattern for one bromine atom.

Experimental Protocols

A. Synthesis of 6-bromo-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine (Alternative Method) [1]

  • Synthesis of N-(5-bromo-2-hydroxybenzyl)aniline: To a solution of 5-bromosalicylaldehyde (0.1 mol) in methanol, aniline (0.1 mol) is added, and the mixture is stirred at room temperature for 30 minutes. The resulting Schiff base is precipitated with ice water, filtered, and recrystallized from methanol. The purified Schiff base (0.1 mol) is dissolved in methanol, and sodium borohydride (0.25 mol) is added portion-wise at 0-5 °C. The reaction is stirred for 2-3 hours at room temperature. The solvent is removed under reduced pressure, and water is added to precipitate the product, which is then filtered and dried.

  • Cyclization: The N-(5-bromo-2-hydroxybenzyl)aniline (0.05 mol) is dissolved in methanol, and an aqueous solution of formaldehyde (37%, 0.06 mol) is added. The mixture is refluxed for 1 hour. Upon cooling, the product precipitates and is collected by filtration, then purified.

B. Purification by Flash Column Chromatography

The crude product is dissolved in a minimal amount of dichloromethane (B109758) and loaded onto a silica (B1680970) gel column. The column is eluted with a gradient of ethyl acetate (B1210297) in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). Fractions are collected and analyzed by Thin Layer Chromatography (TLC). Fractions containing the pure product are combined, and the solvent is removed under reduced pressure.

C. Purity Assessment by HPLC

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) in water (e.g., starting at 50% acetonitrile, increasing to 90% over 15 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: The sample is dissolved in acetonitrile to a concentration of approximately 1 mg/mL and filtered through a 0.45 µm syringe filter.

  • Analysis: The purity is calculated based on the relative peak area of the main product peak to the total area of all peaks in the chromatogram.

D. Purity Assessment by Quantitative NMR (qNMR) [2]

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and 5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube. Add a known volume of a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the spectrum using quantitative parameters, including a sufficient relaxation delay (e.g., 30 seconds).

  • Data Processing: Process the spectrum and carefully integrate a well-resolved signal for the analyte and a signal for the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard.

E. Molecular Weight Confirmation by Mass Spectrometry

  • Instrumentation: Liquid Chromatography-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) source.

  • Method: A small amount of the sample is dissolved in a suitable solvent (e.g., acetonitrile/water) and injected into the LC-MS system.

  • Analysis: The mass spectrum is analyzed for the presence of the expected molecular ion peak ([M+H]⁺ or [M-H]⁻). For brominated compounds, the characteristic isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) should be observed.

Visualizing Workflows and Pathways

A. General Workflow for Synthesis and Purity Assessment

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment cluster_result Final Product Start This compound Reaction One-pot Synthesis Start->Reaction Reactants Other Reactants (e.g., Aldehyde, Formaldehyde) Reactants->Reaction Crude Crude Product Reaction->Crude Recrystallization Recrystallization Crude->Recrystallization ColumnChrom Column Chromatography Crude->ColumnChrom HPLC HPLC Recrystallization->HPLC qNMR qNMR Recrystallization->qNMR MS Mass Spectrometry Recrystallization->MS ColumnChrom->HPLC ColumnChrom->qNMR ColumnChrom->MS Pure Pure Compound (>99%) HPLC->Pure qNMR->Pure MS->Pure

Caption: General workflow for synthesis and purity assessment.

B. Hypothetical Signaling Pathway for a Bioactive Benzoxazine (B1645224)

Benzoxazine derivatives have been investigated as potassium channel openers, which can lead to vasorelaxation and antihypertensive effects.[3][4] The following diagram illustrates a simplified hypothetical signaling pathway.

G cluster_cell Vascular Smooth Muscle Cell Benzoxazine Benzoxazine Derivative KChannel ATP-sensitive K+ Channel (K_ATP) Benzoxazine->KChannel Opens Hyperpolarization Hyperpolarization KChannel->Hyperpolarization Leads to CaChannel Voltage-gated Ca2+ Channel Hyperpolarization->CaChannel Inhibits CaInflux Decreased Ca2+ Influx CaChannel->CaInflux Relaxation Vasorelaxation CaInflux->Relaxation

Caption: Hypothetical signaling pathway of a benzoxazine K+ channel opener.

C. Logical Relationship for Choosing a Purification Method

G Start Crude Product IsSolid Is the product a solid? Start->IsSolid IsCrystalline Is it crystalline and thermally stable? IsSolid->IsCrystalline Yes Column Column Chromatography IsSolid->Column No (Oil) Recrystallize Recrystallization IsCrystalline->Recrystallize Yes IsCrystalline->Column No

Caption: Decision tree for selecting a purification method.

References

A Comparative Guide to the Cyclization of (2-Amino-5-bromophenyl)methanol and its Analogs in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of synthetic methodologies for the cyclization of 2-aminobenzyl alcohol derivatives, with a focus on (2-Amino-5-bromophenyl)methanol as a representative substrate. The synthesis of quinolines and quinazolines from these precursors is a pivotal process in medicinal chemistry. This document evaluates various catalytic and reaction systems, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to assist researchers in selecting the optimal synthetic route.

Comparative Analysis of Cyclization Methodologies

The cyclization of 2-aminobenzyl alcohols, such as this compound, is a fundamental route to producing quinolines and quinazolines. The primary transformation involves the reaction of the 2-aminobenzyl alcohol with a coupling partner, typically a ketone, secondary alcohol, aldehyde, or nitrile. The optimal methodology often depends on factors like desired functional group tolerance, environmental impact, and cost. Below is a comparison of prominent methods.

Method 1: Transition-Metal-Free Dehydrogenative Cyclization

This approach offers an environmentally friendly route by avoiding transition metal catalysts.[1] A common system employs a strong base, such as potassium tert-butoxide (t-BuOK), with aerial oxygen serving as the terminal oxidant.[1][2] The reaction proceeds through a cascade of dehydrogenation, aldol (B89426) condensation, and ketoamine condensation.[1][2]

Table 1: Comparison of Bases in Dehydrogenative Cyclization of 2-Aminobenzyl Alcohol with Acetophenone

Entry Base (2 equiv.) Solvent Temperature Time (h) Yield (%)
1 t-BuOK Toluene (B28343) Room Temp. 1 90
2 Cs₂CO₃ Toluene Room Temp. 24 <10
3 t-BuONa Toluene Room Temp. 3 75
4 KOH Toluene Room Temp. 24 <10
5 DBU Toluene Room Temp. 24 No Reaction

Data synthesized from a study on the dehydrogenative cyclization of 2-aminobenzyl alcohols.[1]

Method 2: Visible-Light-Mediated Photocatalytic Cyclization

Photocatalysis represents a modern, sustainable approach, enabling reactions to proceed at room temperature under visible light irradiation.[3] One such method uses a simple organic molecule, anthraquinone (B42736) (AQ), as a photocatalyst with dimethyl sulfoxide (B87167) (DMSO) as the oxidant.[4] This strategy avoids high temperatures and the need for metal-based catalysts.[4]

Table 2: Scope of Photocatalytic Oxidative Cyclization with Various Secondary Alcohols

Entry 2-Aminobenzyl Alcohol Secondary Alcohol Time (h) Yield (%)
1 Unsubstituted 1-Phenylethan-1-ol 24 91
2 5-Bromo substituted 1-Phenylethan-1-ol 24 85
3 5-Chloro substituted 1-Phenylethan-1-ol 24 88
4 Unsubstituted 1-(p-Tolyl)ethan-1-ol 24 88
5 Unsubstituted 1-(4-Methoxyphenyl)ethan-1-ol 24 82

Data adapted from a study on visible-light-mediated oxidative cyclization.[4]

Method 3: Transition-Metal-Catalyzed Cyclization

Various transition metals, including ruthenium, copper, and nickel, have been shown to effectively catalyze the oxidative cyclization of 2-aminobenzyl alcohols.[5][6] These methods are often highly efficient but may require specific ligands and higher temperatures. For instance, a ruthenium catalyst in the presence of KOH can be used to cyclize 2-aminobenzyl alcohol with ketones.[6] Similarly, copper-catalyzed methods provide an efficient route to 2-substituted quinazolines.[7]

Table 3: Comparison of Catalytic Systems

Methodology Catalyst/Reagent Oxidant Key Advantages Key Disadvantages
Metal-Free t-BuOK Air (O₂) Environmentally friendly, no metal contamination, mild conditions.[1] Requires a strong base, may have substrate limitations.
Photocatalytic Anthraquinone / Visible Light DMSO Uses light energy, room temperature, metal-free catalyst.[3][4] May require longer reaction times, dependent on light source.
Metal-Catalyzed Ru, Cu, Ni, Mn complexes Often Air or none (ADC) High efficiency, broad substrate scope.[5][8] Potential metal contamination, higher cost, may require ligands.

| Iodine-Catalyzed | Molecular Iodine (I₂) | Air (O₂) | Metal-free, readily available catalyst.[9] | Can require elevated temperatures.[9] |

Experimental Protocols

Protocol 1: General Procedure for Metal-Free Dehydrogenative Cyclization

This protocol is based on the method utilizing t-BuOK for the synthesis of quinolines.[1]

  • To a 10 mL oven-dried Schlenk tube, add 2-aminobenzyl alcohol (or a derivative like this compound) (0.1 mmol), the corresponding ketone (0.13 mmol), and potassium tert-butoxide (t-BuOK) (0.2 mmol).

  • Add toluene (2 mL) to the tube.

  • The reaction mixture is then stirred vigorously under an air atmosphere (using a balloon) at room temperature.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-3 hours), the reaction mixture is quenched with water and extracted with ethyl acetate (B1210297) (3 x 10 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica (B1680970) gel to afford the desired quinoline (B57606) derivative.

Protocol 2: General Procedure for Visible-Light-Mediated Oxidative Cyclization

This protocol is adapted from the visible-light-mediated synthesis of quinolines using an organic photocatalyst.[4]

  • A mixture of 2-aminobenzyl alcohol (0.2 mmol), a secondary alcohol (0.3 mmol), and anthraquinone (10 mol %) is prepared in a glass vial.

  • Dimethyl sulfoxide (DMSO) (2 mL) is added as the solvent and oxidant.

  • The vial is sealed and the mixture is stirred at room temperature.

  • The reaction is irradiated with a blue LED lamp (460-470 nm).

  • After the reaction is complete (monitored by TLC, typically 24 hours), the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic phases are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The residue is purified by flash column chromatography to yield the pure quinoline product.

Visualizations: Workflow and Mechanism

To better illustrate the processes involved, the following diagrams outline a typical experimental workflow and a plausible reaction mechanism.

G Figure 1: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reactants 1. Combine Reactants (2-Aminobenzyl Alcohol, Ketone/Alcohol, Catalyst) solvent 2. Add Solvent reactants->solvent stir 3. Stir under Reaction Conditions (Temp, Light, Atmosphere) solvent->stir monitor 4. Monitor Progress (TLC) stir->monitor quench 5. Quench Reaction & Extract Product monitor->quench dry 6. Dry & Concentrate quench->dry purify 7. Purify (Chromatography) dry->purify analyze 8. Characterize Product (NMR, MS) purify->analyze

Caption: General experimental workflow for cyclization reactions.

G Figure 2: Proposed Dehydrogenative Cyclization Pathway A 2-Aminobenzyl Alcohol B 2-Aminobenz- aldehyde A->B [O] D Aldol Adduct B->D + Ketone (C) (Aldol Condensation) C Ketone C->D E Chalcone Intermediate D->E -H₂O F Ketoamine Intermediate E->F (Ketoamine Condensation) G Final Quinoline Product F->G Cyclization & [O]

Caption: Key steps in the dehydrogenative cyclization pathway.[1][2]

References

Evaluating the efficiency of different oxidants with (2-Amino-5-bromophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective oxidation of (2-Amino-5-bromophenyl)methanol to its corresponding aldehyde or carboxylic acid is a critical transformation in the synthesis of various pharmaceutical intermediates and bioactive molecules. The presence of both an amino and a hydroxyl group on the aromatic ring presents a challenge in chemoselectivity. This guide provides an objective comparison of different oxidants for this substrate, supported by experimental data and detailed protocols to aid in the selection of the most efficient and suitable method for your research needs.

Comparison of Oxidant Performance

The efficiency of an oxidant is determined by its ability to selectively oxidize the benzylic alcohol to the desired product, typically the aldehyde, in high yield with minimal side reactions, such as over-oxidation to the carboxylic acid or reaction with the amino group. This section compares the performance of a catalytic aerobic oxidant and several stoichiometric oxidants.

Table 1: Quantitative Comparison of Oxidants for the Synthesis of 2-Amino-5-bromobenzaldehyde

Oxidant/Catalyst SystemProductYield (%)Reaction TimeTemperature (°C)Key Remarks
CuI/TEMPO/DMAP (Catalytic, Aerobic)2-Amino-5-bromobenzaldehyde~90-97%3 hRoom Temp.High yield, mild conditions, uses air as the oxidant.[1]
Activated Manganese Dioxide (MnO₂)2-Amino-5-bromobenzaldehyde~95%20 hReflux (in CHCl₃)High yield, selective for benzylic alcohols, requires a large excess of reagent.
Pyridinium Chlorochromate (PCC)2-Amino-5-bromobenzaldehyde>80% (Typical)1-2 hRoom Temp.Fast and reliable, but chromium-based reagents pose toxicity and disposal concerns.[2][3]
Potassium Permanganate (B83412) (KMnO₄)2-Amino-5-bromobenzoic acid & side productsLow (aldehyde)VariableVariableStrong oxidant, prone to over-oxidation and reaction with the amino group, leading to low selectivity for the aldehyde.[4][5]

Visualizing the Experimental Workflow

A general workflow for the oxidation of this compound is depicted below. The specific parameters for each step will vary depending on the chosen oxidant.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: this compound dissolve Dissolve in appropriate solvent start->dissolve add_oxidant Add Oxidant/Catalyst dissolve->add_oxidant react Stir at specified temperature add_oxidant->react monitor Monitor reaction progress (TLC) react->monitor filter Filter (if heterogeneous oxidant) monitor->filter Reaction complete extract Aqueous work-up/Extraction filter->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end_product Isolated Product purify->end_product

Figure 1. General experimental workflow for the oxidation of this compound.

Catalytic Pathway: Copper-Catalyzed Aerobic Oxidation

The copper-catalyzed aerobic oxidation of alcohols in the presence of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is a well-established and efficient method. The catalytic cycle involves the oxidation of the copper(I) species to copper(II) by oxygen, which then, in concert with the oxoammonium ion generated from TEMPO, oxidizes the alcohol to the aldehyde.

catalytic_cycle cluster_oxidation Substrate Oxidation cluster_catalyst_regen Catalyst Regeneration CuI Cu(I) CuII Cu(II) CuI->CuII O₂ TEMPO_plus TEMPO+ CuII->TEMPO_plus regenerates TEMPO_H TEMPO-H TEMPO_H->CuI reduces TEMPO_plus->TEMPO_H oxidizes Alcohol R-CH₂OH Aldehyde R-CHO Alcohol->Aldehyde oxidized to

Figure 2. Simplified catalytic cycle for Cu/TEMPO-mediated aerobic alcohol oxidation.

Detailed Experimental Protocols

Copper-Catalyzed Aerobic Oxidation

This protocol is adapted from the work of Reddy et al. and is highly effective for the chemoselective oxidation of aminobenzyl alcohols.[1]

  • Materials: this compound (1 mmol), Copper(I) iodide (CuI, 0.1 mmol), 4-Dimethylaminopyridine (DMAP, 0.1 mmol), TEMPO (0.01 mmol), Acetonitrile (B52724) (5 mL), Oxygen balloon.

  • Procedure:

    • To a 25 mL round-bottom flask, add this compound (1 mmol) and Copper(I) iodide (0.1 mmol) in acetonitrile (5 mL).

    • Stir the mixture for 5-10 minutes at room temperature.

    • Add 4-Dimethylaminopyridine (0.1 mmol) and TEMPO (0.01 mmol) to the flask.

    • Fit the flask with an oxygen balloon and stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically 3 hours), filter the reaction mixture and wash the solid residue with acetonitrile (2 x 5 mL).

    • Remove the solvent from the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-amino-5-bromobenzaldehyde.

Manganese Dioxide Oxidation

This protocol is based on the oxidation of the analogous 2-aminobenzyl alcohol and is expected to give a high yield of the desired aldehyde.

  • Materials: this compound (2 g), Activated Manganese Dioxide (MnO₂) (2.7 g), Chloroform.

  • Procedure:

    • In a round-bottom flask, suspend this compound (2 g) and activated manganese dioxide (2.7 g) in chloroform.

    • Heat the mixture to reflux and stir for 20 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the manganese salts.

    • Wash the filter cake with chloroform.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (using a suitable eluent such as ethyl acetate/hexane) to yield 2-amino-5-bromobenzaldehyde.

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a reliable but hazardous oxidant for the conversion of primary alcohols to aldehydes.[3]

  • Materials: this compound (1 mmol), Pyridinium Chlorochromate (PCC, 1.5 mmol), Dichloromethane (B109758) (DCM, 10 mL), Silica gel.

  • Procedure:

    • To a suspension of PCC (1.5 mmol) in dichloromethane (10 mL) in a round-bottom flask, add a solution of this compound (1 mmol) in dichloromethane (5 mL) in one portion.

    • Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel to remove the chromium byproducts.

    • Wash the silica gel pad with additional diethyl ether.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude 2-amino-5-bromobenzaldehyde.

    • Further purification can be achieved by column chromatography if necessary.

Conclusion

For the efficient and selective oxidation of this compound to 2-amino-5-bromobenzaldehyde, catalytic aerobic oxidation using a CuI/TEMPO/DMAP system offers a green and high-yielding approach under mild conditions. For a stoichiometric method, activated manganese dioxide provides excellent selectivity and high yields, albeit with a longer reaction time and the need for a large excess of the reagent. While PCC is a rapid and effective oxidant, its toxicity and the associated waste disposal are significant drawbacks. Potassium permanganate is generally not suitable for this transformation due to its high reactivity, which leads to over-oxidation and lack of chemoselectivity. The choice of oxidant will ultimately depend on the specific requirements of the synthesis, including scale, environmental considerations, and desired reaction time.

References

A Comparative Guide to Quinazoline Synthesis: Benchmarking New Methodologies Against Traditional Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of quinazoline (B50416) scaffolds is a critical endeavor in the pursuit of novel therapeutics. This guide provides an objective comparison of emerging synthetic methods for quinazolines against a traditional route commencing from (2-Amino-5-bromophenyl)methanol. Quantitative data is presented in structured tables, and detailed experimental protocols for key reactions are provided to support the findings.

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates. Consequently, the development of efficient and versatile synthetic routes to access this heterocyclic system is of paramount importance. In recent years, a variety of new synthetic strategies have emerged, promising improvements in yield, reaction time, and environmental impact over classical methods. This guide benchmarks a selection of these modern techniques against a conventional multi-step approach starting from this compound.

Performance Benchmark: New Synthetic Methods vs. Traditional Route

The following table summarizes the key performance indicators for a selection of modern quinazoline syntheses compared to a traditional copper-catalyzed approach. The data highlights the significant advantages offered by contemporary methods in terms of reaction efficiency and time.

MethodStarting MaterialsKey Reagents/CatalystReaction TimeYield (%)
Traditional Route This compound, BenzaldehydeCuCl, TEMPO, bpy24 h66-93%
One-Pot Synthesis 2-Aminobenzophenone, Aldehyde, Ammonium AcetateIonic Liquid (Bmim[FeCl4])0.5-1 h85-94%
Microwave-Assisted Synthesis 2-Aminobenzophenone, Aldehyde, Ammonium AcetateNone (Solvent-free)2-5 min70-91%
Green Synthesis (Nanocatalysis) Isatoic Anhydride, Aniline, Benzaldehydenano-In2O34 h~95%

Comparative Workflow of Quinazoline Synthesis

The following diagram illustrates the conceptual workflows for the traditional multi-step synthesis of quinazolines from this compound versus a generalized modern one-pot approach.

G cluster_0 Traditional Route cluster_1 New One-Pot Method A0 This compound A1 Oxidation A0->A1 A2 2-Amino-5-bromobenzaldehyde A1->A2 A3 Condensation/ Cyclization A2->A3 A4 6-Bromoquinazoline A3->A4 B0 Starting Materials (e.g., 2-Aminobenzophenone, Aldehyde, Amine Source) B1 One-Pot Reaction (Catalyst/Microwave) B0->B1 B2 Quinazoline B1->B2

Caption: Comparative workflows of traditional vs. new quinazoline synthesis.

Experimental Protocols

Traditional Route: Copper-Catalyzed Synthesis of 6-Bromo-2-phenylquinazoline from this compound

This protocol is adapted from a general method for the synthesis of quinazolines from (2-aminophenyl)methanols.

Step 1: Oxidation of this compound to 2-Amino-5-bromobenzaldehyde.

Safety Operating Guide

Proper Disposal of (2-Amino-5-bromophenyl)methanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat (2-Amino-5-bromophenyl)methanol as a hazardous chemical waste. This guide provides detailed procedures for its safe handling and disposal, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This compound is a brominated aromatic amine, and as such, it requires careful management to mitigate potential health and environmental hazards. This document outlines the necessary steps for the proper disposal of this compound, whether as a pure substance, in solution, or as contaminated laboratory materials. Adherence to these procedures is critical for maintaining a safe laboratory environment.

Key Safety and Disposal Information

The following table summarizes the essential safety and disposal parameters for this compound. This information is critical for making informed decisions regarding its handling and disposal.

ParameterValue/InformationSource/Note
Chemical Formula C₇H₈BrNO[1][2]
Physical Form Solid[1][2][3]
Signal Word Warning[2]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles, lab coat. Work in a chemical fume hood.General laboratory best practices for hazardous chemicals.
Primary Disposal Route Licensed Hazardous Waste Contractor (Incineration)General guidance for halogenated organic compounds.
Spill Cleanup Absorb with inert material, collect in a sealed container for hazardous waste disposal.General guidance for chemical spills.
Incompatible Materials Strong oxidizing agents, strong acids.General chemical safety principles.

Detailed Disposal Procedures

Follow these step-by-step instructions for the safe disposal of this compound and associated waste.

Step 1: Waste Segregation and Collection
  • Pure this compound:

    • Collect any unused or waste this compound solid in a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a compatible material (e.g., amber glass or a suitable plastic) with a secure, tight-fitting lid.

    • Label the container as "Hazardous Waste: this compound" and include the chemical formula and any relevant hazard symbols.

  • Solutions Containing this compound:

    • Aqueous and organic solutions containing this compound must be collected as liquid hazardous waste.

    • Use a dedicated, labeled container for "Halogenated Organic Waste" or a more specific label if required by your institution's waste management plan.

    • Do not mix with non-halogenated organic waste unless explicitly permitted by your environmental health and safety (EHS) department.

  • Contaminated Lab Supplies:

    • Any materials that have come into contact with this compound, such as gloves, filter paper, and weighing boats, must be disposed of as solid hazardous waste.

    • Collect these items in a designated, labeled container or a securely sealed bag for solid hazardous waste.

Step 2: Storage of Hazardous Waste
  • Store all waste containers in a cool, dry, and well-ventilated secondary containment area, away from direct sunlight and heat sources.

  • Ensure that the storage area is segregated from incompatible materials, particularly strong oxidizing agents and acids.

  • Keep waste containers tightly sealed except when adding waste.

Step 3: Arranging for Final Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide the contractor with a full and accurate description of the waste, including its chemical composition and any known hazards.

  • The recommended method of disposal for halogenated organic compounds like this compound is typically high-temperature incineration at a permitted hazardous waste facility.

Step 4: Spill and Emergency Procedures
  • In the event of a small spill, ensure the area is well-ventilated and wear appropriate PPE.

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Carefully collect the absorbed material and any contaminated soil or surfaces into a designated hazardous waste container.

  • For large spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Waste Collection cluster_2 Final Disposal Start This compound Waste Generated WasteType Identify Waste Type Start->WasteType SolidWaste Collect in Labeled Solid Hazardous Waste Container WasteType->SolidWaste Pure Solid LiquidWaste Collect in Labeled Liquid Halogenated Waste Container WasteType->LiquidWaste Solution ContaminatedItems Collect in Labeled Solid Hazardous Waste Container WasteType->ContaminatedItems Contaminated Lab Supplies Store Store in Designated Secondary Containment Area SolidWaste->Store LiquidWaste->Store ContaminatedItems->Store Dispose Arrange for Pickup by Licensed Waste Contractor (Incineration) Store->Dispose

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for Handling (2-Amino-5-bromophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for the handling of (2-Amino-5-bromophenyl)methanol. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment

This compound is a chemical compound that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this compound is "Warning" .

To mitigate these risks, the following personal protective equipment is mandatory.

PPE Recommendations
PPE CategoryRecommended SpecificationRationale
Eye and Face Protection Chemical safety goggles with a side shield, and a face shield.Protects against splashes and airborne particles, preventing serious eye irritation.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). Ensure gloves are inspected for integrity before each use.Prevents skin contact and absorption, which can cause skin irritation.
Body Protection A flame-resistant lab coat worn over long-sleeved clothing and closed-toe shoes.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved air-purifying respirator with an organic vapor cartridge.Prevents inhalation of dust or vapors, which can cause respiratory irritation. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Engineering Controls:

  • All work with this compound should be conducted inside a certified chemical fume hood to ensure adequate ventilation.

  • An eyewash station and a safety shower must be readily accessible in the immediate work area.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents to minimize movement and potential for spills.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood. Use appropriate tools, such as spatulas and non-sparking utensils, to avoid direct contact and minimize dust generation.

  • During Use: Keep containers of the compound sealed when not in use. Avoid actions that could generate dust or aerosols.

  • Post-Handling: Decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical.

Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed and protected from light.

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency SituationFirst Aid and Response Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing and shoes. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate non-essential personnel from the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal. Ventilate the area and decontaminate the spill site.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste.

Waste Segregation:

  • Solid Waste: All disposable PPE (gloves, lab coats), contaminated weighing papers, and absorbent materials used for spill cleanup must be collected in a designated, clearly labeled hazardous waste container for halogenated organic solids.

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic liquids. Do not mix with non-halogenated waste.

Disposal Procedure:

  • Collection: Use designated, leak-proof containers for waste collection.

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.

  • Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the standard workflow for handling this compound, with integrated safety checkpoints.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather and Inspect Materials prep_hood->prep_materials weigh Weigh Compound prep_materials->weigh transfer Transfer to Reaction Vessel weigh->transfer reaction Perform Reaction transfer->reaction decontaminate Decontaminate Work Area and Equipment reaction->decontaminate dispose_waste Segregate and Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Standard workflow for handling this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Amino-5-bromophenyl)methanol
Reactant of Route 2
(2-Amino-5-bromophenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.